molecular formula C22H34O8 B1379915 Ald-Ph-PEG5-Boc

Ald-Ph-PEG5-Boc

Cat. No.: B1379915
M. Wt: 426.5 g/mol
InChI Key: QVWIJQYADDDNJZ-UHFFFAOYSA-N
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Description

Ald-Ph-PEG5-Boc is a useful research compound. Its molecular formula is C22H34O8 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIJQYADDDNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ald-Ph-PEG5-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications in PROTAC synthesis, and detailed experimental protocols.

This compound features three key chemical motifs:

  • An aldehyde (Ald) group, which serves as a reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins.

  • A phenyl (Ph) group, which provides a rigid scaffold.

  • A five-unit polyethylene glycol (PEG5) chain, a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

  • A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for orthogonal deprotection and subsequent ligation to a second molecule, typically an E3 ligase ligand.

The modular nature of this compound makes it a versatile tool for the rational design and synthesis of PROTACs for targeted protein degradation.

Core Properties and Specifications

The physicochemical properties of this compound are summarized below. While specific experimental data for solubility and reactivity are not extensively published, general characteristics can be inferred from its structure and the properties of similar PEGylated linkers.

PropertyValueSource
CAS Number 1433996-83-8MedKoo, Amsbio
Molecular Formula C₂₂H₃₄O₈MedKoo
Molecular Weight 426.5 g/mol MedChemExpress
IUPAC Name tert-butyl (2-(2-(2-(2-(2-((4-formylphenyl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate(Inferred)
Purity Typically >98% (refer to Certificate of Analysis for specific batch)MedKoo
Appearance To be determined (often a solid or oil)MedKoo
Solubility Soluble in organic solvents such as DCM and Methanol.BroadPharm
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment.MedKoo

Mechanism of Action in PROTACs

This compound serves as the crucial linker in a PROTAC molecule, connecting a target protein ligand to an E3 ubiquitin ligase ligand. The resulting ternary complex (Target Protein - PROTAC - E3 Ligase) brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols are adapted for this compound from established procedures for analogous heterobifunctional linkers. Researchers should optimize these protocols for their specific target proteins and ligands.

Reductive Amination for Conjugation to a Primary Amine

This protocol describes the conjugation of the aldehyde group of this compound to a molecule containing a primary amine (e.g., a target protein ligand).

Materials:

  • This compound

  • Amine-containing molecule (Ligand-NH₂)

  • Anhydrous dimethylformamide (DMF) or other suitable solvent

  • Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.5)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule and a 1.5 to 3-fold molar excess of this compound in the reaction buffer. A small amount of a co-solvent like DMF can be used to aid solubility.

  • Imine Formation: Gently agitate the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

  • Reduction: Add a 5 to 10-fold molar excess of the reducing agent (e.g., STAB) to the reaction mixture.

  • Incubation: Continue the reaction at room temperature for 2-12 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

  • Quenching: Quench any unreacted aldehyde groups by adding a quenching solution and incubating for 30 minutes.

  • Purification: Purify the resulting conjugate (Ligand-NH-PEG5-Boc) using an appropriate method, such as reverse-phase HPLC, to remove excess linker and reagents.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • Ligand-NH-PEG5-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous solvent for co-evaporation (e.g., toluene)

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporation: Co-evaporate with an anhydrous solvent like toluene (B28343) (2-3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine (Ligand-NH-PEG5-NH₂·TFA) is often used directly in the next step.

Amide Coupling to an E3 Ligase Ligand

This protocol describes the final step of PROTAC synthesis: the coupling of the deprotected amine to a carboxylic acid-containing E3 ligase ligand.

Materials:

  • Deprotected amine conjugate (Ligand-NH-PEG5-NH₂·TFA)

  • E3 ligase ligand with a carboxylic acid (E3-COOH)

  • Anhydrous DMF

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution: Dissolve the deprotected amine conjugate and a 1.2-fold molar excess of the E3 ligase ligand in anhydrous DMF.

  • Base Addition: Add 4-5 equivalents of a non-nucleophilic base such as DIPEA to neutralize the TFA salt and to facilitate the coupling reaction.

  • Coupling Agent Addition: Add 1.5 equivalents of the coupling agent (e.g., HATU).

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound + Amine-Ligand Step1 Reductive Amination Start->Step1 Intermediate1 Boc-Protected Conjugate Step1->Intermediate1 Step2 Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Amine-Functionalized Conjugate Step2->Intermediate2 Step3 Amide Coupling (HATU/DIPEA) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Step3

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a reactive aldehyde, a hydrophilic PEG spacer, and an orthogonally protected amine, provides researchers with a robust platform for the synthesis of potent and selective protein degraders. The protocols and information provided in this guide serve as a starting point for the rational design and development of novel therapeutics based on targeted protein degradation. As with any chemical synthesis, reaction conditions should be optimized for each specific application to ensure high yields and purity of the final PROTAC molecule.

Ald-Ph-PEG5-Boc: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ald-Ph-PEG5-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation applications. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile linker molecule characterized by three key chemical features: a terminal benzaldehyde (B42025) group, a polyethylene (B3416737) glycol (PEG) chain of five repeating units, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique combination of functional groups allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the field of chemical biology and drug discovery. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] Its primary application lies in the construction of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Chemical Name tert-butyl (1-(4-formylphenoxy)-3,6,9,12-tetraoxapentadecan-15-oate)[3]
CAS Number 1433996-83-8[3]
Molecular Formula C₂₂H₃₄O₈[3]
Molecular Weight 426.51 g/mol [3]
Appearance To be determined[3]
Purity >98% (typical)[3]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Store at -20°C for long-term[3]

Chemical Structure

The chemical structure of this compound is illustrated below.

POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product AldPhPEG5Boc This compound Reductive_Amination Reductive Amination AldPhPEG5Boc->Reductive_Amination E3_ligand E3 Ligase Ligand (with amine) E3_ligand->Reductive_Amination POI_ligand POI Ligand (with carboxylic acid) Amide_Coupling Amide Coupling (HATU, DIPEA) POI_ligand->Amide_Coupling Intermediate E3 Ligand-Linker (Boc protected) Reductive_Amination->Intermediate Boc_Deprotection Boc Deprotection (TFA) Intermediate->Boc_Deprotection Deprotected_Intermediate E3 Ligand-Linker (amine) Boc_Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Amide_Coupling PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

References

An In-depth Technical Guide to Ald-Ph-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Therapeutics

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the crucial ternary complex (POI-PROTAC-E3 ligase). Ald-Ph-PEG5-Boc is a versatile polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in the synthesis of PROTACs. Its structure, featuring a terminal aldehyde, a five-unit PEG chain, and a Boc-protected amine, provides a strategic platform for the sequential and controlled assembly of these complex therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the development of targeted protein degraders.

Core Functional Groups and Their Significance

This compound is a heterobifunctional linker designed for modular PROTAC synthesis. Its functionality is derived from three key components:

  • Aldehyde (Ald) Group: The benzaldehyde (B42025) moiety provides a reactive handle for conjugation, typically with a primary amine on a POI ligand, through a process called reductive amination. This reaction forms a stable secondary amine bond.

  • Polyethylene Glycol (PEG5) Spacer: The five-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the PROTAC molecule, a common challenge for these large and often hydrophobic compounds. The flexibility of the PEG chain is also crucial for allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex.

  • Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the terminal amine. It is stable under various reaction conditions but can be readily removed under acidic conditions (deprotection). This allows for a second, orthogonal conjugation step, typically the attachment of the E3 ligase ligand, in a controlled manner.

Physicochemical and Pharmacokinetic Properties

The incorporation of a PEG spacer, such as the one in this compound, can significantly influence the physicochemical and pharmacokinetic properties of the resulting PROTAC.

Data Presentation: Physicochemical Properties
PropertyValue
Chemical Formula C22H34O8
Molecular Weight 426.5 g/mol
CAS Number 1433996-83-8
Appearance To be determined; likely a colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (e.g., DMF, DCM, NMP)
Data Presentation: Impact of PEG Linker Length on PROTAC Performance (Illustrative)

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex. The following table presents hypothetical, yet representative, data for a series of BRD4-targeting PROTACs with varying PEG linker lengths to illustrate this principle.[1][2]

PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (PAMPA)Aqueous Solubility (µM)
PEG3 3588Moderate45
PEG5 12 >95 Good 75
PEG7 28>95Moderate-Good80

Data is synthesized for illustrative purposes based on typical trends observed for PEG-based PROTACs.[1]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs synthesized using the this compound linker function by co-opting the cell's native ubiquitin-proteasome system (UPS). The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binding POI Target Protein (POI) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. This is a multi-step process involving the sequential conjugation of the POI and E3 ligase ligands to the linker.

Representative Synthesis of this compound

Synthesis_Workflow cluster_synthesis Representative Synthesis of this compound start Pentaethylene glycol mono-tosylate step1 Alkylation with 4-hydroxybenzaldehyde start->step1 intermediate1 Ald-Ph-PEG5-OH step1->intermediate1 step2 Mesylation or Tosylation intermediate1->step2 intermediate2 Ald-Ph-PEG5-OMs/OTs step2->intermediate2 step3 Azide Displacement intermediate2->step3 intermediate3 Ald-Ph-PEG5-N3 step3->intermediate3 step4 Reduction to Amine intermediate3->step4 intermediate4 Ald-Ph-PEG5-NH2 step4->intermediate4 step5 Boc Protection intermediate4->step5 product This compound step5->product PROTAC_Synthesis_Workflow cluster_protac_synthesis PROTAC Synthesis Workflow linker This compound reductive_amination Reductive Amination linker->reductive_amination poi_ligand POI Ligand (with primary amine) poi_ligand->reductive_amination intermediate POI-Linker-Boc reductive_amination->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection deprotected_intermediate POI-Linker-NH2 deprotection->deprotected_intermediate amide_coupling Amide Coupling deprotected_intermediate->amide_coupling e3_ligand E3 Ligase Ligand (with carboxylic acid) e3_ligand->amide_coupling final_protac Final PROTAC amide_coupling->final_protac

References

Ald-Ph-PEG5-Boc (CAS No. 1433996-83-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc, with the CAS number 1433996-83-8, is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in PROTAC synthesis, and detailed experimental protocols for its application.

This compound features a terminal benzaldehyde (B42025) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups allows for a controlled, stepwise synthesis of PROTACs. The benzaldehyde moiety enables covalent conjugation to a primary amine on a target protein ligand via reductive amination. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc-protected amine provides a latent reactive site that, upon deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1433996-83-8[1][2]
Molecular Formula C22H34O8[1]
Molecular Weight 426.51 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Purity Typically >95%
Storage Store at -20°C for long-term stability

Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This compound serves as the crucial linker that connects the POI-binding ligand to the E3 ligase-binding ligand, thereby enabling the formation of the ternary complex (POI-PROTAC-E3 ligase) that is essential for initiating protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binding PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of PROTACs. These protocols are based on established procedures for similar heterobifunctional linkers.

Reductive Amination of a Primary Amine-Containing Ligand

This protocol describes the conjugation of the aldehyde group of this compound to a primary amine on a protein of interest (POI) ligand.

Materials:

  • This compound

  • POI ligand with a primary amine

  • Anhydrous Dimethylformamide (DMF)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., Tris buffer)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolution: Dissolve the POI ligand and a 1.2 molar equivalent of this compound in anhydrous DMF.

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Add 1.5 molar equivalents of sodium triacetoxyborohydride (STAB) to the reaction mixture.

  • Incubation: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of Tris buffer.

  • Purification: Purify the resulting POI-linker conjugate by RP-HPLC.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation to an E3 ligase ligand.

Materials:

  • Lyophilized POI-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection: Dissolve the POI-linker conjugate in the cleavage cocktail and stir at room temperature for 1-2 hours.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the product and wash the pellet with cold diethyl ether.

  • Drying: Dry the final deprotected POI-linker conjugate under vacuum.

Amide Coupling to an E3 Ligase Ligand

This protocol describes the final step of PROTAC synthesis, where the deprotected POI-linker is coupled to an E3 ligase ligand containing a carboxylic acid.

Materials:

  • Deprotected POI-linker conjugate

  • E3 ligase ligand with a carboxylic acid

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • RP-HPLC system

Procedure:

  • Dissolution: Dissolve the E3 ligase ligand in anhydrous DMF.

  • Activation: Add 1.1 molar equivalents of HATU and 2.0 molar equivalents of DIPEA to the E3 ligase ligand solution and stir for 15 minutes.

  • Coupling: Add a solution of the deprotected POI-linker conjugate in anhydrous DMF to the activated E3 ligase ligand solution.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC molecule by RP-HPLC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - POI Ligand (amine) - E3 Ligase Ligand (acid) reductive_amination Step 1: Reductive Amination (POI Ligand + Linker) start->reductive_amination purification1 Purification 1 (RP-HPLC) reductive_amination->purification1 boc_deprotection Step 2: Boc Deprotection (TFA) purification1->boc_deprotection amide_coupling Step 3: Amide Coupling (Deprotected Linker + E3 Ligand) boc_deprotection->amide_coupling purification2 Purification 2 (RP-HPLC) amide_coupling->purification2 final_protac Final PROTAC Molecule purification2->final_protac

PROTAC Synthesis Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a PROTAC using an aldehyde-PEG-Boc linker. The actual yields and purity may vary depending on the specific ligands and reaction conditions used.

StepParameterTypical ValueAnalytical Method
Reductive Amination Yield60-80%LC-MS, RP-HPLC
Purity (crude)>70%RP-HPLC
Purity (purified)>95%RP-HPLC
Boc Deprotection Yield>95%LC-MS
Purity>95%RP-HPLC
Amide Coupling Yield50-70%LC-MS, RP-HPLC
Purity (crude)>60%RP-HPLC
Purity (purified)>98%RP-HPLC, NMR

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug discovery and development. Its well-defined structure and reactivity allow for the systematic and efficient synthesis of PROTACs. The protocols and data presented in this technical guide provide a solid foundation for the successful application of this compound in the development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the use of precisely engineered linkers like this compound will be paramount in advancing the next generation of medicines.

References

In-Depth Technical Guide to Ald-Ph-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG5-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its use in PROTAC synthesis, and illustrates the underlying biological pathways and experimental workflows.

Core Properties of this compound

This compound is a versatile chemical tool used in the field of targeted protein degradation. It features a benzaldehyde (B42025) group for covalent conjugation, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial flexibility, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent orthogonal ligation.

PropertyValueSource(s)
Molecular Weight 426.5 g/mol [cite]
Molecular Formula C₂₂H₃₄O₈[cite]
CAS Number 1433996-83-8[cite]
Synonyms Ald-Phenyl-PEG5-t-butyl ester[cite]
Functional Group 1 Benzaldehyde
Functional Group 2 Boc-protected Amine
Spacer 5-unit Polyethylene Glycol (PEG5)

PROTAC-Mediated Protein Degradation: Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically.

PROTAC_Pathway cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (containing this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycling Ub Ubiquitin Ternary->Ub Recruits E2/Ub PolyUb Poly-ubiquitinated POI Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a sequential process involving two key steps: 1) reductive amination to conjugate the first ligand, and 2) Boc deprotection followed by coupling of the second ligand. The following are exemplary protocols and may require optimization based on the specific ligands used.

Protocol 1: Reductive Amination of this compound with an Amine-Containing Ligand

This protocol describes the conjugation of the benzaldehyde moiety of the linker to a primary or secondary amine on a ligand (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing ligand (e.g., amino-functionalized pomalidomide)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Glacial Acetic Acid (optional, catalyst)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or 2-picoline borane (B79455)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, flash chromatography system)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or a mixture of DCM/MeOH.

  • Imine Formation: To facilitate the formation of the imine intermediate, a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) can be added. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add STAB (1.5 equivalents) or 2-picoline borane (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ligand-linker intermediate by flash column chromatography on silica (B1680970) gel to obtain the pure product.

Protocol 2: Boc Deprotection and Amide Coupling of the Second Ligand

This protocol details the removal of the Boc protecting group and the subsequent amide bond formation with a carboxylic acid-functionalized ligand (e.g., a POI ligand).

Materials:

  • Purified ligand-linker intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Carboxylic acid-functionalized ligand (e.g., a POI ligand)

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard workup and purification equipment (rotary evaporator, preparative HPLC)

Procedure:

  • Boc Deprotection: Dissolve the ligand-linker intermediate in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • TFA Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt of the amine is often used in the next step without further purification.

  • Amide Coupling: In a clean, dry reaction vessel, dissolve the deprotected ligand-linker (1.0 equivalent) and the carboxylic acid-functionalized ligand (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the crude PROTAC can be purified directly by preparative reverse-phase High-Performance Liquid Chromatography (HPLC). Combine the pure fractions and lyophilize to obtain the final PROTAC molecule.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that begins with synthesis and culminates in biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: This compound + Ligand 1 (Amine) ReductiveAmination Protocol 1: Reductive Amination Start->ReductiveAmination Intermediate Ligand 1-Linker Intermediate ReductiveAmination->Intermediate BocDeprotection Protocol 2 (Step 1): Boc Deprotection Intermediate->BocDeprotection AmineIntermediate Deprotected Intermediate BocDeprotection->AmineIntermediate AmideCoupling Protocol 2 (Step 2): Amide Coupling with Ligand 2 (Acid) AmineIntermediate->AmideCoupling CrudePROTAC Crude PROTAC AmideCoupling->CrudePROTAC Purification Purification (HPLC) CrudePROTAC->Purification PurePROTAC Pure PROTAC Purification->PurePROTAC BiochemAssay Biochemical Assays (e.g., SPR, FRET for ternary complex) PurePROTAC->BiochemAssay CellAssay Cellular Assays (Western Blot for degradation, Cell Viability) BiochemAssay->CellAssay InVivo In Vivo Studies (Animal Models) CellAssay->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

General Workflow for PROTAC Synthesis and Evaluation.

An In-depth Technical Guide to the Solubility of Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins associated with disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing not only the spatial orientation of the two ligands but also the overall physicochemical properties of the molecule, including its solubility. This guide provides a comprehensive overview of the expected solubility of this compound, methods for its experimental determination, and its role within the broader context of PROTAC-mediated protein degradation.

The structure of this compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance the hydrophilicity and solubility of molecules.[1] The terminal benzaldehyde (B42025) group allows for conjugation to an E3 ligase ligand, while the Boc-protected amine provides a handle for the attachment of a target protein ligand.[2]

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a qualitative and predictive solubility profile can be constructed based on the known properties of its constituent parts and data for similar PEGylated molecules. The presence of the 5-unit PEG chain is expected to impart significant aqueous and polar organic solvent solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThe polar nature of these solvents can effectively solvate the entire amphiphilic structure of the molecule. Similar PEGylated compounds often exhibit high solubility in these solvents.
Chlorinated Dichloromethane (DCM)HighDCM is a good solvent for a wide range of organic molecules and is expected to readily dissolve this compound.
Alcohols Ethanol, MethanolModerate to HighThe hydroxyl groups of alcohols can hydrogen bond with the ether oxygens of the PEG chain, promoting solubility.
Water Aqueous Buffers (e.g., PBS)ModerateThe hydrophilic PEG chain enhances water solubility. However, the hydrophobic phenyl and Boc groups may limit the overall aqueous solubility compared to highly polar organic solvents. The PEG5 linker increases the water solubility of the compound.[3]
Non-polar Ethers Diethyl EtherLow to InsolubleThe significant polarity of the PEG chain makes it incompatible with non-polar solvents like diethyl ether.
Hydrocarbons Hexane, TolueneInsolubleThe molecule's polarity is too high for it to be soluble in non-polar hydrocarbon solvents.

Experimental Protocols

To obtain quantitative solubility data for this compound, a thermodynamic or kinetic solubility assay can be performed. The following is a general protocol for a thermodynamic "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound has reached a steady state.

  • Phase Separation:

    • After equilibration, carefully remove the vial and let any undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15-30 minutes.

  • Sample Analysis:

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated HPLC method with a standard curve prepared from known concentrations of the compound.

  • Data Reporting:

    • The solubility is calculated from the measured concentration in the supernatant and is typically reported in units of µg/mL or µM.

Mandatory Visualization

Since this compound is a linker used in the synthesis of PROTACs, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (containing this compound linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Synthesize PROTAC using this compound linker solubility Determine Solubility (e.g., Shake-Flask Method) start->solubility treatment Treat Cells with PROTAC (various concentrations and times) solubility->treatment cell_culture Culture Target Cells cell_culture->treatment lysis Cell Lysis treatment->lysis analysis Protein Level Analysis (e.g., Western Blot, Mass Spec) lysis->analysis quantification Quantify Protein Degradation (DC50, Dmax) analysis->quantification end Evaluate PROTAC Efficacy quantification->end

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

Technical Guide to the Safety of Ald-Ph-PEG5-Boc: Awaiting Comprehensive Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as a preliminary guide to the safe handling of Ald-Ph-PEG5-Boc. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available at the time of this writing. The information presented herein is compiled from publicly accessible data sheets from various chemical suppliers. Researchers and laboratory personnel are strongly advised to obtain a complete SDS from their supplier before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms tert-butyl 1-(4-formylphenoxy)-3,6,9,12-tetraoxapentadecan-15-oate, Ald-PEG5-T-Butyl Ester, DF-PEG5-CH2CH2COOtBu, Ald-Ph-PEG5-T-Butyl Ester, Ald-Ph-PEG5-CH2CH2COOtBu, Ald-PEG5-T-Butylester[1]
CAS Number 1433996-83-8[1][2][3][4]
Molecular Formula C22H34O8[4]
Molecular Weight 426.5 g/mol [4]

General Information and Use

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.[2][3] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[4] This compound is intended for research use only.[2]

Hazard Identification and Classification (Data Not Available)

A formal Globally Harmonized System (GHS) classification for this compound is not publicly available. An SDS is required to understand the specific hazards, including potential acute toxicity, skin and eye irritation, and carcinogenicity. In the absence of specific data, it is prudent to handle this chemical with the standard precautions for a novel substance of unknown toxicity.

Below is a hypothetical GHS classification diagram to illustrate how such information would be presented. This is an example and does not reflect the actual classification of this compound.

GHS_Classification cluster_product This compound (Hypothetical Classification) cluster_hazards Potential Hazards cluster_pictograms Pictograms Product This compound CAS: 1433996-83-8 H302 Acute Toxicity (Oral) Category 4 Product->H302 classified as H315 Skin Irritation Category 2 Product->H315 classified as H319 Eye Irritation Category 2A Product->H319 classified as GHS07 Exclamation Mark H302->GHS07 requires H315->GHS07 requires H319->GHS07 requires

Hypothetical GHS Hazard Classification for this compound.

Handling and Storage

Storage: Store in a dry, dark environment. Recommended short-term storage is at 0 - 4°C (days to weeks), and long-term storage is at -20°C (months to years).[1]

Shipping: This product is typically shipped at ambient temperature and is considered non-hazardous for transport.[1]

Handling: As a standard practice for chemicals with unknown toxicological profiles, the following precautions should be taken:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First-Aid Measures (General Guidance)

Specific first-aid measures for this compound are not available. The following are general recommendations and should be adapted based on the information provided in the supplier-specific SDS.

First_Aid_Workflow cluster_exposure Route of Exposure cluster_actions Immediate Actions Inhalation Inhalation MoveToFreshAir Move to fresh air. Seek medical attention if symptoms persist. Inhalation->MoveToFreshAir Skin Skin Contact WashSkin Wash with soap and water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse with water for at least 15 minutes. Seek immediate medical attention. Eye->RinseEyes Ingestion Ingestion DoNotInduceVomiting Do NOT induce vomiting. Seek immediate medical attention. Ingestion->DoNotInduceVomiting

General First-Aid Procedures for Chemical Exposure.

Physical and Chemical Properties

Detailed physical and chemical properties are largely undetermined from public sources.[1]

PropertyValue
Appearance To be determined[1]
Purity >98% (or refer to the Certificate of Analysis)[1]
Solubility To be determined[1]
Shelf Life >2 years if stored properly[1]

Experimental Protocols and Further Data

No specific experimental protocols related to the safety assessment of this compound were found in the public domain. Researchers must develop their own risk assessments and handling protocols based on the anticipated reactivity and the information provided in a complete SDS.

Conclusion and Recommendations

The publicly available information on this compound is insufficient to provide a comprehensive safety guide. The data presented here should be considered preliminary.

It is imperative for all users to:

  • Request and review the complete Safety Data Sheet (SDS) from the supplier before any handling or use of this compound.

  • Conduct a thorough risk assessment for any experimental protocol involving this compound.

  • Adhere to standard laboratory safety practices for handling chemicals of unknown toxicity.

References

Introduction: The PROTAC Revolution and the Central Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Ald-Ph-PEG5-Boc in PROTACs for Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that rely on occupancy-driven pharmacology to block a protein's function, PROTACs are heterobifunctional molecules that eliminate disease-causing proteins entirely.[1][2] They achieve this by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[3][4]

A PROTAC molecule consists of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] This linker is far more than a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex formed between the POI and the E3 ligase.[5]

This guide focuses on This compound , a versatile, PEG-based building block used in the synthesis of PROTAC linkers. We will dissect its mechanism of action within the final PROTAC molecule, provide quantitative data on the impact of such linkers, detail key experimental protocols, and visualize the underlying biological and chemical workflows.

Deconstructing the this compound Linker Building Block

This compound is not a PROTAC itself, but a sophisticated chemical scaffold from which PROTACs are constructed. Its structure contains distinct functional units, each contributing specific properties to the final molecule:

  • Ald (Aldehyde): This functional group serves as a reactive handle for conjugation. It is typically used to form a covalent bond with a corresponding functional group (often a primary amine) on either the POI-binding ligand or the E3 ligase ligand, commonly through a reaction like reductive amination.

  • Ph (Phenyl): The phenyl group introduces a degree of rigidity and planarity into the linker.[4] This structural constraint can help pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex, potentially improving degradation efficiency.[4]

  • PEG5 (5-unit Polyethylene Glycol): The PEG chain is a flexible, hydrophilic spacer. The five ethylene (B1197577) glycol units enhance the aqueous solubility and cell permeability of the final, often large and hydrophobic, PROTAC molecule.[5][6] The length of the PEG chain is a critical parameter that must be optimized to achieve the ideal distance and orientation between the POI and the E3 ligase for efficient ubiquitination.[1][7]

  • Boc (tert-Butyloxycarbonyl): The Boc group is a common protecting group for a terminal amine.[8] Its presence is key to a modular and controlled synthetic strategy. The linker can be attached to one ligand first; the Boc group is then chemically removed (deprotected) to reveal the amine, which can then be coupled to the second ligand. This stepwise approach prevents unwanted side reactions and simplifies purification.[8][9]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC synthesized using the this compound linker functions by co-opting the cell's natural protein degradation machinery. The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][2][10]

The key steps are as follows:

  • Ternary Complex Formation: The PROTAC enters the cell and simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.[10] The linker's length and flexibility are crucial for the stability of this complex.[1]

  • Ubiquitination: By bringing the POI into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11][12]

  • Polyubiquitination: The process is repeated, creating a polyubiquitin (B1169507) chain on the POI.[4]

  • Proteasomal Recognition and Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome.[4][10] The proteasome unfolds and degrades the tagged POI into small peptides.

  • PROTAC Recycling: The PROTAC molecule is released upon the degradation of the POI and can participate in another degradation cycle.[10][13]

PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Recruited via E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action.

Data Presentation: Impact of Linker Composition on Efficacy

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[9][14][15] The length of the PEG linker is a critical variable that must be empirically optimized for each POI and E3 ligase pair.

Below are representative data from studies illustrating the structure-activity relationship (SAR) of linker length.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs This study highlights that a longer PEG linker can be significantly more potent.[8][16]

PROTAC VariantTargetE3 LigaseLinker CompositionLinker Length (atoms)Degradation Potency (DC50)
PROTAC AERαVHLPEG12Less Potent
PROTAC BERαVHLPEG16More Potent

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs This research demonstrates a clear optimal linker length, with potency decreasing if the linker is too long or too short.[7][14]

PROTAC VariantTargetE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC CTBK1CereblonAlkyl/Ether< 12No Degradation-
PROTAC DTBK1CereblonAlkyl/Ether213 96
PROTAC ETBK1CereblonAlkyl/Ether2929276

Table 3: Comparative Efficacy of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs This data shows how shorter linkers can impair binding and efficacy, while a longer, more flexible linker enhances degradation.[7][9]

PROTAC VariantTargetE3 LigaseLinker CompositionLinker Length (PEG units)Degradation Potency
PROTAC FBTKCereblonPEG2Impaired
PROTAC GBTKCereblonPEG4Moderate
PROTAC HBTKCereblonPEG>4 (more flexible)Highest

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a Bifunctional Linker

This protocol outlines a general workflow for synthesizing a PROTAC using a building block like this compound, where an E3 ligase ligand is first attached, followed by the POI ligand.

PROTAC Synthesis Workflow start Start: This compound Linker & E3 Ligase Ligand step1 Step 1: First Coupling (e.g., Amide Bond Formation) start->step1 intermediate1 Intermediate 1: E3 Ligand-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-Linker-NH2 step2->intermediate2 step3 Step 3: Second Coupling (e.g., Reductive Amination with POI Ligand) intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purify Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purify

PROTAC Synthesis Workflow.

Methodology:

  • Coupling of First Ligand:

    • Dissolve the E3 ligase ligand (containing a suitable reactive handle, e.g., a primary amine) and the this compound linker in an appropriate anhydrous solvent (e.g., DMF).

    • Note: This example assumes the Boc-protected end of the linker is an amine and the aldehyde end is used for the second coupling. The first coupling would target a different functionality on the linker if one were present (e.g., a carboxylic acid).

  • Boc Deprotection:

    • Dissolve the purified intermediate from the previous step in a solvent like Dichloromethane (DCM).

    • Add an acid, typically Trifluoroacetic acid (TFA), to the solution (e.g., 20-50% v/v).[8]

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of Second Ligand (Reductive Amination):

    • Dissolve the deprotected intermediate (E3 Ligand-Linker-NH2) and the POI ligand (containing an aldehyde or ketone) in a solvent like dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB).

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Purification and Characterization:

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product using flash column chromatography or preparative HPLC.

    • Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the foundational assay to quantify the reduction in target protein levels following PROTAC treatment.[2][3][10]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3][14]

    • Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[5][14]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the next step.[1][5]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[15]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream effect of protein degradation on cell health and proliferation by quantifying ATP levels.[13][17][18]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.[17][18]

    • Incubate for 24 hours to allow for cell adherence.

    • Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][19]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[19]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][19]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition:

    • Record the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

    • Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Underlying Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs leverage a fundamental cellular pathway responsible for protein homeostasis. Understanding this pathway is key to understanding the PROTAC mechanism.

Ubiquitin_Proteasome_System cluster_activation 1. Ubiquitin Activation cluster_conjugation 2. Conjugation cluster_ligation 3. Ligation cluster_degradation 4. Degradation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP1 ATP ATP1->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Forms Complex PolyUb_Target Polyubiquitinated Target E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Substrate Recognition Proteasome 26S Proteasome PolyUb_Target->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Signaling Pathway.

The pathway involves a three-enzyme cascade:[4][12][20]

  • E1 (Ubiquitin-Activating Enzyme): Uses ATP to activate ubiquitin, forming a high-energy thioester bond with it.[4][6]

  • E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is transferred from E1 to an E2 enzyme.[4][6]

  • E3 (Ubiquitin Ligase): The E3 ligase acts as a substrate recognition module. It binds to both the E2-ubiquitin complex and the specific target protein, catalyzing the final transfer of ubiquitin to the target.[6][11] PROTACs artificially create this substrate recognition for a POI that the E3 ligase would not normally target.

References

Introduction to PROTAC Technology and the Central Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the PEG5 Linker in PROTACs for Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the actual degradation and removal of the target protein.[4] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]

The PROTAC's mechanism of action is initiated by the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.[2][7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target protein molecules.[1][4]

While the two ligands provide specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[1][3] It is a critical determinant of the PROTAC's overall efficacy, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility, cell permeability, and pharmacokinetic profile.[1][4][8]

The Unique Advantages of Polyethylene (B3416737) Glycol (PEG) Linkers

Among the diverse chemical scaffolds used for PROTAC linkers, polyethylene glycol (PEG) chains are one of the most common motifs, utilized in over half of reported PROTACs.[9][10] PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer several advantageous properties:

  • Enhanced Solubility : PROTACs are often large molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[11][12] The hydrophilic nature of the PEG chain significantly improves the solubility of the PROTAC, which is crucial for formulation, bioavailability, and compatibility with physiological environments.[10][11][12][13][]

  • Tunable Length and Flexibility : The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for systematic optimization.[6][10][15] This flexibility is vital, as the linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, yet not so long that it leads to an unstable or unproductive ternary complex.[7][16][17] The "worm-like" flexibility of the PEG chain allows it to adopt various conformations, increasing the probability of achieving a productive ternary complex geometry.[1][]

  • Biocompatibility and Synthetic Accessibility : PEG is a well-established biocompatible polymer, and a wide variety of bifunctional PEG derivatives are commercially available, facilitating the modular and rapid synthesis of PROTAC libraries for optimization.[10][13][15]

The Specific Role of the PEG5 Linker: A Balanced Approach

A linker with five polyethylene glycol units (PEG5) often represents a favorable starting point and, in many cases, an optimal choice in PROTAC design.[7][18] The PEG5 linker provides a balanced combination of properties that are essential for efficacy.

Optimizing Ternary Complex Formation

The length of a PEG5 linker is frequently sufficient to effectively bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and degradation.[3][7][16] Studies comparing PROTACs with varying PEG linker lengths often reveal a "sweet spot" for degradation potency, with the PEG5 linker demonstrating superior performance over shorter (e.g., PEG3, PEG4) or longer versions.[16][19] For example, the VHL E3 ligase-targeting homo-PROTAC CM11, which contains a PEG5 linker, was found to be highly effective at inducing VHL self-degradation.[18]

Balancing Solubility and Permeability

A key challenge in PROTAC design is the trade-off between aqueous solubility and cell permeability.[20] While the hydrophilicity of PEG linkers boosts solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[12][20][21] However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation that shields its polar surface area, a phenomenon sometimes called the "chameleon effect," which can facilitate membrane crossing.[1][12][21] A PEG5 linker often provides a good balance, enhancing solubility without excessively compromising cell permeability, thus allowing the PROTAC to reach its intracellular target at sufficient concentrations.[16][17]

Quantitative Data Presentation

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[22][23] The following tables summarize representative data, often from hypothetical or comparative studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Comparative In Vitro Degradation of BRD4-Targeting PROTACs This table illustrates a common trend where a PEG5 linker provides optimal degradation potency (lowest DC50) and efficacy (highest Dmax) for a JQ1-based BRD4 degrader recruiting the VHL E3 ligase.[16][19]

Linker LengthDC50 (nM)Dmax (%)
PEG34588
PEG42592
PEG5 10 >95
PEG63090
Note: This data is illustrative and compiled from various sources to demonstrate general principles of linker optimization.[16]

Table 2: Physicochemical and Pharmacokinetic Properties This table shows how linker length can influence key drug-like properties. The PEG5 linker in this series demonstrates the best balance of aqueous solubility and cell permeability.[16]

Linker LengthAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3501.5
PEG4752.0
PEG5 100 2.5
PEG6902.2
Note: This data is illustrative and compiled from various sources to demonstrate general principles of linker optimization.[16]

Table 3: VHL Homo-PROTAC Comparative Performance This data highlights the superior performance of the PEG5-containing homo-PROTAC CM11 in inducing the self-degradation of the VHL E3 ligase compared to analogs with shorter linkers.[18]

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)
CM11PEG5 pVHL30< 100 >90% (inferred)
Analog 1PEG3pVHL30Less PotentLower
Analog 2PEG4pVHL30Less PotentLower

Key Pathways and Workflows

Visualizing the core processes in PROTAC development is essential for understanding the technology. The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG5 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycles PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1]

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Loop Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purify Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purify Binding Binding Assays (SPR, FP, ITC) Purify->Binding Degradation Cellular Degradation Assay (Western Blot, NanoBRET) Binding->Degradation Functional Downstream Functional Assays Degradation->Functional Optimization Iterative Optimization Functional->Optimization Optimization->Design Refine Design

Caption: General workflow for the development and optimization of PROTACs.[24]

Linker_Properties cluster_properties PEG5 Linker Properties cluster_outcomes PROTAC Performance Metrics Length Optimal Length (e.g., ~20-25 Å) Ternary Stable & Productive Ternary Complex Length->Ternary Enables Bridging Flexibility High Flexibility Permeability Balanced Cell Permeability Flexibility->Permeability Aids 'Chameleon Effect' Flexibility->Ternary Facilitates Formation Hydrophilicity Hydrophilic (Polar) Solubility Improved Aqueous Solubility Hydrophilicity->Solubility Increases Hydrophilicity->Permeability Can Decrease (Trade-off) Degradation Potent & Efficacious Degradation (Low DC50) Ternary->Degradation Is Prerequisite For

Caption: Relationship between PEG5 linker properties and PROTAC efficacy.

Detailed Experimental Protocols

Validating the activity of a PROTAC requires a suite of biochemical and cellular assays. The following are generalized protocols for key experiments.

Western Blot for Target Protein Degradation (DC50/Dmax Determination)

This is the most common assay to quantify PROTAC-induced degradation of a target protein.[11][23]

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[11]

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[11] Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[24]

    • Clarify the lysates by centrifugation to remove cell debris.[24]

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11][24]

  • Immunoblotting :

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[23]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[24]

  • Data Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data using a nonlinear regression model to determine the DC50 and Dmax values.[18]

Ternary Complex Formation Assay (e.g., Fluorescence Polarization)

This biophysical assay can confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[11][24]

  • Principle : A fluorescently labeled ligand for one of the proteins (e.g., POI) will have a low fluorescence polarization (FP) signal due to its rapid tumbling in solution. Upon binding to its larger protein partner, the tumbling slows, and the FP signal increases. The addition of the PROTAC and the second protein (E3 ligase) will further increase the size of the complex, leading to a greater FP signal if a ternary complex is formed.

  • Protocol :

    • Reagents : Purified recombinant POI, purified E3 ligase complex, fluorescently labeled ligand for the POI, and the PROTAC of interest.

    • Assay Setup : In a microplate, add the fluorescent ligand at a fixed concentration.

    • Add the POI at a fixed concentration.

    • Add the E3 ligase at a fixed concentration.

    • Add the PROTAC in a serial dilution.

    • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[24]

    • Measurement : Measure the fluorescence polarization using a suitable plate reader.[24]

    • Data Analysis : Plot the FP signal against the PROTAC concentration. An increase in the FP signal upon addition of the PROTAC and the second protein indicates ternary complex formation. The data can be fitted to determine the affinity of the complex.[24]

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the final step in synthesizing a PROTAC, coupling the two ligand-linker halves.[25]

  • Materials : POI-linker intermediate (e.g., POI-PEG5-amine), E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH), a peptide coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).

  • Protocol :

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand-COOH (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.[25]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve the POI-PEG5-amine intermediate (1.0 equivalent) in anhydrous DMF.

    • Add the solution of the POI-linker intermediate to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by LC-MS.[25]

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.[25]

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by preparative HPLC to obtain the final PROTAC molecule.[25]

    • Characterize the final product to confirm its identity and purity using LC-MS and NMR.[26]

Conclusion

The linker is a pivotal component in PROTAC design, and the PEG5 linker has established itself as a versatile and highly effective option. It provides a crucial balance of flexibility and length to facilitate optimal ternary complex formation while enhancing the aqueous solubility of the often-hydrophobic PROTAC molecule.[11][22] While the ideal linker is always dependent on the specific POI and E3 ligase pair, the favorable physicochemical properties and proven success of the PEG5 scaffold make it an excellent starting point and a frequent component of potent and efficacious protein degraders.[7][27] A systematic approach to linker design, supported by the robust experimental protocols outlined in this guide, is essential for unlocking the full therapeutic potential of targeted protein degradation.[7][26]

References

An In-depth Technical Guide to Boc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread adoption is attributable to its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[3][4] This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to support the strategic application of this critical tool in complex molecule synthesis.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of primary and secondary amines, preventing them from participating in unwanted side reactions.[2][4] This is achieved by converting the amine into a carbamate.[5] The Boc group is characterized by its stability under basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenation, making it orthogonal to other common protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl).[4][6][7]

Stability of the Boc Group

The stability of the Boc group under various conditions is a key factor in its utility.

ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl) LabileReadily cleaved. This is the primary method of deprotection.[5]
Aqueous Base (e.g., NaOH, K₂CO₃) StableResistant to cleavage, allowing for reactions under basic conditions.[6]
Nucleophiles (e.g., amines, hydrazines) StableGenerally stable, though some intramolecular reactions have been observed.[6][7]
Catalytic Hydrogenation (e.g., H₂, Pd/C) StableAllows for the deprotection of other groups like Cbz in its presence.[4][5]
Elevated Temperatures Potentially LabileDeprotection can occur at high temperatures.[8]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amines

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[9][10][11] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[11]

Mechanism of Boc Protection

The reaction can proceed with or without a base. The presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate can accelerate the reaction by neutralizing the protonated amine intermediate.[4] The breakdown of the tert-butyl carbonate leaving group into tert-butanol (B103910) and carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[11][12]

Mechanism of amine protection with Boc anhydride.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][9][13]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3][14] The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[3][5][14] The liberated amine is then protonated by the acid to form an amine salt.[14]

Boc_Protection_Workflow cluster_workflow General Experimental Workflow for Boc Protection A Dissolve amine and base (optional) in chosen solvent. B Add Di-tert-butyl dicarbonate (Boc₂O). A->B C Stir at specified temperature (e.g., 0°C to RT). B->C D Monitor reaction progress via TLC. C->D E Quench reaction with water and perform aqueous work-up. D->E F Extract product with an organic solvent. E->F G Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo. F->G H Purify product if necessary (e.g., column chromatography). G->H

References

The Aldehyde Functional Group: A Technical Guide to Reactivity and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and a side chain, is a cornerstone of organic chemistry. Its unique electronic structure imparts a high degree of reactivity, making it a versatile intermediate in synthesis and a key player in biological processes. This guide provides an in-depth exploration of the core reactivity of aldehydes, detailed experimental protocols for their key transformations, and insights into their significance in the realm of drug development.

Core Principles of Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily dictated by the polarization of the carbon-oxygen double bond and the presence of an adjacent hydrogen atom. The electronegative oxygen atom draws electron density from the carbonyl carbon, rendering it electrophilic and susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and the presence of only one electron-donating alkyl group.

Key reactions of aldehydes can be broadly categorized as nucleophilic additions, oxidations, and reductions, among others. These transformations are fundamental to synthetic chemistry and are often employed in the construction of complex molecules, including active pharmaceutical ingredients (APIs).

Key Reactions and Mechanisms

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.

Aldehydes react reversibly with alcohols to form hemiacetals, which can then react with a second molecule of alcohol under acidic conditions to form a stable acetal (B89532).[1][2] This reaction is crucial for protecting the aldehyde group during multi-step syntheses. Cyclic acetals, formed from the reaction of an aldehyde with a diol, are particularly stable.[1]

Logical Workflow for Acetal Formation

start Aldehyde + Alcohol acid_catalyst Acid Catalyst Present? start->acid_catalyst hemiacetal Hemiacetal Formation (Reversible) acid_catalyst->hemiacetal Yes no_reaction No Reaction/ Equilibrium Favors Aldehyde acid_catalyst->no_reaction No excess_alcohol Excess Alcohol? hemiacetal->excess_alcohol excess_alcohol->hemiacetal No (Equilibrium) acetal Acetal Formation (Stable Product) excess_alcohol->acetal Yes remove_water Remove Water (e.g., Dean-Stark) acetal->remove_water

Caption: Decision pathway for hemiacetal and acetal synthesis.

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a powerful method for forming carbon-carbon bonds.[3][4] Reaction with formaldehyde (B43269) yields primary alcohols, while other aldehydes produce secondary alcohols.[3]

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[5][6] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond at a specific location.[5]

Oxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[6] This ease of oxidation is a key feature that distinguishes them from ketones.

Common oxidizing agents include:

  • Tollens' Reagent: A solution of silver nitrate (B79036) in ammonia, which upon reaction with an aldehyde, produces a characteristic "silver mirror."[7]

  • Fehling's Solution: A basic solution of copper(II) ions, which are reduced to a brick-red precipitate of copper(I) oxide in the presence of an aldehyde.[8][9]

  • Potassium Permanganate (KMnO₄) and Chromic Acid (H₂CrO₄) are also effective for this transformation.[10]

Reduction of Aldehydes

Aldehydes can be reduced to primary alcohols or, under more vigorous conditions, to hydrocarbons.

Metal hydride reagents are commonly used for the reduction of aldehydes to primary alcohols.[11][12]

  • Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent that is selective for aldehydes and ketones.[13][14]

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids.[13][14]

Decision Tree for Aldehyde Reduction

start Reduce Aldehyde goal Desired Product? start->goal primary_alcohol Primary Alcohol goal->primary_alcohol Alcohol hydrocarbon Hydrocarbon goal->hydrocarbon Hydrocarbon selectivity Other Reducible Groups Present (e.g., Esters, Amides)? primary_alcohol->selectivity wolff_kishner Wolff-Kishner (H2NNH2, KOH) hydrocarbon->wolff_kishner clemmensen Clemmensen (Zn(Hg), HCl) hydrocarbon->clemmensen nabh4 Use NaBH4 (Selective for Aldehydes/Ketones) selectivity->nabh4 Yes lialh4 Use LiAlH4 (Reduces most carbonyls) selectivity->lialh4 No

Caption: Selecting a reducing agent for aldehyde modification.

The complete reduction of the aldehyde group to a methyl group can be achieved through:

  • Wolff-Kishner Reaction: Uses hydrazine (B178648) (H₂NNH₂) and a strong base.[11]

  • Clemmensen Reaction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[11]

Cannizzaro Reaction

In the presence of a strong base, aldehydes lacking α-hydrogens undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to a primary alcohol.[15][16] The crossed Cannizzaro reaction, using formaldehyde as a sacrificial reductant, can improve the yield of the desired alcohol.[17]

Quantitative Data Summary

The efficiency of the aforementioned reactions is highly dependent on the substrate and reaction conditions. The following tables provide a summary of representative quantitative data.

Table 1: Yields of Selected Aldehyde Reactions

ReactionAldehydeReagent/ConditionsProductYield (%)Reference
Wittig ReactionBenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate87[18]
Wittig Reaction2-Thiophenecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-thienyl)acrylate87[18]
Wittig ReactionAnisaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-methoxycinnamate90.5[18]
Cannizzaro ReactionAromatic AldehydesMgBr₂·Et₂O, Et₃NCorresponding Alcohol and Carboxylic Acid>80[19]
Cannizzaro ReactionAromatic AldehydesLiBrCorresponding Alcohol and Acid/Ester>85[19]
Acetal SynthesisAromatic and Aliphatic AldehydesThioxanthenone, household lamps, AlcoholAcetalHigh[11]

Table 2: Spectroscopic Data for Aldehydes

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Chemical ShiftReference
Infrared (IR) SpectroscopyC=O Stretch (Saturated Aldehyde)1740-1720 cm⁻¹[20]
Infrared (IR) SpectroscopyC=O Stretch (Aromatic Aldehyde)1710-1685 cm⁻¹[20]
Infrared (IR) SpectroscopyAldehydic C-H StretchTwo peaks between 2850-2700 cm⁻¹[20]
¹H NMR SpectroscopyAldehydic Proton (-CHO)9.0-10.0 ppm[21]
¹³C NMR SpectroscopyCarbonyl Carbon (C=O)190-215 ppm

Experimental Protocols

Wittig Reaction of p-Chlorobenzaldehyde

Objective: To synthesize an alkene from p-chlorobenzaldehyde and a commercially available ylide.[22]

Materials:

  • p-Chlorobenzaldehyde (50 mg)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents)

  • Dichloromethane (B109758) (3 mL)

  • 25% Diethyl ether in hexanes

Procedure:

  • Dissolve p-chlorobenzaldehyde in dichloromethane in a vial equipped with a stir vane.

  • Add the ylide portion-wise while stirring.

  • Stir at room temperature for two hours, monitoring the reaction by TLC.

  • Once complete, evaporate the dichloromethane with a stream of nitrogen.

  • Dissolve the residue in 25% diethyl ether in hexanes to precipitate triphenylphosphine (B44618) oxide.

  • Transfer the solution to a clean vial and evaporate the solvent.

  • Purify the crude product by microscale wet column chromatography.

Grignard Reaction of an Aldehyde

Objective: To synthesize a secondary alcohol from an aldehyde and a Grignard reagent.[13]

Materials:

  • Aldehyde (e.g., anisaldehyde or butyraldehyde, 8.23 mmol)

  • 1-Bromobutane (B133212) (12.3 mmol)

  • Magnesium turnings

  • Anhydrous diethyl ether (15 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Sodium sulfate

Procedure:

  • Ensure all glassware is rigorously dried.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings.

  • Add anhydrous diethyl ether, followed by the slow addition of 1-bromobutane to form the Grignard reagent. Stir until all magnesium is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the aldehyde dropwise over 3 minutes and stir for 3 hours.

  • Quench the reaction by transferring the solution to a separatory funnel and washing twice with saturated aqueous ammonium chloride.

  • Wash the aqueous layer with ether.

  • Combine the organic layers, wash with distilled water, dry over sodium sulfate, and concentrate under vacuum.

Purification of Aldehydes via Bisulfite Adduct Formation

Objective: To purify an aldehyde from a reaction mixture.[9][23]

Materials:

  • Crude mixture containing the aldehyde

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite

  • Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)

  • 50% Sodium hydroxide (B78521)

Procedure:

  • Dissolve the crude mixture in a water-miscible solvent (methanol for aromatic aldehydes, DMF for aliphatic aldehydes).

  • Transfer to a separatory funnel, add saturated aqueous sodium bisulfite, and shake vigorously.

  • Add deionized water and an immiscible organic solvent, and shake again.

  • Separate the layers. The aldehyde bisulfite adduct will be in the aqueous phase.

  • To recover the aldehyde, add an organic layer to the aqueous phase and basify with 50% sodium hydroxide to a pH of 12.

  • Shake to extract the regenerated aldehyde into the organic layer. Separate, dry, and concentrate the organic layer.

Aldehydes in Drug Development and Human Health

The high reactivity of aldehydes makes them both crucial components of biological systems and potential mediators of toxicity. The metabolism of aldehydes is, therefore, a critical area of study in drug development and toxicology.

Aldehyde Dehydrogenases (ALDH)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes are the primary means by which the body detoxifies both endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids.[1][24] There are 19 functional ALDH genes in humans, with different isoforms exhibiting varying substrate specificities and tissue distributions.[1]

ALDH in Disease and as a Therapeutic Target

Dysregulation of ALDH activity is implicated in various diseases, including cancer.[25][26] Increased ALDH expression is often associated with cancer stem cells and contributes to drug resistance.[11] This has led to the development of ALDH inhibitors as potential anticancer agents.[8][27] For example, some inhibitors have been designed to be competitive with aldehyde binding by interacting with active-site cysteine residues.[8]

ALDH Signaling Pathways

ALDH enzymes, particularly the ALDH1A subfamily, are crucial for the synthesis of retinoic acid (RA) from retinaldehyde. RA is a signaling molecule that regulates gene transcription related to cell differentiation and proliferation. The ALDH-RA signaling pathway is complex and interacts with other major signaling pathways implicated in cancer, such as Wnt and Notch.

ALDH1A1 Regulatory and Signaling Pathway

cluster_regulation Transcriptional Regulation of ALDH1A1 cluster_function Function of ALDH1A1 wnt Wnt Pathway beta_catenin β-catenin/TCF wnt->beta_catenin aldh1a1 ALDH1A1 beta_catenin->aldh1a1 + tgf_beta TGF-β Pathway smad4 Smad4 tgf_beta->smad4 smad4->aldh1a1 - muc1_c MUC1-C Pathway erk ERK Signaling muc1_c->erk + cebpb C/EBPβ erk->cebpb + cebpb->aldh1a1 + notch Notch Pathway sirt2 SIRT2 notch->sirt2 + (Deacetylation) sirt2->aldh1a1 + (Deacetylation) ra Retinoic Acid (RA) aldh1a1->ra retinal Retinal (Aldehyde) retinal->aldh1a1 gene_expression Gene Expression (Differentiation, Proliferation) ra->gene_expression

Caption: Regulation and function of the ALDH1A1 enzyme.

Aldehydes in Approved Pharmaceuticals

While the high reactivity of aldehydes can be a liability, leading to potential toxicity, it is also harnessed in the design of some drugs. Examples of drugs containing an aldehyde functional group include:

  • Formaldehyde (as Formalaz): Used as a topical drying agent.[28]

  • Cinnamaldehyde: Used as a flavoring agent and has antimicrobial properties.[28]

  • Vanillin: A key component in vanilla flavoring and used in perfumes.[28]

  • Some drugs, like hydralazine and metformin , possess aldehyde-scavenging properties, which may contribute to their therapeutic effects in cardiovascular disease.[6]

The careful incorporation or consideration of the aldehyde functional group and its metabolic pathways is a critical aspect of modern drug design and development, offering opportunities for new therapeutic strategies and a deeper understanding of disease mechanisms.

References

The Core of PROTAC Efficacy: An In-depth Technical Guide to Linker Design and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of PROTAC linkers, detailing their design principles, summarizing quantitative data on their performance, and offering detailed protocols for their evaluation.

The Role of the Linker in the PROTAC Mechanism of Action

The primary function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, with the PROTAC being released to induce further degradation cycles.[3]

The linker's length, chemical composition, and rigidity are paramount in this process. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases E2_Ub E2-Ubiquitin Conjugate E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Mediates Recycling->PROTAC

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC Linker Classification and Design Principles

PROTAC linkers are broadly classified based on their chemical structure and flexibility. The choice of linker type is a critical, and often empirical, aspect of PROTAC design, tailored to each specific POI and E3 ligase pair.

1. Flexible Linkers:

  • Alkyl Chains: These are the simplest and most common linkers, offering a high degree of conformational flexibility. Their length is easily tunable, but their hydrophobicity can negatively impact solubility.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs. The repeating ethylene (B1197577) glycol units provide polarity and can engage in hydrogen bonding.[3]

2. Rigid Linkers:

  • Cyclic Structures: Incorporating rings such as piperidine, piperazine, or phenyl groups introduces conformational constraints.[3][4] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving selectivity.[4]

  • Alkynes and Triazoles: Often installed via "click chemistry," these moieties provide rigidity and are metabolically stable.[3]

3. "Smart" Linkers: These are advanced linkers with built-in functionalities, such as photoswitchable or photocleavable groups, that allow for spatiotemporal control of PROTAC activity.

Key Design Considerations:

  • Length: The linker must be long enough to avoid steric clashes between the POI and the E3 ligase but not so long that it leads to an unstable or unproductive ternary complex. The optimal length is highly target-dependent.[2]

  • Composition: The chemical makeup of the linker influences solubility, cell permeability, and metabolic stability. Incorporating polar groups can improve aqueous solubility, while more lipophilic linkers may enhance cell penetration.

  • Attachment Points (Exit Vectors): The points at which the linker connects to the POI and E3 ligase ligands are crucial. The linker should be attached at a solvent-exposed region that does not interfere with the essential binding interactions of the ligands.

Linker_Design_Logic Logical Relationships in PROTAC Linker Design Linker_Design PROTAC Linker Design Length Linker Length Linker_Design->Length Composition Linker Composition Linker_Design->Composition Rigidity Linker Rigidity Linker_Design->Rigidity Exit_Vector Attachment Point (Exit Vector) Linker_Design->Exit_Vector Efficacy Degradation Efficacy (DC50, Dmax) Length->Efficacy Composition->Efficacy Properties Physicochemical Properties (Solubility, Permeability) Composition->Properties Rigidity->Efficacy Selectivity Target Selectivity Rigidity->Selectivity Exit_Vector->Efficacy Experimental_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biophysical Biophysical Assays Purification->Biophysical Cellular Cellular Assays Purification->Cellular Ternary_Complex Ternary Complex Formation (SPR, ITC, FRET) Biophysical->Ternary_Complex SAR Structure-Activity Relationship (SAR) Analysis Ternary_Complex->SAR Degradation Protein Degradation (Western Blot, NanoBRET) Cellular->Degradation Viability Cell Viability (MTT, CellTiter-Glo) Cellular->Viability Degradation->SAR Viability->SAR Optimization Lead Optimization SAR->Optimization

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Bifunctional Linker

The emergence of targeted protein degradation (TPD) as a therapeutic modality represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1] At the heart of this technology are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest.[1][2]

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] While the warhead and E3 ligase ligand provide specificity, the linker is far more than a passive spacer.[1][2] Its length, chemical composition, rigidity, and attachment points are critical determinants of the overall performance of the degrader.[1][2][5] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase—a crucial step for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][5][6] The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, makes them particularly potent.[1][7]

This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their chemical diversity, and their profound impact on the efficacy, selectivity, and pharmacokinetic properties of protein degraders.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified into two main categories: flexible and rigid, with recent developments focusing on "smart" or functional linkers.[3] The choice of linker type profoundly influences a PROTAC's physicochemical properties and biological activity.[8]

Flexible Linkers

Flexible linkers are the most common type used, especially in early-stage development, due to their synthetic accessibility and the ease with which their length and composition can be modified.[3][9]

  • Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering significant conformational flexibility.[3] However, they tend to be hydrophobic, which can limit aqueous solubility.[2] Approximately 30% of linkers in published degraders are solely alkyl chains.[9]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[2][3][7] The ether oxygens can also form hydrogen bonds, contributing to ternary complex stability.[8] About 55% of linkers in published structures are composed of PEG chains, and 65% contain a combination of alkyl and PEG segments.[9]

Advantages:

  • Synthetically tractable and easy to modify.[3]

  • Flexibility can accommodate various protein topologies for ternary complex formation.[9]

Disadvantages:

  • High flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex.[9]

  • Can be associated with an increased risk of oxidative metabolism.[8]

Rigid Linkers

Rigid linkers incorporate structural elements that restrict the linker's conformation, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[3]

  • Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are used to constrain the linker's conformation and can improve metabolic stability and solubility.[2][3][10]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[3]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction.[3] Triazoles are often formed via "click chemistry," which is a highly efficient method for PROTAC synthesis.[9][]

Advantages:

  • Can reduce the entropic cost of ternary complex formation.[9]

  • May improve selectivity by disfavoring off-target complex formation.[3]

  • Can enhance metabolic stability.[2]

Disadvantages:

  • More complex synthesis compared to flexible linkers.

  • A rigid conformation may not be compatible with productive ternary complex formation for all target pairs.

Data Presentation: Impact of Linker on Degradation Efficacy

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[12] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[12] The following tables summarize representative data illustrating the critical impact of linker length and composition on PROTAC performance.

Table 1: Effect of Linker Length on TBK1 Degradation [9][13]

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Insight
Alkyl/Ether< 12No degradation-A minimum linker length is required to bridge the two proteins effectively.
Alkyl/Ether21396%Demonstrates potent degradation with an optimized linker length.
Alkyl/Ether2929276%An excessively long linker can lead to a decrease in potency.[5]

Table 2: Effect of Linker Composition on CRBN Degradation [9][13]

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cellsInsight
Nine-atom alkyl chainCRBNVHLConcentration-dependent decreaseThe hydrophobic alkyl linker was effective in this system.
Three PEG unitsCRBNVHLWeak degradationReplacing CH2 groups with oxygen atoms inhibited PROTAC activity, highlighting that linker composition is as critical as length.[9]

Table 3: Effect of Linker Rigidity on Androgen Receptor (AR) Degradation [13]

PROTAC TypeLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Insight
Parent PROTACFlexible (PEG)Exhibited degradationThe flexible linker allowed for productive ternary complex formation.
Modified PROTACRigid (Disubstituted Phenyl)No activityThe rigid linker likely locked the PROTAC in a conformation unfavorable for forming a stable complex with AR and the E3 ligase.

Experimental Protocols for PROTAC Evaluation

A systematic workflow involving in vitro and cell-based assays is essential for the rational design and optimization of bifunctional linkers.[1][14]

Experimental_Workflow cluster_design Design & Synthesis cluster_eval In Vitro & Cellular Evaluation cluster_analysis Analysis & Optimization Design PROTAC Design (Linker Variation) Synth Chemical Synthesis Design->Synth Biophys Biophysical Assays (Ternary Complex Formation) Synth->Biophys Ub_Assay Biochemical Assays (Ubiquitination) Biophys->Ub_Assay Cell_Assay Cellular Assays (Degradation & Viability) Ub_Assay->Cell_Assay Data_Analysis Data Analysis (DC50, Dmax, SAR) Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Design Iterate Linker_Properties cluster_props Linker Properties cluster_outcomes Functional & Physicochemical Outcomes Length Length Ternary Ternary Complex Stability & Cooperativity Length->Ternary Influences Rigidity Rigidity / Flexibility Rigidity->Ternary Affects Composition Composition (PEG, Alkyl, etc.) PhysChem Physicochemical Props. (Solubility, Permeability) Composition->PhysChem Determines Attachment Attachment Points (Exit Vectors) Attachment->Ternary Dictates Geometry Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Directly Impacts PhysChem->Efficacy Modulates

References

Ald-Ph-PEG5-Boc: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-PEG5-Boc, a heterobifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide will cover the core properties of this compound, supplier information, detailed experimental protocols for its application, and a visualization of its role in the broader context of targeted protein degradation.

Core Concepts and Applications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing three key functional components:

  • An aldehyde (Ald) group on a phenyl (Ph) ring, which provides a reactive handle for conjugation, typically with amine- or hydrazide-containing molecules through reductive amination.

  • A five-unit PEG (PEG5) chain, a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The flexibility and length of the PEG chain are critical for optimizing the formation of a productive ternary complex between the target protein and an E3 ligase.

  • A tert-butyloxycarbonyl (Boc) protected amine, which, after deprotection, reveals a primary amine that can be coupled to a second molecule, typically a ligand for an E3 ubiquitin ligase, via an amide bond.

The heterobifunctional nature of this linker allows for the sequential and controlled assembly of a PROTAC, which consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by the linker.

Supplier Information

Several chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedchemExpressHY-140629[1]1433996-83-8[1]C₂₂H₃₄O₈[2]426.50[1]>98% (typical)Dry, dark, -20°C for long term[3]
AmsbioAMS.T17377-500-MG1433996-83-8Not SpecifiedNot SpecifiedNot Specified-20°C
BenchchemB34167371433996-83-8Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
MedKoo Biosciences5308691433996-83-8C₂₂H₃₄O₈426.51>98% (typical)Dry, dark, 0 - 4°C for short term, -20°C for long term

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of a PROTAC. These are based on established procedures for analogous linkers and should be optimized for specific target and E3 ligase ligands.

Protocol 1: Reductive Amination with a Target Protein Ligand

This protocol describes the conjugation of the aldehyde moiety of this compound to a primary amine on a target protein ligand.

Materials and Reagents:

  • This compound

  • Amine-containing target protein ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • 2-Picoline borane (B79455)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 6.0-7.5, if working with biomolecules)

  • Quenching solution (e.g., Tris buffer)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation: Dissolve the amine-containing target protein ligand in the chosen reaction buffer or solvent. In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or MeOH to create a stock solution.

  • Conjugation: Add a 3 to 10-fold molar excess of the this compound stock solution to the target protein ligand solution.

  • Reduction: Add 1.5 to 2.0 equivalents of 2-picoline borane to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, add a quenching solution to consume any unreacted aldehyde.

  • Purification: Purify the resulting conjugate using reverse-phase HPLC to remove excess linker and reagents.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials and Reagents:

  • Purified conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the purified, Boc-protected conjugate in anhydrous DCM.

  • Deprotection: In a fume hood, add an equal volume of TFA to the DCM solution (e.g., a 1:1 TFA:DCM solution).

  • Incubation: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 3: Amide Coupling with an E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine on the linker to a carboxylic acid-containing E3 ligase ligand.

Materials and Reagents:

  • Deprotected conjugate from Protocol 2

  • Carboxylic acid-containing E3 ligase ligand (e.g., a VHL or CRBN ligand)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC-grade water and acetonitrile

Procedure:

  • Reaction Setup: In an inert atmosphere, dissolve the deprotected conjugate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equivalents) to the solution, followed by HATU (1.2 equivalents).

  • Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound binds E3_bound->PROTAC_bound recruits Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary PolyUb_POI Poly-ubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides cluster_ternary->PolyUb_POI Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key steps in the synthesis of a PROTAC using this compound.

Synthesis_Workflow start Start Materials linker This compound poi_ligand Amine-containing POI Ligand e3_ligand Carboxylic acid-containing E3 Ligase Ligand step1 Step 1: Reductive Amination linker->step1 poi_ligand->step1 step3 Step 3: Amide Coupling e3_ligand->step3 purification1 HPLC Purification step1->purification1 step2 Step 2: Boc Deprotection purification2 Work-up/ Purification step2->purification2 purification3 Preparative HPLC Purification step3->purification3 intermediate1 Boc-Protected Conjugate intermediate1->step2 intermediate2 Amine-Deprotected Conjugate intermediate2->step3 purification1->intermediate1 purification2->intermediate2 final_product Final PROTAC Molecule purification3->final_product

Caption: Workflow for PROTAC synthesis using this compound.

References

Ald-Ph-PEG5-Boc: A Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ald-Ph-PEG5-Boc is a bifunctional crosslinker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a phenyl aldehyde for ligation, a five-unit polyethylene (B3416737) glycol (PEG) spacer for solubility, and a Boc-protected amine, necessitates specific handling and storage protocols to ensure its integrity and performance in complex synthetic workflows. This guide provides an in-depth overview of the best practices for the handling and storage of this compound, supported by chemical stability data and procedural recommendations.

Core Recommendations and Chemical Stability

Proper handling and storage are critical to prevent the degradation of this compound. The primary degradation pathways involve the oxidation of the benzaldehyde (B42025) moiety and the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Aldehyde Oxidation: The benzaldehyde functional group is susceptible to oxidation to benzoic acid, a reaction catalyzed by exposure to air (oxygen), light, and elevated temperatures.[1][2][3] To mitigate this, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.

Boc Group Stability: The Boc protecting group is robust under basic and nucleophilic conditions but is labile in the presence of strong acids.[4][5][6] Exposure to acidic environments (pH < 4) can lead to the premature deprotection of the amine.[7] Therefore, it is crucial to avoid acidic conditions during storage and work-up procedures unless deprotection is intended.

Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. While the compound is stable for short periods at ambient temperature, such as during shipping[8], adherence to these guidelines will maximize its shelf life, which can exceed two years if stored properly.[8]

ParameterConditionRationale
Temperature Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[8]Minimizes the rate of chemical degradation, particularly oxidation of the aldehyde.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the benzaldehyde group by atmospheric oxygen.[1][2]
Light Store in the dark or in an amber vial.[1][2]Protects the benzaldehyde moiety from light-induced photochemical reactions.
Container Tightly sealed, airtight container.Prevents exposure to air and moisture.[1][2]

Handling Procedures

The handling of this compound should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[9][10][11]

Experimental Protocol: Aliquoting and Solution Preparation
  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vessel.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, perform all manipulations in a glove box or under a positive pressure of inert gas.

  • Weighing: Weigh the desired amount of the compound quickly and accurately. Minimize the time the container is open to the atmosphere.

  • Dissolution: Dissolve the compound in a suitable dry, aprotic solvent (e.g., DMSO, DMF, DCM) as required by the experimental protocol. For stock solutions, use of an anhydrous solvent is recommended.

  • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C for long-term stability.[12][13] Before use, thaw the solution and ensure it is fully dissolved.

Visualization of Workflows and Stability

To further clarify the recommended procedures and the chemical properties of this compound, the following diagrams are provided.

G cluster_storage Storage Protocol cluster_handling Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect store Store at -20°C (Long-Term) inspect->store Intact Seal store_short Store at 0-4°C (Short-Term) inspect->store_short For Immediate Use retrieve Retrieve from Storage equilibrate Equilibrate to RT retrieve->equilibrate weigh Weigh under Inert Atmosphere equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment dissolve->use

Caption: Recommended workflow for the storage and handling of this compound.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Ald_Ph_PEG5_Boc This compound Aldehyde PEG5 Linker Boc-Amine Oxidation Oxidation Ald_Ph_PEG5_Boc:f0->Oxidation O2, light, heat Acid_Cleavage Acid Cleavage (pH < 4) Ald_Ph_PEG5_Boc:f2->Acid_Cleavage H+ Benzoic_Acid_Deriv Benzoic Acid Derivative Oxidation->Benzoic_Acid_Deriv Free_Amine_Deriv Free Amine Derivative Acid_Cleavage->Free_Amine_Deriv

Caption: Chemical stability and potential degradation pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG5-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]

Ald-Ph-PEG5-Boc is a versatile, heterobifunctional linker designed for the modular synthesis of PROTACs. It features a benzaldehyde (B42025) group for covalent conjugation to an amine-functionalized E3 ligase ligand via reductive amination. The 5-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility for optimal ternary complex formation. The linker is terminated with a tert-butoxycarbonyl (Boc)-protected amine, which allows for subsequent coupling to a POI ligand following deprotection.[3][4]

This document provides detailed application notes and experimental protocols for the rational use of this compound in the synthesis of PROTACs, using the well-characterized BRD4-targeting PROTAC system as a representative example.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the mechanism of action for a PROTAC designed to degrade the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer.[3][5] The PROTAC, synthesized using this compound, facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC-Mediated BRD4 Degradation Pathway cluster_cell Cellular Environment PROTAC BRD4 PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a sequential, two-step process. The following protocols are based on the synthesis of a BRD4-targeting PROTAC, where an amine-functionalized pomalidomide (B1683931) (CRBN ligand) is first conjugated to the linker, followed by coupling with a carboxylic acid-functionalized JQ1 derivative (BRD4 ligand).

Overall Synthetic Workflow

Synthetic_Workflow PROTAC Synthesis Workflow using this compound Start1 This compound Step1 Step 1: Reductive Amination Start1->Step1 Start2 Amine-Pomalidomide (E3 Ligase Ligand) Start2->Step1 Intermediate1 Pomalidomide-Linker(Boc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Pomalidomide-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Start3 Carboxy-JQ1 (POI Ligand) Start3->Step3 Final_PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) Step3->Final_PROTAC

Caption: Overall synthetic workflow for the PROTAC.

Protocol 1: Synthesis of Pomalidomide-PEG5-Ph-Boc (Intermediate 1) via Reductive Amination

This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., 4-amino-pomalidomide) to the this compound linker.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-amino-pomalidomide)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DCE, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Protocol 2: Boc Deprotection of Intermediate 1 to Yield Pomalidomide-PEG5-Ph-NH₂ (Intermediate 2)

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Materials and Reagents:

  • Intermediate 1 (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (B28343)

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a solution of 20-50% TFA in DCM (v/v).

  • Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

  • The resulting TFA salt of Intermediate 2 can often be used directly in the next step after drying under high vacuum.

Protocol 3: Synthesis of the Final PROTAC via Amide Coupling

This protocol describes the final coupling of the POI ligand to Intermediate 2.

Materials and Reagents:

  • Intermediate 2 (TFA salt from Protocol 2)

  • Carboxylic acid-functionalized POI Ligand (e.g., (+)-JQ1-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of Intermediate 2 (TFA salt, 1.1 eq) and additional DIPEA (1.2 eq, to neutralize the TFA salt) in DMF to the activated POI ligand solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • Purify the crude product by preparative RP-HPLC to obtain the final PROTAC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a BRD4-targeting PROTAC using a PEG5 linker. These values are illustrative and may vary based on specific reaction conditions, substrates, and scale.

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTypical Time (h)Typical Yield (%)
1Reductive AminationThis compound, Amine-Pomalidomide, STABDCE4-1260-80
2Boc DeprotectionPomalidomide-Linker(Boc), TFADCM1-3>95 (crude)
3Amide CouplingPomalidomide-Linker-NH₂, Carboxy-JQ1, HATU, DIPEADMF4-1640-60

Table 2: Characterization of Final PROTAC

ParameterMethodExpected Result
Identity ConfirmationLC-MSCalculated vs. Observed mass [M+H]⁺
PurityHPLC>95%
Structure Elucidation¹H and ¹³C NMRSpectra consistent with proposed structure
Degradation Potency (DC₅₀)Western Blot / In-Cell AssayDependent on target and cell line
Max Degradation (Dₘₐₓ)Western Blot / In-Cell AssayDependent on target and cell line

Logical Relationships in PROTAC Synthesis

The following diagram illustrates the logical dependencies and decision points in the PROTAC synthesis workflow.

Logical_Flow Logical Flow of PROTAC Synthesis cluster_synthesis Synthesis Module Start Start Synthesis Step1 Step 1: Reductive Amination Start->Step1 QC1 QC Check 1: LC-MS of Intermediate 1 Step1->QC1 QC1->Step1 Incomplete Purify1 Purify Intermediate 1 QC1->Purify1 Reaction Complete Step2 Step 2: Boc Deprotection Purify1->Step2 QC2 QC Check 2: LC-MS of Intermediate 2 Step2->QC2 QC2->Step2 Incomplete Step3 Step 3: Amide Coupling QC2->Step3 Deprotection Complete QC3 QC Check 3: LC-MS of Crude PROTAC Step3->QC3 QC3->Step3 Incomplete Purify_Final Purify Final PROTAC (HPLC) QC3->Purify_Final Reaction Complete Final_QC Final QC: Purity (HPLC), Identity (MS, NMR) Purify_Final->Final_QC

Caption: Logical workflow with quality control checkpoints.

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker designed for the precise and versatile conjugation of molecules. It features a terminal benzaldehyde (B42025) group for covalent modification of primary amines through reductive amination, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent, orthogonal functionalization. This linker is an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where controlled, stepwise assembly is crucial.

The conjugation strategy involves two primary stages:

  • Reductive Amination: The benzaldehyde group reacts with a primary amine on a target molecule (e.g., protein, peptide, or small molecule) to form a transient imine (Schiff base), which is then reduced to a stable secondary amine linkage by a mild reducing agent.[1][2]

  • Boc Deprotection: The Boc protecting group on the terminal amine can be efficiently removed under acidic conditions, revealing a primary amine that is available for further conjugation.[3][4]

Reaction Mechanism

The overall process involves an initial reductive amination followed by an optional deprotection step. The aldehyde reacts with a primary amine to form a Schiff base. This intermediate is then reduced to a stable secondary amine. The Boc-protected amine can then be deprotected using a strong acid.

Quantitative Data Summary

Successful conjugation and deprotection are dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data and reaction conditions.

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterTypical RangeExpected OutcomeAnalytical Method
Linker to Substrate Molar Ratio2:1 to 20:1High conjugation efficiencyHPLC, Mass Spectrometry
pH (for imine formation)6.0 - 7.5Optimal imine formation-
Reducing Agent (e.g., 2-picoline borane)1.5 - 2.0 equivalents>90% conversion to secondary amineLC-MS
Reaction Time2 - 12 hours>80% Conjugation EfficiencySDS-PAGE, HPLC
Temperature4 - 25 °CStable conjugate formation-

Table 2: Common Conditions for Boc Deprotection

ReagentConcentrationSolventReaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1 - 2 hoursRoom Temperature
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temperature

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine via Reductive Amination

This protocol describes the conjugation of the this compound linker to a molecule containing a primary amine, such as a protein or a small molecule.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Methanol (B129727) (MeOH)

  • Reducing Agent: 2-Picoline Borane (B79455) Complex

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC for proteins, RP-HPLC for small molecules)

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound linker in a minimal amount of anhydrous DMF or MeOH to create a concentrated stock solution (e.g., 20-50 mM).

    • Dissolve the primary amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 5-10 mg/mL for a protein).

    • Freshly prepare a stock solution of 2-picoline borane in anhydrous MeOH.

  • Conjugation Reaction:

    • In a reaction vessel, combine the primary amine-containing molecule with the this compound linker solution. A molar excess of the linker (typically 5-15 equivalents) is recommended to drive the reaction to completion.

    • If the reaction is performed in an organic solvent like methanol, a small amount of acetic acid (e.g., 10:1 MeOH:AcOH) can be added to catalyze imine formation.

    • Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.[5]

  • Reduction of the Imine:

    • Add the 2-picoline borane solution to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C.

    • Reaction progress can be monitored by LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aldehyde groups by adding the Quenching Buffer and incubating for 30 minutes.

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography for proteins or reverse-phase HPLC for smaller molecules, to remove excess linker and reagents.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the PEGylated conjugate to reveal a primary amine for further functionalization.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Boc-protected PEG conjugate in anhydrous DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM).[]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.

  • Work-up and Isolation:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like methanol or toluene (B28343) may be necessary to remove residual TFA.

    • For applications requiring the free amine, dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5] Repeat until CO₂ evolution ceases.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product.

Visualizations

Conjugation_Workflow Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis cluster_deprotection 4. Optional Boc Deprotection Prepare_Linker Dissolve this compound in DMF/MeOH Mix Combine Linker and Substrate Prepare_Linker->Mix Prepare_Substrate Dissolve Primary Amine Substrate in Buffer Prepare_Substrate->Mix Prepare_Reducer Prepare 2-Picoline Borane Solution Reduction Add Reducing Agent and Incubate (2-12 h) Prepare_Reducer->Reduction Imine_Formation Incubate for Imine Formation (30-60 min) Mix->Imine_Formation Imine_Formation->Reduction Quench Quench Reaction with Tris Buffer Reduction->Quench Purify Purify Conjugate (SEC or RP-HPLC) Quench->Purify Analyze_Conjugate Analyze by LC-MS, SDS-PAGE Purify->Analyze_Conjugate Deprotect Treat with TFA in DCM (1-2 h) Analyze_Conjugate->Deprotect Workup Neutralize and Extract Product Deprotect->Workup Analyze_Final Analyze Final Product Workup->Analyze_Final

Caption: Experimental workflow for conjugation and deprotection.

Reductive_Amination Reductive Amination Mechanism Reactants This compound + R-NH₂ Schiff_Base Imine Intermediate (Schiff Base) Reactants->Schiff_Base - H₂O Product Stable Secondary Amine Conjugate Schiff_Base->Product + [H] (Reducing Agent)

Caption: Reductive amination reaction scheme.

Boc_Deprotection Boc Deprotection Mechanism Boc_Protected Boc-NH-PEG5-Ph-Ald-Conjugate Carbamic_Acid Carbamic Acid Intermediate Boc_Protected->Carbamic_Acid + H⁺ (TFA) Deprotected_Amine Primary Amine + CO₂ + Isobutylene Carbamic_Acid->Deprotected_Amine Spontaneous Decarboxylation

Caption: Acid-catalyzed Boc deprotection mechanism.

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc Reaction with Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker containing a benzaldehyde (B42025) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This linker is a valuable tool in bioconjugation and drug development, particularly for creating conjugates with hydrazide-containing molecules. The reaction between the aromatic aldehyde of this compound and a hydrazide forms a stable hydrazone bond. This linkage is notably more stable than hydrazones formed from aliphatic aldehydes, offering greater stability at physiological pH. Furthermore, the hydrazone bond can exhibit pH-sensitive hydrolysis, becoming more labile under acidic conditions, a desirable feature for drug delivery systems targeting the acidic microenvironment of tumors or endosomes.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine allows for orthogonal, sequential conjugation to other molecules of interest following a deprotection step.[2][3][4]

These application notes provide detailed protocols for the conjugation of this compound with hydrazides and the subsequent deprotection of the Boc group.

Reaction Mechanism and Workflow

The conjugation of this compound to a hydrazide-containing molecule proceeds through a two-step process. First, the aldehyde group of the linker reacts with the hydrazide to form a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer to facilitate the dehydration step. The resulting conjugate has a free Boc-protected amine, which can then be deprotected under acidic conditions to yield a primary amine, available for subsequent conjugation.

Diagram of the overall workflow for the two-step conjugation using this compound.

G cluster_0 Step 1: Hydrazone Bond Formation cluster_1 Step 2: Boc Deprotection cluster_2 Optional Step 3: Further Conjugation A This compound C Hydrazone Formation (pH 5-6) A->C B Hydrazide-containing Molecule (Payload) B->C D Boc-Protected PEG-Hydrazone Conjugate C->D E Acidic Conditions (e.g., TFA) D->E F Amine-Functionalized PEG-Hydrazone Conjugate E->F G NHS-ester, etc. F->G H Final Conjugate G->H

Caption: Workflow for this compound conjugation.

Data Presentation

Hydrolytic Stability of Hydrazone Bonds

The stability of the hydrazone bond is critical for the performance of the conjugate. Aromatic hydrazones, formed from benzaldehyde derivatives like this compound, exhibit significantly greater stability at both physiological (pH 7.4) and acidic (pH 5.5) conditions compared to aliphatic hydrazones. This enhanced stability is attributed to the resonance stabilization provided by the aromatic ring.

Hydrazone TypepHHalf-life (t½)Reference
Aromatic Aldehyde-derived7.4> 72 hours[5]
Aromatic Aldehyde-derived5.5> 48 hours[5]
Aliphatic Aldehyde-derived7.4Minutes to Hours[5]
Aliphatic Aldehyde-derived5.5< 2 minutes[5]

Note: The data presented is based on studies of PEG-phosphatidylethanolamine (PEG-PE) conjugates with aromatic and aliphatic aldehydes and serves as a strong indicator of the expected stability for conjugates derived from this compound.

Boc Deprotection Efficiency

The removal of the Boc protecting group is typically a high-yielding reaction. The choice of acidic conditions can be tailored to the sensitivity of the conjugate.

Deprotection ReagentTypical Reaction TimeTypical YieldReference
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)30 min - 2 hours> 95%[4]
4M HCl in 1,4-Dioxane1 - 4 hours> 95%[3]

Experimental Protocols

Protocol 1: Hydrazone Conjugation of this compound with a Hydrazide-Containing Molecule

This protocol describes a general procedure for the reaction of this compound with a hydrazide-functionalized molecule (e.g., a drug, peptide, or reporter molecule).

Materials:

  • This compound

  • Hydrazide-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Reagent Preparation:

    • Dissolve the hydrazide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve a 1.1 molar equivalent of this compound in the same solvent.

  • Conjugation Reaction:

    • Add the this compound solution to the hydrazide solution.

    • Add sodium acetate buffer (pH 5.5) to the reaction mixture to a final concentration of 5-10% (v/v).

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired hydrazone conjugate. The product will have a mass corresponding to the sum of the masses of the two reactants minus the mass of water (18.02 Da).

  • Purification:

    • Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the Boc-protected conjugate.

Protocol 2: Boc Deprotection of the Hydrazone Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for further conjugation.

Materials:

  • Boc-protected PEG-hydrazone conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected PEG-hydrazone conjugate in a cleavage cocktail consisting of 20-50% TFA in anhydrous DCM. A common ratio is 1 mL of cocktail per 20 mg of conjugate.

  • Deprotection Reaction:

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

  • Product Precipitation and Isolation:

    • Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the TFA and DCM.

    • Precipitate the deprotected conjugate by adding the concentrated residue dropwise to a 10-fold excess of cold diethyl ether.

    • Pellet the precipitate by centrifugation.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

Signaling Pathways and Applications

The this compound linker is particularly useful in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable ternary complex.

Diagram illustrating the mechanism of action of a PROTAC synthesized using an Ald-Ph-PEG-Boc derived linker.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (E3 Ligand-Linker-Target Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Boc Deprotection of Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a crucial amine-protecting group in the synthesis of complex organic molecules, including heterobifunctional linkers used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Ald-Ph-PEG5-Boc is a versatile PEG-based linker that features a benzaldehyde (B42025) group for conjugation to one part of a PROTAC, and a Boc-protected amine for subsequent attachment to the other.[3] The selective and efficient removal of the Boc group is a critical step in the stepwise synthesis of PROTACs, revealing a primary amine for further conjugation.[2]

This document provides a detailed protocol for the acid-catalyzed deprotection of this compound using trifluoroacetic acid (TFA), a widely used and effective method.[4][5] It includes quantitative data on reaction parameters, a step-by-step experimental procedure, and visual diagrams to illustrate the workflow and the broader context of this reaction in PROTAC-mediated protein degradation.

Chemical Principle of Boc Deprotection

The deprotection of the Boc group is an acid-catalyzed process that proceeds via the cleavage of the carbamate (B1207046) bond.[5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This leads to the formation of an unstable intermediate that subsequently fragments, releasing a stable tert-butyl cation and a carbamic acid. The carbamic acid is transient and rapidly decarboxylates to yield the free amine as its corresponding salt (in this case, a trifluoroacetate (B77799) salt) and carbon dioxide gas.[4]

Quantitative Data Summary

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of the acid, temperature, and reaction time. The following tables summarize common reaction conditions and provide a representative dataset for monitoring the reaction's progress.

Table 1: General Reaction Conditions for TFA-Mediated Boc Deprotection of PEG Linkers [1]

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong, volatile acid that is easily removed post-reaction.
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent unwanted side reactions.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can accelerate the reaction but may affect other acid-sensitive groups.
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to control any potential exotherm and then allowed to warm to room temperature.
Reaction Time 0.5 - 2 hoursReaction progress should be monitored to determine the optimal duration.
Expected Yield >90%Yields are substrate-dependent and should be determined empirically.[6]

Table 2: Representative Reaction Monitoring Data (HPLC Analysis)

Time Point (minutes)This compound (%)Deprotected Product (%)
01000
154555
301090
60<2>98
1200100

Experimental Protocols

This section provides a detailed methodology for the Boc deprotection of this compound in a solution phase.

Materials
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Acid Addition: While stirring, slowly add an equal volume of TFA to the cooled solution to achieve a 1:1 (v/v) mixture of TFA and DCM.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[4] The deprotected product is more polar and will have a lower Rf value on TLC.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

  • Azeotropic Removal of TFA: To ensure the complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[2] The resulting product is the TFA salt of the deprotected amine.

  • Work-up (Neutralization): a. Dissolve the residue in DCM. b. Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the TFA salt. Be cautious as CO₂ gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, Ald-Ph-PEG5-NH₂.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the Boc deprotection and the broader signaling pathway in which the deprotected linker participates.

G cluster_workflow Boc Deprotection Workflow start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA (1:1 v/v) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-2h add_tfa->react monitor Monitor reaction (TLC or LC-MS) react->monitor evaporate Remove solvent and excess TFA monitor->evaporate Reaction Complete co_evaporate Co-evaporate with toluene (3x) evaporate->co_evaporate product Obtain deprotected product (TFA salt or free amine after work-up) co_evaporate->product

Caption: Experimental workflow for the Boc deprotection of this compound.

G cluster_PROTAC PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with deprotected linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.[9][10][11]

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. Ald-Ph-PEG5-Boc is a versatile, heterobifunctional linker designed to offer precise control over ADC construction.

This linker features two key reactive moieties:

  • An aldehyde group (Ald-Ph): This functionality allows for chemoselective ligation to an antibody through the formation of a stable hydrazone or oxime bond.

  • A Boc-protected amine (Boc): The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for the conjugation of a cytotoxic payload. It can be deprotected under acidic conditions to reveal a primary amine, ready for payload attachment.

  • A polyethylene (B3416737) glycol spacer (PEG5): The five-unit PEG chain enhances the hydrophilicity of the linker. This is crucial for improving the solubility and reducing the aggregation potential of the final ADC, particularly when working with hydrophobic payloads.[1][2] The PEG spacer also provides spatial separation between the antibody and the payload, which can help maintain the biological activity of both components.

These application notes provide detailed protocols for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody to generate a stable and effective ADC.

Core Principles and Workflow

The synthesis of an ADC using the this compound linker is a sequential process that ensures precise control over the conjugation chemistry. The overall workflow involves two main stages:

  • Synthesis of the Drug-Linker Conjugate: The cytotoxic payload is first attached to the linker. This involves the deprotection of the Boc group on the this compound linker to expose the primary amine, which is then reacted with an activated form of the payload.

  • Conjugation to the Antibody: The aldehyde functionality of the drug-linker conjugate is then used to attach it to the antibody. This is typically achieved through the formation of a hydrazone or oxime bond. For this to occur, the antibody must first be functionalized to present a compatible reactive group (e.g., a hydrazide or aminooxy group). A common and site-specific method involves the mild oxidation of the antibody's native glycans to generate aldehyde groups, which can then react with a hydrazide- or aminooxy-modified drug-linker.

This two-stage approach allows for the purification of the drug-linker intermediate before the final conjugation to the antibody, leading to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR).

Data Presentation

The incorporation of a PEG linker, such as the PEG5 in this compound, significantly impacts the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data from studies on ADCs with PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Aggregation and Stability

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Medium/Long PEG Linker (e.g., PEG8-PEG24)Analytical Method
% Aggregation High (can be >20%)ReducedSignificantly Reduced (<5%)Size-Exclusion Chromatography (SEC-HPLC)[3][4]
Thermal Stability (Tm) DecreasedSlightly IncreasedIncreasedDifferential Scanning Calorimetry (DSC)
In Vitro Cytotoxicity BaselineMay be slightly reducedCan be moderately reducedCell Viability Assays (e.g., MTT, CellTiter-Glo)[5][6]
Drug Deconjugation Rate Dependent on linker chemistryGenerally stableGenerally stableMass Spectrometry, ELISA[7]

Table 2: Impact of PEG Linker Hydrophilicity on ADC Pharmacokinetics

Pharmacokinetic ParameterLess Hydrophilic LinkerMore Hydrophilic Linker (PEGylated)Expected Outcome
Plasma Clearance (mL/day/kg) HigherLowerSlower clearance and longer circulation time[8][9][10]
Plasma Half-life (t½) ShorterLongerIncreased exposure of the tumor to the ADC[5][8]
Area Under the Curve (AUC) LowerHigherGreater overall drug exposure[8][9]
Volume of Distribution (Vd) VariableGenerally LowerMore drug remains in circulation

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in ADC development.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the attachment of a cytotoxic payload to the this compound linker. It is assumed the payload has a carboxylic acid group that can be activated for amide bond formation.

Step 1.1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under vacuum to yield the deprotected Ald-Ph-PEG5-NH2 as a TFA salt.

Step 1.2: Payload Activation and Conjugation

  • Payload Activation: Dissolve the cytotoxic payload (containing a carboxylic acid) in anhydrous dimethylformamide (DMF). Add 1.2 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Conjugation: Dissolve the deprotected Ald-Ph-PEG5-NH2 TFA salt in anhydrous DMF and add it to the activated payload solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the Ald-Ph-PEG5-Payload conjugate.

  • Purification: Purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of the antibody's Fc region via mild periodate (B1199274) oxidation.

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Protect the antibody solution from light.

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quenching the Reaction:

    • To stop the oxidation, add ethylene (B1197577) glycol to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of the Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) to remove excess reagents.

    • The purified antibody now contains reactive aldehyde groups.

Protocol 3: Conjugation of Drug-Linker to the Antibody via Hydrazone Ligation

This protocol requires modification of the drug-linker from Protocol 1 to have a hydrazide group. This can be achieved by reacting the aldehyde of the purified drug-linker with an excess of hydrazine.

  • Reaction Setup:

    • To the purified oxidized antibody solution (from Protocol 2), add the hydrazide-modified Ald-Ph-PEG5-Payload linker in a 5- to 20-fold molar excess over the antibody.

    • The reaction is typically performed in a slightly acidic buffer (pH 5.0-6.5) to promote hydrazone formation.

  • Incubation: Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Collect the fractions containing the purified ADC.

Protocol 4: Characterization of the Final ADC

4.1. Drug-to-Antibody Ratio (DAR) Determination

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the ADC and calculate the average DAR.

4.2. Analysis of Aggregation

  • Size-Exclusion Chromatography (SEC): SEC is the primary method for quantifying high-molecular-weight species (aggregates). The ADC sample is separated based on size, with larger aggregates eluting before the monomeric ADC.

4.3. In Vitro Potency

  • Cell-Based Cytotoxicity Assays: The potency of the purified ADC should be evaluated using a panel of cancer cell lines with varying levels of target antigen expression. Cell viability can be assessed using assays like MTT or CellTiter-Glo to determine the IC50 value.

Visualizations

experimental_workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection conjugation1 Amide Bond Formation deprotection->conjugation1 payload Payload-COOH activation Payload Activation (HATU/DIPEA) payload->activation activation->conjugation1 drug_linker Purified Ald-Ph-PEG5-Payload conjugation1->drug_linker conjugation2 Hydrazone/Oxime Ligation drug_linker->conjugation2 antibody Monoclonal Antibody oxidation Antibody Oxidation (NaIO₄) antibody->oxidation oxidation->conjugation2 purification ADC Purification (SEC/TFF) conjugation2->purification final_adc Final ADC purification->final_adc dar DAR Analysis (HIC/MS) final_adc->dar aggregation Aggregation Analysis (SEC) final_adc->aggregation potency In Vitro Potency Assay final_adc->potency

Caption: Experimental workflow for ADC synthesis using this compound.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC receptor Tumor Antigen (e.g., HER2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Linker Cleavage/ Antibody Degradation target Intracellular Target (e.g., Tubulin, DNA) payload_release->target 5. Target Engagement apoptosis Apoptosis target->apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor dimer HER2/HER3 Heterodimer her2->dimer her3 HER3 her3->dimer pi3k PI3K dimer->pi3k ras RAS dimer->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf RAF ras->raf mek MEK raf->mek mapk MAPK (ERK) mek->mapk transcription Gene Transcription mapk->transcription transcription->proliferation adc Anti-HER2 ADC adc->her2 Inhibits Signaling

Caption: HER2 signaling pathway and the inhibitory role of an anti-HER2 ADC.[11][12][13]

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker that serves as a versatile tool in modern bioconjugation and drug development. Its structure comprises three key components:

  • An Aldehyde Group (Ald): The terminal benzaldehyde (B42025) provides a reactive handle for the chemoselective ligation to amine-containing molecules through reductive amination or to aminooxy/hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively.

  • A Phenyl (Ph) group: The phenyl group provides rigidity to the linker structure.

  • A 5-unit Polyethylene Glycol (PEG5) Spacer: This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules. The length of the PEG linker is a critical parameter in optimizing the efficacy of molecules like PROTACs.

  • A Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for an orthogonal conjugation strategy. This amine can be deprotected under acidic conditions to enable a subsequent coupling reaction.

This orthogonal design is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where a controlled, stepwise assembly is crucial.

Applications

The unique structure of this compound makes it suitable for a range of applications in bioconjugation and drug development:

  • PROTAC Synthesis: this compound is an ideal linker for the synthesis of PROTACs. The aldehyde can be used to conjugate to an E3 ligase ligand, and after Boc deprotection, the revealed amine can be coupled to a target protein ligand, or vice versa.

  • Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach a cytotoxic payload to an antibody. For instance, the aldehyde can react with a modified payload, and the deprotected amine can be conjugated to the antibody.

  • Peptide and Protein Modification: The linker can be used to PEGylate proteins or peptides at specific sites, potentially improving their pharmacokinetic properties.

  • Surface Functionalization: this compound can be used to modify surfaces, such as nanoparticles or beads, to attach biomolecules for diagnostic or purification purposes.

Bioconjugation Techniques

Two primary bioconjugation techniques leveraging the aldehyde group of this compound are reductive amination and oxime ligation.

Reductive Amination

Reductive amination involves the reaction of the aldehyde group with a primary amine on a target molecule (e.g., the N-terminus or a lysine (B10760008) residue on a protein) to form an intermediate imine (Schiff base). This imine is then selectively reduced to a stable secondary amine linkage by a mild reducing agent.

Oxime Ligation

Oxime ligation is a highly selective bioorthogonal reaction between the aldehyde group and an aminooxy-functionalized molecule. The reaction proceeds under mild, aqueous conditions to form a stable oxime bond. This technique is prized for its high specificity, which minimizes side reactions with other functional groups present in biological systems.

Quantitative Data Summary

The following tables provide representative quantitative data for bioconjugation reactions involving aldehyde-PEG-Boc linkers. Disclaimer: The following data is based on studies with analogous linkers (e.g., Ald-Ph-PEG4-Boc) and should be used as a guideline for optimization.

Table 1: Representative Conditions for Reductive Amination

ParameterTypical RangeNotesAnalytical Method
Linker:Substrate Molar Ratio 3:1 to 10:1Optimized based on the number of available amines on the substrate.HPLC, Mass Spectrometry
pH 6.0 - 7.5Imine formation is efficient around pH 5, but the stability of the biomolecule is paramount.-
Reducing Agent 2-Picoline Borane, Sodium CyanoborohydrideMild reducing agents are used to selectively reduce the imine.-
Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions.-
Reaction Time 4 - 24 hoursMonitored to completion.HPLC, LC-MS
Conjugation Efficiency >80%Dependent on specific substrates and conditions.SDS-PAGE, UV-Vis Spectroscopy

Table 2: Representative Data for Oxime Ligation

ParameterAldehyde-Aminooxy ReactionNotesAnalytical Method
pH 4.5 - 7.0Optimal for uncatalyzed reactions is slightly acidic; catalysts allow for higher pH.-
Catalyst Aniline (10-100 mM)Accelerates the reaction, especially at neutral pH.-
Reaction Time 2 - 24 hoursGenerally faster than with ketones.RP-HPLC, Mass Spectrometry
Yield >90%Typically high for aldehyde reactions.RP-HPLC

Table 3: Boc Deprotection Conditions and Yields

Deprotection MethodSubstrate TypeReaction TimeYield
25% TFA in DCM N-Boc aniline30 min>95%[1]
4M HCl in Dioxane General Amines1 - 4 hoursHigh[1]
30% TFA in DCM On-Resin Peptide2 x 20 min>95%[1]

Experimental Protocols

Protocol 1: Reductive Amination of a Protein with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein with primary amines

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Reducing Agent: 2-Picoline Borane Complex

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the linker.

    • Add the 2-Picoline Borane Complex to a final concentration of 20 mM.

    • Incubate the reaction at room temperature for 4-16 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Purify the resulting protein-PEG-Boc conjugate using SEC to remove unconjugated linker and other small molecules.

  • Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the increase in molecular weight) and Mass Spectrometry (to confirm the degree of PEGylation).

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Deprotection: Add an equal volume of TFA to the solution (1:1 v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Precipitation: Precipitate the deprotected conjugate by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether.

  • Pellet Collection: Centrifuge the mixture to pellet the precipitated product.

  • Washing: Decant the ether and wash the pellet with cold diethyl ether twice to remove residual TFA.

  • Drying: Dry the deprotected conjugate under vacuum. The product is now ready for the next conjugation step.

Protocol 3: PROTAC Synthesis using this compound

This protocol outlines a two-step synthesis of a PROTAC, first by conjugating a VHL ligand (amine-functionalized) to this compound via reductive amination, followed by Boc deprotection and coupling to a target protein ligand (carboxy-functionalized).

Step 1: Reductive Amination with VHL Ligand

  • Dissolve the amine-functionalized VHL ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

  • Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the VHL-linker-Boc intermediate by flash chromatography.

Step 2: Boc Deprotection and Coupling to Target Ligand

  • Dissolve the purified VHL-linker-Boc intermediate in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the resulting amine-TFA salt, the carboxy-functionalized target protein ligand (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Visualizations

experimental_workflow_reductive_amination cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Protein in Reaction Buffer Reaction_Mix Combine Protein, Linker, and Reducing Agent Protein_Solution->Reaction_Mix Linker_Stock This compound Stock Solution Linker_Stock->Reaction_Mix Incubation Incubate 4-16h at Room Temp Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench Purify Purify by SEC Quench->Purify Characterize Characterize by SDS-PAGE & MS Purify->Characterize boc_deprotection_workflow Start Boc-Protected Conjugate Dissolve Dissolve in DCM Start->Dissolve Deprotect Add TFA (1:1 v/v) Stir 1-2h Dissolve->Deprotect Precipitate Precipitate in Cold Diethyl Ether Deprotect->Precipitate Isolate Centrifuge and Wash Pellet Precipitate->Isolate Final_Product Dry to obtain Deprotected Conjugate Isolate->Final_Product protac_pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_Protein Poly-ubiquitinated POI Ubiquitination->Poly_Ub_Protein Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] This linker contains three key chemical features:

  • A benzaldehyde group that readily reacts with primary or secondary amines, or aminooxy and hydrazide functionalities, to covalently attach to a ligand for an E3 ubiquitin ligase or a target protein of interest (POI).[3]

  • A five-unit polyethylene (B3416737) glycol (PEG5) chain that enhances the solubility and provides a flexible spacer to optimize the formation of the key ternary complex (POI-PROTAC-E3 ligase).

  • A tert-butyloxycarbonyl (Boc)-protected amine which, after deprotection under acidic conditions, provides a secondary reactive site for the attachment of the other ligand required for the PROTAC construct.

This document provides detailed protocols for the two primary reaction steps involving this compound: reductive amination for conjugation of the aldehyde group and acidic deprotection of the Boc group.

PROTAC Mechanism of Action

A PROTAC synthesized using the this compound linker operates by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule enters the cell and facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, enabled by the flexible PEG5 linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of PROTACs. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Reductive Amination of the Benzaldehyde Group

This protocol describes the conjugation of the aldehyde functionality of this compound to a primary amine on a target molecule (e.g., an E3 ligase ligand). The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine.

Reductive_Amination_Workflow start Start reagent_prep Reagent Preparation: - Dissolve this compound in DMF/MeOH - Dissolve amine-containing molecule in buffer - Prepare 2-picoline borane (B79455) solution start->reagent_prep schiff_base Schiff Base Formation: - Combine linker and amine solutions - Incubate for 30-60 min at RT reagent_prep->schiff_base reduction Reduction: - Add 2-picoline borane - Incubate for 2-12 h at RT schiff_base->reduction monitoring Monitor Reaction Progress (LC-MS or HPLC) reduction->monitoring monitoring->reduction Incomplete quench Quench Reaction: - Add Tris buffer - Incubate for 30 min monitoring->quench Reaction Complete purification Purification: (HPLC or SEC) quench->purification end End purification->end

Workflow for reductive amination.

Materials and Reagents:

  • This compound

  • Primary amine-containing molecule (e.g., E3 ligase ligand)

  • 2-Picoline Borane (pic-BH₃)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.0-7.5)

  • Acetic Acid (AcOH) (optional, for reactions in organic solvents)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of anhydrous DMF or MeOH to create a concentrated stock solution (e.g., 10-50 mM).

    • Dissolve the primary amine-containing molecule in the chosen reaction buffer.

    • Prepare a fresh stock solution of 2-picoline borane in anhydrous MeOH.

  • Conjugation Reaction:

    • In a reaction vessel, combine the primary amine-containing molecule with the this compound linker solution. A molar excess of the linker (typically 3-10 equivalents) is recommended.

    • If the reaction is performed in an organic solvent like methanol, a small amount of acetic acid (e.g., 10:1 MeOH:AcOH) can be added to catalyze the imine formation.

    • Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.

  • Reduction:

    • Add the 2-picoline borane solution to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C.

    • Reaction progress can be monitored by LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aldehyde groups by adding a quenching solution, such as Tris buffer, and incubating for 30 minutes.

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography for proteins or reverse-phase HPLC for smaller molecules.

Quantitative Data Summary for Reductive Amination *

ParameterTypical RangeExpected Outcome/Notes
Linker:Substrate Ratio 3:1 to 10:1 molar excessOptimization is based on the number of available amines on the substrate.
Reducing Agent 2-Picoline Borane (1.5-2.0 eq)A mild and selective reducing agent.
Solvent MeOH, DMF, Aqueous BuffersFor biomolecules, aqueous buffers like PBS are preferred.
pH 6.0 - 7.5Imine formation is more efficient at a lower pH (~5), but substrate stability is critical.
Temperature 4°C to Room TemperatureLower temperatures can minimize potential side reactions.
Reaction Time 2 - 12 hoursMonitor by LC-MS or HPLC for completion.
Typical Yield >70%Highly dependent on the specific substrates and reaction conditions.

*Note: The quantitative data presented is based on protocols for the analogous Ald-Ph-PEG4-Boc linker and general reductive amination procedures. Optimization for this compound is recommended.

Protocol 2: Acidic Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation to the second ligand (e.g., a POI ligand).

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected conjugate in anhydrous DCM start->dissolve add_tfa Add TFA in DCM (20-50% v/v) dissolve->add_tfa react Stir at room temperature for 1-2 hours add_tfa->react monitoring Monitor Reaction Progress (LC-MS or TLC) react->monitoring monitoring->react Incomplete workup Work-up: - Remove TFA and DCM (rotovap) - Neutralize with NaHCO₃ - Wash with brine monitoring->workup Reaction Complete purification Purification (if necessary): (Column Chromatography) workup->purification end End purification->end

Workflow for Boc deprotection.

Materials and Reagents:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the purified Boc-protected conjugate in anhydrous DCM.

    • In a fume hood, add a solution of trifluoroacetic acid in DCM (typically 20-50% v/v).

  • Deprotection and Monitoring:

    • Stir the mixture at room temperature. The deprotection is typically complete within 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (B28343) (2-3 times).

    • Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often isolated as a TFA salt. This can be used directly in the next step or further purified if necessary.

Quantitative Data Summary for Boc Deprotection *

ReagentConcentrationSolventTimeTemperatureTypical Yield
TFA 20-50% (v/v)DCM1-2 hRoom Temp>90%
4M HCl 4 M1,4-Dioxane1-4 hRoom TempHigh

*Note: The quantitative data presented is based on general Boc deprotection protocols and data for analogous PEG linkers. Optimization for specific substrates is recommended.

Stability and Storage

For long-term stability, this compound should be stored at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable. When preparing stock solutions, it is advisable to use anhydrous solvents and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a versatile, heterobifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[4][5] This linker is composed of three key components: a benzaldehyde (B42025) group for covalent ligation, a five-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spatial separation, and a Boc-protected amine for orthogonal conjugation.[5][6][]

The aldehyde functionality allows for chemoselective reaction with molecules containing primary amines or hydrazides, while the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine enables a two-step conjugation strategy.[6][8] This dual reactivity makes this compound an invaluable tool in the construction of complex bioconjugates, particularly in the development of targeted therapies.[9]

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] The linker, in this case synthesized using this compound, plays a crucial role by bridging these two proteins.[] Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released to repeat the cycle, acting catalytically to degrade multiple protein copies.[4]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following protocols provide a general framework for the sequential conjugation of an E3 ligase ligand and a target protein ligand to this compound. These protocols are adapted from established methods for similar linkers, such as Ald-Ph-PEG4-Boc.[8][9] Optimization of reaction conditions (e.g., molar ratios, reaction times, temperature) may be necessary for specific molecules.

Protocol 1: Coupling of an E3 Ligase Ligand (with a primary amine) to the Aldehyde Group

This protocol describes the conjugation of a molecule containing a primary amine to the benzaldehyde group of this compound via reductive amination.

Materials and Reagents:

  • This compound

  • Amine-containing E3 ligase ligand

  • Anhydrous Dimethylformamide (DMF) or Methanol (MeOH)

  • 2-Picoline Borane (B79455) (pic-BH₃)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.0-7.5)

  • Acetic Acid (AcOH)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound linker in a minimal amount of anhydrous DMF or MeOH to create a concentrated stock solution (e.g., 20-100 mM).

    • Dissolve the amine-containing E3 ligase ligand in the chosen reaction buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the E3 ligase ligand solution with the this compound stock solution. A molar excess of the linker (typically 1.5-3.0 equivalents) is recommended.

    • If necessary, adjust the pH of the reaction mixture to between 6.0 and 7.5 using a small amount of acetic acid to facilitate imine formation.

    • Add 2-picoline borane (1.5-2.0 equivalents relative to the linker) to the reaction mixture to reduce the intermediate imine to a stable secondary amine.

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the conjugate.

    • Once the reaction is complete, add a quenching solution (e.g., Tris buffer) to react with any unreacted aldehyde groups. Incubate for 30 minutes.

  • Purification:

    • Purify the resulting conjugate (E3 Ligand-PEG5-Boc) using an appropriate method, such as reverse-phase HPLC, to remove excess linker and other reagents.

    • Characterize the purified product by LC-MS to confirm its identity and purity.

Protocol1_Workflow Start Start Prep_Reactants 1. Prepare Reactants - Dissolve this compound in DMF/MeOH - Dissolve E3 Ligand (amine) in Buffer Start->Prep_Reactants Conjugation 2. Reductive Amination - Mix Linker and E3 Ligand - Add 2-Picoline Borane - Incubate 2-12h at RT Prep_Reactants->Conjugation Monitor 3. Monitor Reaction (LC-MS / HPLC) Conjugation->Monitor Quench 4. Quench Reaction (e.g., Tris Buffer) Monitor->Quench Complete Purify 5. Purify Conjugate (Reverse-Phase HPLC) Quench->Purify Characterize 6. Characterize Product (LC-MS) Purify->Characterize End Product: E3 Ligand-PEG5-Boc Characterize->End

Caption: Workflow for coupling an amine-containing molecule.

Protocol 2: Boc Deprotection and Coupling of Target Protein Ligand

This protocol describes the removal of the Boc protecting group and subsequent conjugation of a target protein ligand containing a carboxylic acid.

Materials and Reagents:

  • Purified E3 Ligand-PEG5-Boc conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Target protein ligand (with a carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous DMF

  • Base (e.g., Diisopropylethylamine, DIPEA)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Boc Deprotection:

    • Dissolve the purified E3 Ligand-PEG5-Boc conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS until the starting material is fully consumed. A successful deprotection is indicated by a mass decrease corresponding to the loss of the Boc group (100.12 g/mol ).

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation to yield the deprotected amine (E3 Ligand-PEG5-NH₂).

  • Coupling to Target Protein Ligand:

    • In a separate vessel, dissolve the target protein ligand (containing a carboxylic acid), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • In another vessel, dissolve the deprotected E3 Ligand-PEG5-NH₂ in anhydrous DMF and add DIPEA (2-3 equivalents).

    • Add the activated target protein ligand solution to the amine solution.

    • Stir the reaction at room temperature for 2-12 hours.

  • Monitoring and Purification:

    • Monitor the formation of the final PROTAC molecule by LC-MS.

    • Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC.

    • Characterize the final product thoroughly using LC-MS and NMR to confirm its identity, purity, and structure.

Quantitative Data Summary

The following table summarizes typical parameters for the conjugation reactions involving Ald-Ph-PEG-Boc linkers. Note that these values are representative and may require optimization for specific substrates.[9]

ParameterStage 1: Reductive AminationStage 2: Amide CouplingAnalytical Method
Linker to Ligand Molar Ratio 1.5:1 to 3:11:1.2 (Amine:Activated Acid)LC-MS
Reaction Time 2 - 12 hours2 - 12 hoursLC-MS, HPLC
Reaction pH 6.0 - 7.5~8.0pH meter
Temperature Room Temperature (or 4°C)Room Temperature-
Boc Deprotection Efficiency N/A> 95%LC-MS
Final Conjugate Purity > 95%> 95%HPLC
Yield of Purified Product 30 - 70%30 - 70%UV-Vis Spectroscopy

Conclusion

This compound is a highly effective heterobifunctional linker for the synthesis of PROTACs and other complex bioconjugates. Its distinct reactive ends allow for a controlled, sequential conjugation strategy. The protocols and data presented here provide a comprehensive guide for researchers, enabling the rational design and synthesis of novel targeted therapies. Proper analytical characterization at each step is critical to ensure the successful construction of the final molecule.

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ald-Ph-PEG5-Boc in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is a versatile, high-purity, PEG-based bifunctional linker designed for the synthesis of PROTACs. It features:

  • A benzaldehyde (Ald-Ph) group for covalent conjugation to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) for Cereblon, or VHL ligands).

  • A five-unit polyethylene glycol (PEG5) chain that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer to optimize the orientation of the two ligands.

  • A tert-butyloxycarbonyl (Boc)-protected amine that allows for the subsequent attachment of a POI ligand after deprotection.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI->PROTAC Binding Ternary_Complex POI-PROTAC-E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Degradation Degradation Poly_Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycling Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated targeted protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on PROTAC Activity

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACLinker CompositionDC50 (nM)Dmax (%)
RC-1Reversible Covalent (Acrylamide) with PEG66.6>90
RC-2Methylene group replaced an oxygen in PEG6>1000~10
NC-1Non-covalent with PEG linker2.297
Data from a study on reversible and irreversible covalent BTK PROTACs.

Table 2: Illustrative Impact of Linker Length on Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG625>98
This hypothetical data from a representative study illustrates that a PEG5 linker can be optimal for BRD4 degradation.

Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
Data based on a study developing ERα-targeting PROTACs.

Experimental Protocols

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a three-step process: conjugation to the E3 ligase ligand, deprotection of the Boc group, and attachment of the POI ligand.

PROTAC_Synthesis_Workflow start This compound + E3 Ligase Ligand (amine) step1 Step 1: Reductive Amination start->step1 intermediate1 E3 Ligand-Linker(Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA) intermediate1->step2 intermediate2 E3 Ligand-Linker(NH2) step2->intermediate2 step3 Step 3: Amide Coupling + POI Ligand (acid) intermediate2->step3 end Final PROTAC step3->end

General workflow for PROTAC synthesis using this compound.

Step 1: Conjugation to E3 Ligase Ligand (Reductive Amination)

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 Ligand-Linker(Boc) intermediate.

Step 2: Boc Deprotection

  • Dissolve the E3 Ligand-Linker(Boc) intermediate in DCM.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

Step 3: Amide Bond Formation with POI Ligand

  • Dissolve the deprotected intermediate (E3 Ligand-Linker(NH₂)) and the carboxylic acid-functionalized POI ligand (1.2 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.5 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This assay is the standard method to confirm and quantify the degradation of a target protein in cells.

Western_Blot_Workflow cell_culture 1. Cell Seeding & Culture protac_treatment 2. PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_lysis 3. Cell Lysis & Protein Quantification protac_treatment->cell_lysis sds_page 4. SDS-PAGE cell_lysis->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection 7. Chemiluminescent Detection immunoblotting->detection analysis 8. Data Analysis (DC50 & Dmax Calculation) detection->analysis

Experimental workflow for Western blot analysis.
  • Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunodetection : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis : Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can induce the ubiquitination of the target protein.

  • Reaction Setup : In a microcentrifuge tube, combine the following reagents on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, recombinant target protein, ubiquitin, ATP, and the PROTAC or vehicle control.

  • Incubation : Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching : Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blotting : Analyze the reaction products by Western blotting using an antibody specific for the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on cells.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment : Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Assay Procedure :

    • MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay : Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescent signal.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive groups facilitate a modular and efficient approach to PROTAC development. The provided protocols offer a comprehensive guide for the synthesis of PROTACs using this linker and for their subsequent biological evaluation. As the field of targeted protein degradation continues to expand, the rational design of PROTACs, with careful consideration of the linker, will be paramount in developing novel therapeutics for a wide range of diseases.

Application Notes and Protocols for the Synthesis of E3 Ligase Ligand Conjugates with Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][4]

The Ald-Ph-PEG5-Boc linker is a versatile building block for PROTAC synthesis. It features a benzaldehyde (B42025) group for covalent conjugation to an E3 ligase ligand, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize the distance between the two ligands, and a Boc-protected amine for subsequent attachment of the POI ligand.[1][5][6] This document provides detailed protocols for the conjugation of this compound to an amine-bearing E3 ligase ligand, a crucial first step in the assembly of a functional PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, which involves the recruitment of a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome.[1][7][8]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for degradation.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a two-step process:

  • Conjugation to the E3 Ligase Ligand: This involves a reductive amination reaction between the benzaldehyde group of the linker and a primary or secondary amine on the E3 ligase ligand.

  • Deprotection and POI Ligand Attachment: The Boc protecting group is removed to reveal a primary amine, which is then coupled to a carboxylic acid-functionalized POI ligand via amide bond formation.

This document focuses on the first critical step: the reaction of this compound with an E3 ligase ligand.

Protocol 1: Reductive Amination of this compound with an Amine-Bearing E3 Ligase Ligand

This protocol describes a general procedure for the reductive amination reaction. The specific E3 ligase ligand should possess a free primary or secondary amine for conjugation. An example would be an amino-functionalized pomalidomide (B1683931) derivative, a ligand for the Cereblon (CRBN) E3 ligase.[4]

Materials and Reagents:

ReagentRecommended SupplierExample Catalog Number
This compoundMedChemExpressHY-136157
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2)MedChemExpressHY-130455
Sodium Triacetoxyborohydride (B8407120) (STAB)Sigma-Aldrich316393
Dichloromethane (B109758) (DCM), AnhydrousSigma-Aldrich270997
Acetic Acid, GlacialSigma-Aldrich320099
Saturated Sodium Bicarbonate SolutionThermo Fisher ScientificJ61518
BrineThermo Fisher ScientificS/2520/17
Anhydrous Sodium SulfateSigma-Aldrich239313
Silica (B1680970) Gel for Flash ChromatographyMilliporeSigma109385
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)VWRBDH1119

Experimental Procedure:

  • To a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous dichloromethane (DCM), add this compound (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired E3 ligase ligand-PEG5-Boc conjugate.

Characterization of the Conjugate

The successful synthesis of the E3 ligase ligand-PEG5-Boc conjugate should be confirmed by analytical techniques such as LC-MS and NMR.

Table of Expected Mass Spectrometry Data for this compound Conjugate:

Ion SpeciesExpected m/zNotes
[M+H]⁺Calculated based on the specific E3 ligase ligandProtonated molecule
[M+Na]⁺Calculated based on the specific E3 ligase ligandSodium adduct, common for PEG compounds[9]
[M-Boc+H]⁺[M+H]⁺ - 100.07Loss of the Boc protecting group
[M-C₄H₈+H]⁺[M+H]⁺ - 56.06Loss of isobutylene (B52900) from the Boc group[9]

M represents the molecular weight of the final conjugate.

Synthetic Workflow

The following diagram outlines the experimental workflow for the synthesis and purification of the E3 ligase ligand-PEG5-Boc conjugate.

Synthesis_Workflow Start Start: Amine-functionalized E3 Ligase Ligand + this compound Reaction Reductive Amination (DCM, Acetic Acid, STAB) Start->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup (NaHCO3, Brine) Monitoring->Workup If complete Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Final Product: E3 Ligase Ligand-PEG5-Boc Conjugate Characterization->Final_Product

Caption: Workflow for the synthesis of an E3 ligase ligand-PEG5-Boc conjugate.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. The protocol described herein provides a robust method for the initial conjugation of this linker to an amine-bearing E3 ligase ligand. Successful synthesis and purification of this intermediate are critical for the subsequent steps of PROTAC assembly and the ultimate development of effective targeted protein degraders. The provided workflows and characterization data serve as a guide for researchers in this field.

References

Application Notes: Synthesis of a Warhead-Linker Conjugate Using Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule warhead. The linker connecting these two components is critical, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[1][][3]

This document provides detailed protocols for the conjugation of a cytotoxic warhead to Ald-Ph-PEG5-Boc , a heterobifunctional linker. This linker is designed for a two-stage conjugation strategy:

  • Ald-Ph (Benzaldehyde): A reactive aldehyde group for the stable attachment of an amine-containing warhead via reductive amination.[4][5] The aldehyde is a valuable chemical handle as it is generally absent in native proteins, allowing for specific reactions.[4]

  • PEG5: A discrete, five-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity and solubility, which can mitigate aggregation and improve the overall therapeutic profile.[1][6]

  • Boc (tert-Butyloxycarbonyl): A robust protecting group for a terminal amine.[7][8] This protected amine allows for the purification of the warhead-linker conjugate before its deprotection and subsequent attachment to an antibody or other targeting moiety.

The following sections detail the experimental procedures for attaching an amine-bearing warhead to the linker and the subsequent deprotection of the Boc group to yield a construct ready for final conjugation.

Overall Synthesis Strategy

The process involves a sequential, two-part chemical strategy. First, an amine-containing warhead is covalently attached to the aldehyde terminus of the linker. Second, the Boc protecting group is removed from the other end of the linker to expose a primary amine, which can then be used for conjugation to a targeting vehicle (e.g., an antibody).

G cluster_0 Part 1: Warhead Conjugation cluster_1 Part 2: Boc Deprotection Warhead Amine-Warhead ReductiveAmination Reductive Amination Warhead->ReductiveAmination Linker This compound Linker->ReductiveAmination Product1 Warhead-Linker-Boc ReductiveAmination->Product1 Deprotection Acidic Deprotection (TFA) FinalProduct Warhead-Linker-NH2 (Ready for Antibody Conjugation) Deprotection->FinalProduct Product1_ref Warhead-Linker-Boc Product1_ref->Deprotection G Start Dissolve Linker & Amine-Warhead in Anhydrous DCM Mix Mix Reactants (1.2 eq. Warhead) Stir 1 hr at RT Start->Mix AddSTAB Add STAB (1.5 eq.) Mix->AddSTAB React React 2-4 hrs at RT. Monitor by LC-MS AddSTAB->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extract with DCM. Dry with Na2SO4 Quench->Extract Purify Purify by Preparative HPLC Extract->Purify Characterize Characterize: 1. LC-MS (Mass & Purity) 2. NMR (Structure) Purify->Characterize G Start Dissolve Purified Warhead-Linker-Boc in Anhydrous DCM Cool Cool to 0°C (Ice Bath) Start->Cool AddTFA Add 20-50% TFA in DCM Dropwise Cool->AddTFA React Stir 30-60 min at RT. Monitor by LC-MS AddTFA->React Evaporate Remove Volatiles under Reduced Pressure React->Evaporate CoEvaporate Co-evaporate with Toluene to Remove Residual TFA Evaporate->CoEvaporate FinalProduct Obtain Deprotected Warhead-Linker-NH3+TFA- (Verify by MS) CoEvaporate->FinalProduct

References

Application Notes and Protocols for Ald-Ph-PEG5-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker designed for strategic applications in solid-phase peptide synthesis (SPPS) and bioconjugation. This molecule incorporates three key chemical features:

  • A Benzaldehyde (B42025) Group (Ald-Ph): This functional group allows for the chemoselective modification of primary amines, most notably the N-terminal α-amino group of a peptide, through reductive amination.

  • A Pentaethylene Glycol Spacer (PEG5): The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate. It provides flexibility and reduces steric hindrance, which can be crucial for biological activity.

  • A Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a terminal primary amine. This amine can be deprotected under acidic conditions post-conjugation, providing a secondary handle for further functionalization, such as the attachment of fluorophores, small molecule drugs, or ligands for Proteolysis-Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the utilization of this compound for the N-terminal modification of resin-bound peptides within a Boc-SPPS framework.

Physicochemical Properties

A comprehensive understanding of the linker's properties is essential for its effective application.

PropertyValue
Molecular Formula C₂₅H₄₁NO₈
Molecular Weight 483.6 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (DMF, DCM, NMP, MeOH)
Storage Conditions Store at -20°C, protect from moisture

Application Notes

The primary application of this compound in SPPS is the selective PEGylation and functionalization of the N-terminus of a peptide chain while it is still attached to the solid support. This is achieved via a two-step reductive amination process.

Principle of Reductive Amination:

The core of the methodology is the reductive amination reaction between the aldehyde group of the linker and the deprotected N-terminal amine of the peptide on the resin.[1]

  • Schiff Base Formation: The aldehyde reacts with the primary amine to form an unstable imine intermediate (a Schiff base). This reaction is reversible and is favored under slightly acidic conditions which protonate the amine, making it a better nucleophile.[1]

  • Reduction: The Schiff base is then immediately reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). This agent is selective for the imine and will not reduce the aldehyde, allowing for a one-pot reaction.[1]

Compatibility with Boc-SPPS:

The benzaldehyde functional group is generally stable to the repetitive treatments with trifluoroacetic acid (TFA) used for Boc deprotection during standard Boc-SPPS cycles.[2][3] This stability allows for the synthesis of the desired peptide sequence to be completed before the N-terminal modification is performed. The Boc group on the linker itself is also stable until treated with strong acid during the final cleavage or selectively deprotected.

Key Applications:

  • Site-Specific PEGylation: Introduces a hydrophilic PEG spacer at a defined position (the N-terminus), improving the pharmacokinetic profile of the peptide.

  • PROTAC Synthesis: this compound is a valuable building block for PROTACs, where the deprotected terminal amine can be coupled to an E3 ligase ligand after the peptide "warhead" has been modified.

  • Peptide Conjugation: The terminal amine serves as a versatile handle for attaching various moieties, including fluorescent labels, biotin, or other bioactive molecules.

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. The protocols assume the peptide has already been synthesized on a suitable resin (e.g., Merrifield or PAM resin) using standard Boc-SPPS procedures.

Protocol 1: N-Terminal Reductive Amination of Resin-Bound Peptide

This protocol describes the conjugation of this compound to the N-terminus of a fully assembled, resin-bound peptide.

Materials and Reagents:

  • Peptide-resin (1 eq.)

  • This compound (5-10 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) (10-20 eq.)

  • Acetic Acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes in a reaction vessel.

  • N-Terminal Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete Boc group removal.

    • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Neutralize the N-terminal amine TFA salt by washing the resin with 10% Diisopropylethylamine (DIEA) in DMF (2x for 5 minutes each).

    • Wash the resin with DMF (5x) to remove excess DIEA.

  • Reductive Amination Reaction:

    • In a separate vial, dissolve this compound (5-10 eq.) in a solution of 1% acetic acid in DMF or a 1:1 mixture of DMF/MeOH.[4]

    • Add this solution to the swollen, neutralized peptide-resin.

    • Allow the mixture to react for 1 hour at room temperature to facilitate Schiff base formation.

    • Add sodium cyanoborohydride (10-20 eq.) to the reaction vessel.

    • Allow the reduction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates the complete consumption of the primary N-terminal amine.

  • Washing:

    • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Typical Reductive Amination Parameters

ParameterRecommended RangeNotes
This compound (eq.) 5 - 10Higher excess can drive the reaction to completion.
NaBH₃CN (eq.) 10 - 20Should be in excess relative to the aldehyde.
Solvent 1% AcOH in DMF or DMF/MeOH (1:1)The presence of acid catalyzes imine formation.
Reaction Time 2 - 4 hoursMonitor with Kaiser test for completion.
Temperature Room Temperature
Protocol 2: Deprotection of the Linker's Terminal Boc Group

This protocol is performed if the newly introduced terminal amine needs to be exposed for further conjugation while the peptide remains on the resin.

Procedure:

  • Swell the modified peptide-resin from Protocol 1 in DCM.

  • Treat the resin with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralize with 10% DIEA in DMF (2x for 5 minutes each).

  • Wash with DMF (5x). The resin now has a free primary amine at the end of the PEG linker, ready for subsequent coupling reactions.

Protocol 3: Cleavage of the Modified Peptide from the Resin

This is the final step to release the N-terminally modified peptide. This protocol is for standard cleavage from Merrifield or PAM resins.

Materials and Reagents:

  • Modified Peptide-Resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare the appropriate cleavage cocktail. For Boc-SPPS, this is typically strong acid like HF or TFMSA with a mixture of scavengers to protect sensitive side chains.

    • Caution: HF is extremely toxic and requires specialized apparatus and safety precautions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin and react for 1-2 hours at 0°C.

  • Peptide Precipitation:

    • Evaporate the cleavage acid (e.g., by a stream of nitrogen for TFMSA or using specialized HF apparatus).

    • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_SPPS Standard Boc-SPPS cluster_Modification N-Terminal Modification cluster_Final Final Steps Start Start with Resin (e.g., Merrifield) Deprotection1 Boc Deprotection (TFA) Start->Deprotection1 Coupling Couple Boc-AA-OH Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Loop Repeat for sequence Wash1->Loop Loop->Deprotection1 n cycles FinalDeprotection Final N-Terminal Boc Deprotection Loop->FinalDeprotection Neutralization Neutralization (DIEA) FinalDeprotection->Neutralization ReductiveAmination Reductive Amination with This compound + NaBH3CN Neutralization->ReductiveAmination Wash2 Wash ReductiveAmination->Wash2 Cleavage Cleavage from Resin (e.g., HF, TFMSA) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct Final Modified Peptide Purification->FinalProduct Reductive_Amination_Pathway Peptide Resin-Peptide-NH2 SchiffBase Resin-Peptide-N=CH-Ph-PEG5-Boc (Schiff Base Intermediate) Peptide->SchiffBase + Aldehyde (1% AcOH/DMF) Aldehyde This compound FinalAmine Resin-Peptide-NH-CH2-Ph-PEG5-Boc (Stable Secondary Amine) SchiffBase->FinalAmine + NaBH3CN Post_Modification_Options Start Resin-Peptide-(PEG5)-NH-Boc Deprotection Boc Deprotection (TFA) Start->Deprotection FreeAmine Resin-Peptide-(PEG5)-NH2 Deprotection->FreeAmine Conjugation Couple Ligand/Dye/etc. (e.g., NHS Ester) FreeAmine->Conjugation FinalConjugate Final Conjugate on Resin Conjugation->FinalConjugate

References

Application Notes and Protocols for Downstream Purification of Ald-Ph-PEG5-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-PEG5-Boc linker is a heterobifunctional molecule widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its aldehyde group allows for reaction with amine- or hydrazide-containing molecules, while the Boc-protected amine provides a latent functional group for subsequent conjugation steps. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]

Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and various byproducts is typically produced. Effective downstream purification is a critical step to isolate the pure conjugate, ensuring its safety, efficacy, and suitability for further applications. This document provides detailed protocols and guidelines for the purification of this compound conjugates using common chromatographic techniques.

Core Purification Challenges

The purification of PEGylated conjugates presents unique challenges:

  • Heterogeneity: The reaction may result in a mixture of species with varying degrees of PEGylation (e.g., mono-, di-, or multi-PEGylated products).[3]

  • Isomers: Conjugation can occur at different sites on a target molecule (e.g., different lysine (B10760008) residues on a protein), leading to positional isomers that may be difficult to separate.[][5]

  • PEG Polydispersity: The PEG reagent itself can have a distribution of chain lengths, which contributes to peak broadening in chromatography.[5]

  • Charge Shielding: The PEG chain can mask the surface charges of a protein, altering its interaction with ion-exchange media.[]

Overview of Purification Strategies

High-Performance Liquid Chromatography (HPLC) is the predominant method for purifying PEGylated conjugates, offering high resolution and throughput.[3] The choice of chromatographic mode depends on the properties of the conjugate and the impurities to be removed.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is highly effective for resolving species with different degrees of PEGylation and even positional isomers.[][6]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is ideal for removing unreacted small molecules, such as the linker or drug, from a much larger protein conjugate.[][7]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. It can be a powerful tool for separating positional isomers where the PEGylation site affects the overall charge of the conjugate.[][5]

The following diagram illustrates a general workflow for the purification and analysis of a protein-based this compound conjugate.

G cluster_0 Purification Workflow Reaction Crude Reaction Mixture (Conjugate, Unreacted Protein, Excess Linker/Drug) SEC Size-Exclusion Chromatography (SEC) 'Group Separation' Reaction->SEC Remove small molecules IEX_RP Ion-Exchange (IEX) or Reverse-Phase (RP-HPLC) 'High-Resolution Polishing' SEC->IEX_RP Separate by charge or hydrophobicity Buffer Buffer Exchange & Concentration IEX_RP->Buffer Final Purified Conjugate Buffer->Final Analysis Purity & Identity Analysis (LC-MS, SDS-PAGE, etc.) Final->Analysis

General purification workflow for protein conjugates.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

RP-HPLC is a high-resolution technique suitable for purifying small molecule conjugates or for analytical separation of protein conjugates. The choice of column (e.g., C4, C8, or C18) is critical; C4 columns are often preferred for larger proteins, while C18 columns provide stronger retention for smaller molecules and peptides.[6][8]

Data Summary: Typical RP-HPLC Parameters

ParameterSmall Molecule ConjugateProtein/Peptide ConjugateNotes
Column C18, 300 Å, 5 µmC4 or C8, 300 Å, 5 µm300 Å pore size is recommended for large molecules.[5][8]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a common ion-pairing agent that improves peak shape.[8]
Mobile Phase B 0.085-0.1% TFA in Acetonitrile0.085-0.1% TFA in AcetonitrileAcetonitrile is generally preferred over methanol (B129727) for better resolution.[6]
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)Scale up for preparative columns.
Column Temp. 45 °C45-60 °CElevated temperatures can improve peak shape and resolution.[6]
Gradient 5-95% B over 20-30 min20-65% B over 25 minA shallow gradient (1-2%/min) is crucial for resolving closely eluting species.[6]
Detection UV at 220 nm & 280 nmUV at 220 nm & 280 nmMonitor at 220 nm for peptide bonds and 280 nm for aromatic residues.[5][8]

Detailed Methodology (Analytical Scale Protein Conjugate)

  • System Preparation:

    • HPLC System: Agilent 1100, Thermo Scientific Dionex Ultimate 3000, or equivalent.[5]

    • Column: Jupiter C4, 300 Å, 5 µm, 250 x 4.6 mm.[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[8]

    • Set column temperature to 45 °C.[8]

  • Sample Preparation:

    • Dilute the crude reaction mixture with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[5]

  • Chromatographic Run:

    • Equilibrate the column with 20% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[8]

    • Follow with a high-organic wash (e.g., ramp to 90% B over 5 minutes) to elute any strongly bound species.

    • Re-equilibrate the column at initial conditions (20% B) for 10-15 minutes before the next injection.

  • Data Analysis:

    • The unmodified protein typically elutes first, followed by the more hydrophobic PEGylated species.

    • Collect fractions corresponding to the desired conjugate peak for further analysis.

G cluster_1 RP-HPLC Protocol Workflow Prep System & Sample Preparation Equilibrate Column Equilibration (e.g., 20% B) Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution (e.g., 20-65% B) Inject->Gradient Wash Column Wash (e.g., 90% B) Gradient->Wash Analyze Analyze Data & Collect Fractions Gradient->Analyze ReEquilibrate Re-equilibration Wash->ReEquilibrate ReEquilibrate->Inject Next Run

Step-by-step workflow for RP-HPLC analysis.
Protocol 2: Size-Exclusion Chromatography (SEC) Purification

SEC is an effective method for separating large PEGylated proteins from smaller, unreacted molecules. It is often used as an initial cleanup step or for buffer exchange.[][7]

Data Summary: Typical SEC Parameters

ParameterRecommended ValueNotes
Column Appropriate for the MW of the conjugate (e.g., BioSep 2000)Select a column with a fractionation range that includes the conjugate's size.[6]
Mobile Phase Phosphate-Buffered Saline (PBS) or similar physiological bufferA salt concentration of ≥150 mM is recommended to prevent secondary ionic interactions.[5]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.
Temperature Ambient
Detection UV at 280 nm

Detailed Methodology

  • System Preparation:

    • HPLC System with a UV detector.

    • SEC column suitable for the molecular weight of the conjugate.

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[5]

  • Sample Preparation:

    • The crude reaction mixture can often be loaded directly, but it should be filtered through a 0.22 µm filter.

    • Ensure the sample volume is within the recommended loading limit for the column (typically <2-5% of the column volume).

  • Chromatographic Run:

    • Equilibrate the column with at least two column volumes of mobile phase at a flow rate of 0.8 mL/min.

    • Inject the sample.

    • Run the separation isocratically (no gradient) for 1 to 1.5 column volumes.

  • Data Analysis:

    • The PEGylated conjugate, having the largest hydrodynamic radius, will elute first.

    • Unconjugated protein (if smaller) and excess small molecules (linker, drug) will elute in later fractions.

    • Collect the fractions containing the purified conjugate.

Protocol 3: Ion-Exchange Chromatography (IEX) Purification

IEX separates molecules based on charge and can be highly effective for purifying positional isomers of PEGylated proteins, as the PEG chain can shield charged residues, leading to different elution profiles.[]

Data Summary: Typical IEX Parameters

ParameterRecommended ValueNotes
Resin Type Strong Cation Exchange (e.g., ProPac SCX-10) or Anion ExchangeChoice depends on the isoelectric point (pI) of the protein conjugate.
Mobile Phase A Low salt buffer (e.g., 20 mM MES, pH 5.9)The pH should be chosen to ensure the protein binds to the column.[5]
Mobile Phase B High salt buffer (e.g., 20 mM MES + 1 M NaCl, pH 5.9)Elution is achieved by increasing the salt concentration.[5]
Flow Rate 1.0 mL/min
Gradient 0-50% B over 30 minutesA shallow salt gradient is key to resolving species with small charge differences.
Detection UV at 280 nm

Detailed Methodology (Cation Exchange)

  • System Preparation:

    • HPLC System: Thermo Scientific Dionex Ultimate 3000 or equivalent.

    • Column: ProPac™ SCX-10, 4 x 250 mm.[5]

    • Mobile Phase A: 20 mM MES, pH 5.9.

    • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 5.9.

  • Sample Preparation:

    • The sample must be in a low-salt buffer to ensure it binds to the column. If necessary, perform a buffer exchange using SEC or dialysis into Mobile Phase A.

    • Dilute the sample 1:10 with Mobile Phase A.[5]

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject the prepared sample.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.[5]

    • Include a high-salt wash step (100% B) and a re-equilibration step at the end of the run.

  • Data Analysis:

    • Analyze the chromatogram to identify peaks corresponding to different charged species. Collect fractions for further analysis to identify the desired product.

Purity Assessment of the Final Conjugate

After purification, the identity, purity, and integrity of the this compound conjugate must be confirmed using orthogonal analytical methods.

Data Summary: Analytical Characterization Techniques

TechniqueInformation ProvidedReference
LC-MS (ESI-Q-TOF) Confirms molecular weight of the conjugate, identifies impurities, and can help determine the degree of PEGylation.[2][3]
SDS-PAGE Assesses purity and apparent molecular weight. PEGylated proteins will show a significant increase in apparent MW.[9]
UV/Vis Spectroscopy Determines protein concentration (A280) and can be used to estimate the degree of conjugation if the attached molecule has a distinct chromophore.[3]
¹H NMR Spectroscopy Provides detailed structural confirmation, particularly for small molecule conjugates.[10]

Conclusion

The downstream purification of this compound conjugates is a multi-step process that requires careful optimization. A strategy combining a low-resolution capture step like Size-Exclusion Chromatography with a high-resolution polishing step using Reverse-Phase or Ion-Exchange HPLC is often most effective. The detailed protocols and parameters provided in these notes serve as a robust starting point for developing a purification workflow tailored to your specific conjugate. Rigorous analytical characterization of the final product is essential to ensure its quality and suitability for its intended application in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG5-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this heterobifunctional linker. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Reductive Amination

A low yield of the desired conjugate is one of the most common challenges. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Suboptimal pH The formation of the initial imine (Schiff base) is most efficient at a slightly acidic pH (around 5-6). However, the stability of your biomolecule is paramount. For proteins, a pH range of 6.0-7.5 is often a necessary compromise.[1] It is recommended to perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific system.
Inefficient Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are mild reducing agents that selectively reduce the imine in the presence of the aldehyde, preventing reduction of the starting material.[2] Ensure the reducing agent is fresh and has been stored properly to avoid degradation.
Incorrect Stoichiometry A molar excess of the this compound linker over the amine-containing molecule is generally recommended to drive the reaction to completion. A starting point is a 5- to 20-fold molar excess.[3]
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the aldehyde group, significantly reducing your yield. Use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffers.[4]
Hydrolysis of Imine Intermediate The imine (Schiff base) intermediate is susceptible to hydrolysis, especially in aqueous solutions. The reduction step should be performed in a one-pot reaction to convert the unstable imine to a stable secondary amine as it is formed.
Degradation of this compound The aldehyde group can be susceptible to oxidation to a carboxylic acid. Ensure the linker is stored under an inert atmosphere and protected from light.[5] It is advisable to use a fresh vial of the reagent for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functionalities of this compound?

A1: this compound is a heterobifunctional linker with three key components:

  • Benzaldehyde (Ald-Ph): This group reacts with primary amines on a target molecule (like a protein or peptide) via reductive amination to form a stable secondary amine bond.[1]

  • PEG5: The five-unit polyethylene (B3416737) glycol spacer is hydrophilic, which can enhance the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules.[6]

  • Boc-protected amine (Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for a primary amine. This allows for the selective reaction of the aldehyde group first. The Boc group can then be removed under acidic conditions to reveal the amine for a subsequent conjugation step.[3]

Q2: What is the optimal pH for reductive amination with this compound?

A2: The optimal pH for the initial imine formation is typically between 5 and 6. However, for many biomolecules, a pH range of 6.0 to 7.5 is used to maintain their stability.[1] It is highly recommended to perform a pH scouting study for your specific system to find the best balance between reaction efficiency and biomolecule integrity.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dry place, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[5] For long-term storage, -20°C is recommended.

Q4: I am observing side products in my reaction. What could be the cause?

A4: Side products can arise from several sources:

  • Over-alkylation: If your target molecule has multiple amine groups, you may get multiple PEG chains attached. This can be minimized by controlling the stoichiometry of the linker to your molecule.

  • Reduction of the aldehyde: A harsh reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde. It is recommended to use a milder agent like NaBH₃CN or NaBH(OAc)₃.

  • Reaction with other nucleophiles: While the reaction is selective for primary amines, some reaction with other nucleophilic residues on a protein (like tyrosine or serine) could occur under certain conditions, though this is less common.[4]

Q5: What is the best way to purify my this compound conjugate?

A5: The choice of purification method depends on the size and properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller unreacted linkers and other reagents.[7][8]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to purify the conjugate, especially for smaller molecules and peptides. The PEGylated product will typically have a different retention time than the unconjugated starting material.[9][10]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their charge and can be useful for purifying protein conjugates where PEGylation may alter the overall charge of the protein.[10]

Quantitative Data

The following tables summarize typical reaction parameters for reductive amination and Boc deprotection. Note that optimal conditions can vary depending on the specific reactants and should be determined empirically.

Table 1: Representative Reaction Conditions for Reductive Amination

ParameterTypical RangeExpected OutcomeAnalytical Method
Linker to Substrate Molar Ratio5:1 to 20:1High conjugation efficiencyHPLC, LC-MS
pH6.0 - 7.5Formation of stable conjugateSDS-PAGE, LC-MS
Reaction Time4 - 24 hours>70% ConversionHPLC, LC-MS
Temperature4°C to Room TemperatureMinimized degradation of biomoleculesSDS-PAGE

Table 2: Common Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTime
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)Room Temperature1 - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 4 hours

Experimental Protocols

Protocol 1: Reductive Amination of a Primary Amine-Containing Molecule
  • Preparation of Reactants:

    • Dissolve the primary amine-containing molecule in a suitable amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Add a fresh solution of sodium cyanoborohydride (NaBH₃CN) to a final concentration of approximately 20-50 mM.

    • Allow the reaction to proceed for 4-24 hours at room temperature or 4°C with gentle stirring.

  • Purification:

    • Purify the reaction mixture using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove excess linker and reducing agent.

Protocol 2: Boc Deprotection of the Conjugate
  • Reaction Setup:

    • Lyophilize the purified Boc-protected conjugate to ensure it is free of water.

    • Dissolve the dried conjugate in anhydrous dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Deprotection:

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Work-up:

    • Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

    • The resulting deprotected conjugate can be used in subsequent reactions after thorough drying.

Visualizations

G cluster_0 Troubleshooting Low Yield Start Start Low Yield Low Yield Start->Low Yield Check pH Is pH optimal (6.0-7.5)? Low Yield->Check pH Yes Adjust pH Adjust pH and rerun pilot reaction Check pH->Adjust pH No Check Reagents Are reducing agent and linker fresh? Check pH->Check Reagents Yes Adjust pH->Check Reagents Replace Reagents Use fresh reagents Check Reagents->Replace Reagents No Check Stoichiometry Is linker in sufficient excess? Check Reagents->Check Stoichiometry Yes Replace Reagents->Check Stoichiometry Increase Stoichiometry Increase molar excess of linker Check Stoichiometry->Increase Stoichiometry No Check Buffer Is buffer non-nucleophilic? Check Stoichiometry->Check Buffer Yes Increase Stoichiometry->Check Buffer Change Buffer Use PBS, HEPES, etc. Check Buffer->Change Buffer No Purification Review purification for product loss Check Buffer->Purification Yes Change Buffer->Purification

Caption: A decision tree for troubleshooting low reaction yields.

G AmineMolecule Primary Amine- Containing Molecule (e.g., Protein) ReductiveAmination Reductive Amination (pH 6.0-7.5, NaBH₃CN) AmineMolecule->ReductiveAmination AldLinker This compound AldLinker->ReductiveAmination BocConjugate Boc-Protected Conjugate ReductiveAmination->BocConjugate BocDeprotection Boc Deprotection (TFA/DCM) BocConjugate->BocDeprotection FinalConjugate Final Amine- Functionalized Conjugate BocDeprotection->FinalConjugate FurtherConjugation Further Conjugation FinalConjugate->FurtherConjugation

Caption: Experimental workflow for a two-step conjugation.

References

Technical Support Center: Ald-Ph-PEG5-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG5-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating this compound to a primary amine?

A1: The conjugation process occurs in two main stages. The first is a reductive amination where the benzaldehyde (B42025) group of the linker reacts with a primary amine on the target molecule to form an imine (Schiff base). This intermediate is then reduced to a stable secondary amine using a mild reducing agent. The second stage is the deprotection of the Boc group under acidic conditions to reveal a primary amine for subsequent functionalization.

Q2: What are the critical reaction parameters to control during the reductive amination step?

A2: The pH of the reaction buffer is crucial. While the initial imine formation is often most efficient at a slightly acidic pH of around 5, the stability of your target biomolecule is paramount, so a pH range of 6.0 to 7.5 is generally recommended.[1] Other key parameters include the molar ratio of linker to the amine-containing molecule, reaction time, and temperature.

Q3: What are the most common side reactions during Boc deprotection and how can they be minimized?

A3: A primary side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is t-butylation.[2][3] This occurs when the reactive tert-butyl cation generated during the reaction alkylates nucleophilic sites on your molecule.[2][3][4] To minimize this, the use of "scavengers" such as triisopropylsilane (B1312306) (TIS) or water is highly recommended to trap the tert-butyl cation.[2][3]

Q4: Can the PEG linker itself cause issues during conjugation or with the final conjugate?

A4: While PEG linkers are generally used to improve solubility and stability, the length of the PEG chain can sometimes lead to steric hindrance, potentially blocking the active or binding site of a biomolecule.[5] If you observe a decrease in the biological activity of your conjugate, consider whether the PEG chain length is optimal for your specific application.[5] Additionally, while generally stable, certain linker chemistries can be susceptible to hydrolysis or enzymatic degradation in biological media.[5][6]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield in Reductive Amination

Symptoms:

  • LC-MS or SDS-PAGE analysis shows a large amount of unreacted starting material (amine-containing molecule).

  • The desired conjugate is not observed or is present in very low abundance.

Possible Cause Recommended Solution
Suboptimal pH Verify and adjust the pH of your reaction buffer. For many biomolecules, a pH range of 6.5-7.5 is a good starting point.[7]
Inefficient Imine Formation The equilibrium between the aldehyde and the amine to form the imine can be unfavorable.[8] Consider adding a mild acid catalyst, such as acetic acid, if compatible with your molecule.[1][9]
Degraded Reducing Agent Reducing agents like sodium cyanoborohydride (NaBH3CN) or 2-picoline borane (B79455) can degrade with improper storage. Use a fresh, high-quality reducing agent.
Steric Hindrance The primary amine on your target molecule may be sterically inaccessible. Consider using a linker with a longer PEG chain if this is a recurring issue.[7]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the aldehyde.[10] Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES.[10]
Problem 2: Incomplete or Failed Boc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of the Boc-protected conjugate after the deprotection reaction.

  • The expected mass shift corresponding to the loss of the Boc group (100.12 Da) is not observed.

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[3][11]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress by TLC or LC-MS.[2][3] Most Boc deprotections are complete within 30 minutes to 2 hours at room temperature.[2]
Poor Solubility Ensure your Boc-protected conjugate is fully dissolved in the deprotection solvent (e.g., anhydrous DCM).[1]
Problem 3: Presence of Side Products after Boc Deprotection

Symptoms:

  • LC-MS analysis shows multiple unexpected peaks with masses higher than the desired deprotected product.

  • Purification of the final product is complicated by these impurities.

Possible Cause Recommended Solution
t-Butylation Side Reaction The reactive tert-butyl cation has alkylated nucleophilic residues on your molecule.[2][3] Always include a scavenger cocktail in your deprotection reagent. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
Trifluoroacetylation The newly deprotected amine can be acylated by trifluoroacetic acid (TFA).[3] Ensure thorough removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene. Neutralizing the TFA salt with a mild base during workup can also help.[3]
Degradation of Acid-Sensitive Groups The harsh acidic conditions may have cleaved other acid-labile groups on your molecule.[3] Consider using milder deprotection conditions if your molecule contains other sensitive functionalities.

Experimental Protocols

Protocol 1: Reductive Amination of a Primary Amine with this compound

Objective: To covalently link this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent: 2-picoline borane or sodium cyanoborohydride (NaBH3CN)

  • Anhydrous DMF or DMSO

  • Anhydrous Methanol (MeOH)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 20-50 mM).

    • Dissolve the primary amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a fresh stock solution of the reducing agent (e.g., 2-picoline borane) in anhydrous MeOH.

  • Conjugation Reaction:

    • To the solution of the amine-containing molecule, add the this compound stock solution. A molar excess of the linker (typically 5-10 equivalents) is recommended to drive the reaction to completion.

    • Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.[1]

  • Reduction:

    • Add a molar excess of the reducing agent (e.g., 50 equivalents of 2-picoline borane) to the reaction mixture.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting Boc-protected conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess linker and reducing agent.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the product using LC-MS and/or SDS-PAGE.

Protocol 2: Boc Deprotection of the Conjugate

Objective: To remove the Boc protecting group to reveal a primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger: Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the purified Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).[1]

    • Prepare the deprotection cocktail: 95% TFA, 2.5% water, 2.5% TIS.

    • Add the deprotection cocktail to the solution of the conjugate (e.g., 10 equivalents of the cocktail volume relative to the DCM volume).

  • Deprotection Reaction:

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1][2]

  • Work-up:

    • Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation) or a stream of nitrogen.

    • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.[1]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1] Be cautious of CO₂ evolution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Storage:

    • The resulting deprotected amine (often as a TFA salt) can be further purified by HPLC or used directly in the next step.

    • Store the final product under inert gas at a low temperature (-20°C or -80°C).

Visualizations

cluster_reductive_amination Stage 1: Reductive Amination cluster_deprotection Stage 2: Boc Deprotection Target_Molecule Target Molecule (with -NH2) Imine_Intermediate Schiff Base (Imine) Intermediate Target_Molecule->Imine_Intermediate Ald_Linker This compound Ald_Linker->Imine_Intermediate Boc_Conjugate Boc-Protected Conjugate Imine_Intermediate->Boc_Conjugate + H₂O Reducing_Agent Reducing Agent (e.g., 2-Picoline Borane) Reducing_Agent->Boc_Conjugate Reduction Acid_Scavenger Acidic Conditions (TFA + Scavenger) Final_Conjugate Final Conjugate (with free -NH2) Acid_Scavenger->Final_Conjugate Boc_Conjugate_Deprotection Boc-Protected Conjugate Boc_Conjugate_Deprotection->Final_Conjugate - CO₂ - Isobutylene Start Low Conjugation Yield? Check_pH Is pH optimal (e.g., 6.5-7.5)? Start->Check_pH Check_Buffer Buffer contains interfering amines (Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are reagents (linker, reducer) fresh and active? Check_Buffer->Check_Reagents No Buffer_Exchange Buffer exchange to PBS or HEPES Check_Buffer->Buffer_Exchange Yes Consider_Stoichiometry Increase linker -to-protein ratio? Check_Reagents->Consider_Stoichiometry Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Success Yield Improved Consider_Stoichiometry->Success Yes Consider_Stoichiometry->Success No, consider steric hindrance Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagents->Success Increase_Ratio Increase ratio Boc_Deprotection Boc Deprotection (TFA) Tert_Butyl_Cation tert-Butyl Cation (Reactive Electrophile) Boc_Deprotection->Tert_Butyl_Cation Desired_Product Deprotected Amine (Desired Product) Boc_Deprotection->Desired_Product Side_Product t-Butylated Side Product Tert_Butyl_Cation->Side_Product Alkylation of Nucleophilic Residue Trapped_Cation Trapped Cation (Neutralized) Tert_Butyl_Cation->Trapped_Cation Quenching Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation

References

Side reactions of Ald-Ph-PEG5-Boc aldehyde group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential side reactions of the aldehyde group in Ald-Ph-PEG5-Boc. This resource is designed to help you anticipate and address common issues that may arise during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended and potential side reactions of the aldehyde group on this compound?

The primary intended reaction is the formation of an imine (Schiff base) with a primary amine on your target molecule, which is then reduced to a stable secondary amine. However, several side reactions can occur, potentially reducing your conjugation efficiency and leading to a heterogeneous product mixture. The main side reactions include oxidation of the aldehyde to a carboxylic acid, the Cannizzaro reaction under basic conditions, and hydrolysis of the unstable imine intermediate.

Q2: My conjugation yield is low. What are the most likely causes related to the this compound reagent?

Low conjugation yield can stem from several factors. A primary cause is the degradation of the this compound reagent itself, most commonly through oxidation of the aldehyde group to a non-reactive carboxylic acid. This can happen during storage if the reagent is exposed to air. Another possibility is that the reaction conditions are not optimal for imine formation and reduction.

Q3: How should I properly store this compound to minimize degradation?

To minimize degradation, this compound should be stored in a dry, dark environment at low temperatures (ideally -20°C or lower). It is crucial to protect the reagent from exposure to oxygen and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.

Q4: Can the buffer I use for my conjugation reaction interfere with the this compound?

Yes, the choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the aldehyde group, leading to the consumption of your reagent and the formation of unwanted byproducts. Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly used and suitable buffer for this type of conjugation.[1]

Q5: What is the Cannizzaro reaction, and should I be concerned about it?

The Cannizzaro reaction is a disproportionation reaction that can occur with aldehydes that lack a hydrogen atom on the alpha-carbon, such as the benzaldehyde (B42025) group in this compound.[2] This reaction is promoted by strong basic conditions and results in two aldehyde molecules being converted into a primary alcohol and a carboxylic acid.[2] While typical bioconjugation reactions are not performed under strongly basic conditions, it is a potential side reaction to be aware of if your experimental conditions involve a high pH.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Problem 1: Low or No Conjugation Product
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound (Oxidation) Verify the integrity of the aldehyde group.Perform a quantitative analysis of the aldehyde content of your reagent. A decrease in the expected aldehyde concentration suggests oxidation to the carboxylic acid. See Protocol 1 for a detailed method using a 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay.
Suboptimal Reaction pH Review and optimize the reaction buffer pH.Imine formation is often favored at a slightly acidic pH (around 6.0), while the subsequent reduction step is efficient at a more neutral pH (around 7.4). Consider a two-step pH adjustment or a compromise pH depending on the stability of your target molecule.
Presence of Competing Nucleophiles Check the composition of your reaction buffer.Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your target molecule into a non-amine-containing buffer like PBS before adding the this compound.
Inefficient Reduction of the Imine Evaluate the reducing agent and reaction time.Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and active. The reduction step may require several hours to overnight for completion. Monitor the reaction progress to determine the optimal reaction time.
Problem 2: Presence of Unexpected Byproducts in Analytical Characterization (HPLC, MS)
Unexpected Peak/Mass Potential Side Product Identification Method Mitigation Strategy
Mass increase of 16 DaOxidized this compound (Carboxylic Acid)Mass Spectrometry (MS): Look for a mass corresponding to the molecular weight of the starting material + 16 Da. ¹H NMR: The characteristic aldehyde proton signal (around 9-10 ppm) will disappear.Store the reagent under an inert atmosphere and at low temperatures. Use fresh, high-quality reagent.
Mass corresponding to the alcohol and carboxylic acid of the starting materialCannizzaro Reaction Products MS: Detect the masses of the corresponding benzyl (B1604629) alcohol-PEG5-Boc and benzoic acid-PEG5-Boc.Avoid strongly basic reaction conditions (pH > 9).
Unconjugated target molecule and hydrolyzed PEG reagentHydrolysis of Imine Intermediate HPLC/MS: Observe peaks corresponding to your starting materials.Ensure the reducing agent is added promptly after the initial imine formation step. The imine is susceptible to hydrolysis, especially at acidic or basic pH.

Quantitative Data Summary

The following table summarizes key quantitative data related to the side reactions of the benzaldehyde group.

ParameterValueSignificance in Experiments
Cannizzaro Reaction Yield (Benzaldehyde with KOH, 50°C) 96-97%Demonstrates the high potential for this side reaction under strongly basic conditions.[3]
Hydration Equilibrium Constant (Khyd) for Benzaldehyde ~0.0028Indicates that in aqueous solution, the aldehyde form is strongly favored over the hydrated gem-diol form, suggesting hydration is a minor competing reaction.[4]
Imine Hydrolysis (p-nitrobenzaldehyde imine at pH 7.4, 37°C) Complete hydrolysis within 72 hoursHighlights the instability of the imine bond and the necessity of the reduction step to form a stable conjugate.[5]

Experimental Protocols

Protocol 1: Quantitative Determination of Aldehyde Content using a 2,4-Dinitrophenylhydrazine (DNPH) Assay

This protocol allows for the quantification of the aldehyde concentration in your this compound sample to assess its purity and detect potential degradation.

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.2 M in phosphoric acid)[6]

  • Acetonitrile (B52724) (ACN)

  • UV-Vis Spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a stable benzaldehyde standard in acetonitrile.

    • In a 96-well plate, add 195 µL of each standard concentration to separate wells.

    • Add 5 µL of the 0.2 M DNPH solution to each well.[6]

    • Incubate at room temperature for 2 minutes.

    • Measure the absorbance at 490 nm.[6]

    • Plot absorbance versus concentration to generate a standard curve.

  • Prepare and Analyze the this compound Sample:

    • Accurately weigh a small amount of your this compound and dissolve it in a known volume of acetonitrile to create a stock solution.

    • Prepare a dilution of your stock solution that falls within the linear range of your standard curve.

    • Add 195 µL of your diluted sample to a well in the 96-well plate.

    • Add 5 µL of the 0.2 M DNPH solution.

    • Incubate at room temperature for 2 minutes.

    • Measure the absorbance at 490 nm.

  • Calculate the Aldehyde Concentration:

    • Using the standard curve, determine the concentration of the aldehyde in your diluted sample.

    • Calculate the concentration of the aldehyde in your original stock solution and determine the percentage of active aldehyde in your this compound reagent.

Protocol 2: Characterization of Side Reactions by Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for analyzing your reaction mixture to identify the intended product and potential side products.

Materials:

  • Reaction mixture containing this compound conjugate

  • LC-MS system with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of your reaction mixture in Mobile Phase A to a final concentration suitable for your instrument (typically 1-10 µg/mL).

  • LC-MS Analysis:

    • Inject the diluted sample onto the C18 column.

    • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 10 minutes).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Analyze the chromatogram for peaks corresponding to your starting materials, desired product, and potential side products.

    • Extract the mass spectra for each peak and look for the expected m/z values of the protonated molecules ([M+H]⁺) for:

      • Desired Product: MW of target molecule + MW of this compound - MW of H₂O + H⁺

      • Oxidized Linker: MW of this compound + 16 Da

      • Cannizzaro Products: MW of the corresponding alcohol and carboxylic acid derivatives of this compound.

Visualizations

troubleshooting_workflow start Low or No Conjugation check_reagent Check this compound Integrity (Protocol 1: DNPH Assay) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_buffer Check Buffer Composition (Avoid Primary Amines) reagent_ok->check_buffer Yes replace_reagent Replace this compound reagent_ok->replace_reagent No buffer_ok Buffer OK? check_buffer->buffer_ok optimize_ph Optimize Reaction pH (Imine formation vs. Reduction) buffer_ok->optimize_ph Yes buffer_exchange Perform Buffer Exchange buffer_ok->buffer_exchange No check_reduction Check Reducing Agent and Reaction Time optimize_ph->check_reduction end_good Successful Conjugation check_reduction->end_good

Caption: Troubleshooting workflow for low conjugation yield.

side_reactions aldehyde This compound (Aldehyde) imine Imine Intermediate (Unstable) aldehyde->imine + Amine oxidation Oxidation (+O2) aldehyde->oxidation cannizzaro Cannizzaro Reaction (High pH) aldehyde->cannizzaro amine Primary Amine (Target Molecule) product Stable Secondary Amine (Desired Product) imine->product + Reducing Agent hydrolysis Hydrolysis (+H2O) imine->hydrolysis carboxylic_acid Carboxylic Acid (Inactive) oxidation->carboxylic_acid alcohol_acid Alcohol + Carboxylic Acid (Side Products) cannizzaro->alcohol_acid hydrolysis->aldehyde + Amine

Caption: Overview of intended and side reaction pathways.

References

Technical Support Center: Optimizing Ald-Ph-PEG5-Boc Reaction pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction pH for Ald-Ph-PEG5-Boc and related linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pH for conjugating this compound to a primary amine?

A1: The conjugation of an aldehyde to a primary amine, known as reductive amination, is a two-step process that is highly pH-dependent. There isn't a single optimal pH, but rather a recommended range that balances the requirements of both steps. The reaction rate is typically highest near a pH of 5.[1][2][3][4]

  • Schiff Base (Imine) Formation: This initial step involves the nucleophilic attack of the amine on the aldehyde, followed by dehydration. This stage is most efficient under mildly acidic conditions, typically pH 4.5-6.0 .[5][6]

  • Reduction: The resulting imine is then reduced to a stable amine linkage using a reducing agent. Mildly acidic conditions are also suitable for the reduction of the iminium cation intermediate, often in the range of pH 6.0-7.0 .[7]

For a one-pot reaction, a compromise pH between 5.5 and 7.0 is often effective.

Q2: Why is pH control so critical for the reductive amination reaction?

A2: The pH must be carefully controlled because of two competing factors:

  • At low pH (below 4.0): The primary amine nucleophile becomes protonated to its non-nucleophilic ammonium (B1175870) conjugate acid (R-NH3+).[1][2][3][5] This significantly slows down or prevents the initial attack on the aldehyde's carbonyl carbon.

  • At high pH (above 8.0): While the amine is deprotonated and highly nucleophilic, there is insufficient acid to catalyze the reaction. Specifically, acid is needed to protonate the hydroxyl group of the carbinolamine intermediate, allowing it to be eliminated as water to form the imine.[1][2][3][4]

Therefore, the optimal pH range represents a "sweet spot" that ensures a sufficient concentration of the deprotonated, nucleophilic amine while also providing enough acid catalysis for the dehydration step.

Q3: Will the recommended acidic pH (4.5-6.0) for imine formation cleave the Boc protecting group?

A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions.[8][9] However, it is generally stable in the mildly acidic conditions (pH 4.5-6.0) required for reductive amination, especially when using weak acids like acetic acid for catalysis and for a limited reaction duration.[10] Deliberate removal of the Boc group typically requires much stronger acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[8][9][11] While prolonged exposure to the lower end of the pH range (e.g., pH 4) could lead to minor Boc cleavage, it is not a significant concern under typical, controlled reductive amination conditions.

Q4: What are the most suitable buffers and reducing agents for this reaction?

A4: The choice of buffer is critical to maintain the optimal pH.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS) or MES buffer are commonly used.

  • Buffers to Avoid: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the aldehyde linker.[12]

The choice of reducing agent is also important.

  • Sodium cyanoborohydride (NaBH3CN): This is a classic choice because it is a relatively weak reductant that is effective under mildly acidic conditions and will selectively reduce the iminium ion in the presence of the aldehyde.[5][7]

  • 2-Picoline Borane (B79455) (pic-BH₃): This is another excellent option that is stable in water and effective for reductive amination.[7][10]

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): This is a milder reducing agent than sodium borohydride (B1222165) and is also highly effective for reductive amination.[7][13]

Troubleshooting Guide

Problem 1: My PEGylation reaction has a very low yield. How can pH be the cause?

Answer: Low yield is a common problem that can often be traced back to suboptimal pH.[12]

  • pH is too low (e.g., < 4.5): Your primary amine is likely protonated and therefore non-nucleophilic, preventing the reaction from initiating.[2] Verify your buffer's pH and ensure that no highly acidic contaminants are present.

  • pH is too high (e.g., > 7.5): The dehydration of the carbinolamine intermediate is inefficient without sufficient acid catalysis, causing the reaction to stall before the reducible imine is formed.[1]

  • Solution: Perform a pH titration experiment, running small-scale reactions at different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) to determine the empirical optimum for your specific molecule.

Problem 2: My protein/molecule is aggregating during the conjugation reaction. How can pH optimization help?

Answer: Protein aggregation during PEGylation can be a significant issue leading to low yield.[14] It is crucial to ensure the reaction pH is one at which your protein is known to be stable and soluble.[14] If the optimal pH for the reaction is close to the isoelectric point (pI) of your protein, the protein's solubility will be at its minimum, increasing the likelihood of aggregation.

  • Solution: If possible, adjust the reaction pH away from your protein's pI while staying within the effective range for reductive amination (pH 5.5-7.0). Performing the reaction at a lower temperature (e.g., 4°C) can also help slow down aggregation kinetics.[14]

Problem 3: I am observing hydrolysis of the imine intermediate back to the starting aldehyde. What is the cause?

Answer: Imine formation is a reversible reaction, and the intermediate is susceptible to hydrolysis, especially in aqueous solutions.[1][2]

  • Cause: The presence of excess water can drive the equilibrium back towards the starting materials. While the reaction is often performed in aqueous buffers, a high concentration of reactants can help favor the forward reaction.

  • Solution: Once the imine has had sufficient time to form (e.g., 30-60 minutes), add the reducing agent to convert it to the stable, non-reversible amine linkage.[10] This effectively traps the desired product and pulls the equilibrium forward.

Data Summary

The optimal pH for PEGylation is highly dependent on the specific chemistry being used. The table below provides general guidelines for common PEGylation strategies.

PEGylation ChemistryTarget Functional GroupOptimal pH RangeRationale
Aldehyde (Reductive Amination) Primary Amines 5.5 - 7.0 Balances amine nucleophilicity and acid catalysis for imine formation.[5][7]
NHS-EsterPrimary Amines7.0 - 8.5Facilitates deprotonation of primary amines to enhance nucleophilicity.[12]
MaleimideThiols (Cysteines)6.5 - 7.5Favors specific reaction with sulfhydryl groups while minimizing side reactions with amines.[15]
Vinyl SulfoneThiols (Cysteines)~8.0The reaction rate is pH-dependent, with optimal conditions typically around pH 8.[14]

Experimental Protocol: Conjugation of this compound to a Primary Amine

This protocol is a general guideline for the reductive amination of a primary amine-containing molecule with this compound using 2-picoline borane. It may require optimization for your specific application.

Materials and Reagents:

  • This compound Linker

  • Primary amine-containing molecule (e.g., protein, peptide)

  • 2-Picoline Borane (pic-BH₃)

  • Reaction Buffer: 100 mM MES or Phosphate buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the primary amine-containing molecule in the Reaction Buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the this compound linker in a minimal amount of an organic co-solvent like DMF or DMSO to create a concentrated stock solution (e.g., 50 mM).

    • Prepare a fresh stock solution of 2-picoline borane in the Reaction Buffer (e.g., 100 mM).

  • Conjugation Reaction:

    • In a reaction vessel, add the this compound stock solution to the solution of the amine-containing molecule. A molar excess of the linker (typically 5-20 equivalents) is recommended to drive the reaction to completion.

    • Allow the mixture to incubate for 60-90 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.

    • Add the 2-picoline borane solution to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by an appropriate method like LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aldehyde groups by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.

    • Purify the resulting conjugate using a suitable chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove excess linker and other reagents.

Visualizations

// Connections between subgraphs optimal_ph -> imine_formation [style=dashed, color="#34A853", label=" Promotes Reaction"]; low_ph -> imine_formation [style=dashed, color="#EA4335", label=" Inhibits Reaction"]; high_ph -> imine_formation [style=dashed, color="#EA4335", label=" Inhibits Reaction"]; low_ph -> boc_cleavage [style=dotted, color="#5F6368"]; }

Caption: Logical workflow for optimizing this compound reaction pH.

References

Technical Support Center: Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG5-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound can be challenging due to its unique structural features. The polyethylene (B3416737) glycol (PEG) chain imparts high polarity and can lead to streaking and poor separation during normal-phase chromatography.[1] The molecule's amphiphilic nature, having both a hydrophobic phenyl group and a hydrophilic PEG chain, can further complicate purification. Key challenges include:

  • High Polarity: The PEG5 chain makes the molecule highly polar, requiring strong solvent systems for elution from silica (B1680970) gel, which can reduce separation efficiency.[1]

  • Streaking on Silica Gel: PEG-containing compounds are known to streak on TLC plates and columns, leading to broad fractions and impure product.[1]

  • Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid.[2] Standard silica gel can be slightly acidic, potentially causing premature deprotection during long purification runs, leading to a mixture of protected and deprotected species.[3]

  • Aldehyde Reactivity: The benzaldehyde (B42025) group is reactive and can undergo oxidation or other side reactions, especially during prolonged purification processes.

Q2: Which chromatographic methods are recommended for this compound purification?

Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the scale of the synthesis and the nature of the impurities.

  • Normal-Phase Flash Chromatography (Silica Gel): This is a common method for purification. However, it requires careful optimization of the solvent system to overcome the challenges of high polarity and potential streaking. Using a gradient elution with solvent systems like Chloroform (B151607)/Ethanol (B145695)/Isopropanol (B130326) is often more effective than standard Ethyl Acetate (B1210297)/Hexanes or Dichloromethane (B109758)/Methanol (B129727) systems.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is an excellent high-resolution technique for achieving high purity, especially for small-scale preparations.[3] A C18 column is typically used. Care must be taken with mobile phase modifiers; using TFA, a common additive, can cleave the Boc group.[3] Buffering the mobile phase or using a different acid may be necessary.

Q3: My this compound is streaking on the TLC plate. How can I fix this?

Streaking is a common issue with PEGylated compounds.[1] Here are a few strategies to obtain tighter spots:

  • Solvent System Modification: Switch from highly polar single solvents like methanol to a mixed solvent system. For instance, using a combination of ethanol and isopropanol in a less polar solvent like chloroform or dichloromethane can improve spot shape.[1]

  • Additive Use: Adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can help to deactivate acidic sites on the silica gel and reduce tailing.[1]

  • Sample Application: Ensure the sample is dissolved in a minimal amount of a strong solvent and applied as a very narrow band on the TLC plate.

Q4: I am observing a new, more polar spot in my purified fractions. What could it be?

This is likely the Boc-deprotected version of your molecule (H2N-PEG5-Ph-Ald). This occurs when the Boc group is cleaved by acid.[2] This can happen if:

  • The silica gel used for chromatography is too acidic.[3]

  • The crude reaction mixture was acidic and was not properly neutralized before purification.

  • The sample was stored in an acidic solvent (e.g., residual TFA from a previous step).

To avoid this, you can pre-treat the silica gel with a base like triethylamine or use a neutralized grade of silica.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePossible CauseRecommendation
Poor Separation of Product from Impurities Inappropriate Solvent System: The eluent is either too strong (impurities co-elute) or too weak (product does not move).[1]Optimize Eluent: Systematically screen different solvent systems. For silica gel, try a gradient of 1-10% of a 1:1 EtOH/IPA mixture in Chloroform.[1] For RP-HPLC, optimize the water/acetonitrile gradient.
Column Overload: Too much crude material was loaded onto the column.Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule is to load 1-5% of the silica gel weight.
Product Streaking / Broad Elution Strong Interaction with Stationary Phase: The polar PEG chain interacts strongly with silica gel.[4]Use Modifiers: Add a small percentage (0.1-0.5%) of triethylamine or ammonium hydroxide to your mobile phase to improve peak/spot shape.[1] Change Stationary Phase: Consider using a different stationary phase like alumina (B75360) or reversed-phase silica (C18).
Low Recovery of Product Irreversible Adsorption: The product is sticking irreversibly to the silica gel.Flush Column: After the initial elution, flush the column with a very strong solvent system (e.g., 20% Methanol in DCM with 1% Acetic Acid) to recover any strongly adsorbed material. Alternative Purification: Consider purification by precipitation. If the product is a solid, dissolving the crude material in a minimal amount of a good solvent (like Methanol) and adding a large volume of a poor solvent (like cold diethyl ether) can precipitate the purified product.[5]
Boc Deprotection: The product is being deprotected on the column, leading to multiple species and apparent low yield of the desired product.[3]Neutralize Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine, pack the column with this slurry, and then equilibrate with the mobile phase. Use RP-HPLC: If Boc instability is a persistent issue, switch to RP-HPLC with a buffered mobile phase (e.g., ammonium acetate or bicarbonate) to maintain a neutral pH.
Presence of a New, More Polar Impurity On-Column Deprotection: The acidic nature of the silica gel is cleaving the Boc group.[3]See "Low Recovery" recommendations for Boc deprotection. Additionally, ensure the crude material is fully neutralized after any acidic reaction steps and before loading onto the column.
Oxidation of Aldehyde: The aldehyde group may have been oxidized to a carboxylic acid, which is much more polar.Use Fresh Solvents: Ensure solvents are peroxide-free. Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if the aldehyde is particularly sensitive.

Experimental Protocols

Protocol 1: Purification by Normal-Phase Flash Chromatography

This protocol provides a general method for purifying this compound on silica gel.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the solvent used for loading.

    • Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained. This method generally provides better resolution than loading the sample as a solution ("wet loading").

  • Column Packing and Equilibration:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Chloroform).

    • Pack the column with the slurry and equilibrate by passing 2-3 column volumes of the initial mobile phase through it until the baseline is stable.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase. A suggested gradient is from 100% Chloroform to 90:10 Chloroform:(1:1 EtOH/IPA) over 10-20 column volumes.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visualizations

Caption: General experimental workflow for the purification of this compound.

// Poor Separation Path check_solvent [label="Is eluent optimized?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; optimize_solvent [label="Test new solvent systems\n(e.g., CHCl3/EtOH/IPA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_load [label="Is column overloaded?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; reduce_load [label="Reduce sample load", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Streaking Path add_modifier [label="Add base modifier\n(e.g., 0.1% TEA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_stationary [label="Change stationary phase\n(e.g., RP-C18)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Low Yield Path check_deprotection [label="Is Boc group stable?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; neutralize_silica [label="Use neutralized silica\nor add base to eluent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alt_purification [label="Consider precipitation\nor RP-HPLC", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> issue_type; issue_type -> poor_sep [label="Separation"]; issue_type -> streaking [label="Peak Shape"]; issue_type -> low_yield [label="Yield"];

poor_sep -> check_solvent; check_solvent -> optimize_solvent [label="No"]; check_solvent -> check_load [label="Yes"]; check_load -> reduce_load [label="Yes"];

streaking -> add_modifier; streaking -> change_stationary;

low_yield -> check_deprotection; check_deprotection -> neutralize_silica [label="No"]; check_deprotection -> alt_purification [label="Yes"]; }

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Ald-Ph-PEG5-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ald-Ph-PEG5-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its main applications?

A1: this compound is a heterobifunctional linker containing three key components: an aldehyde group (Ald), a phenyl group (Ph), a 5-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. The aldehyde group is used for conjugation to amine-containing molecules via reductive amination. The PEG spacer enhances the solubility and provides flexibility to the conjugated molecule. The Boc-protected amine allows for orthogonal deprotection and subsequent functionalization. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates where precise control over molecular architecture is required.[1][2][3][4]

Q2: What are the general solubility characteristics of the this compound linker?

A2: The solubility of the this compound linker is influenced by its different chemical moieties. The PEG5 chain is hydrophilic and generally improves solubility in aqueous solutions and polar organic solvents.[5][6] However, the phenyl group and the Boc-protecting group are hydrophobic, which can decrease aqueous solubility. Therefore, a balance of solvents is often required for effective dissolution.

Q3: In which solvents should I dissolve the this compound linker?

A3: For preparing a stock solution, it is recommended to use anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7] These solvents can then be diluted into aqueous buffers for conjugation reactions. The linker is also expected to have good solubility in chlorinated solvents like Dichloromethane (DCM) and moderate solubility in other polar aprotic solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN). Solubility in alcohols like methanol (B129727) may be limited, and it is expected to have low solubility in water alone.

Q4: How should I store the this compound linker?

A4: The this compound linker should be stored in a freezer at -20°C or lower for long-term storage.[7] It is sensitive to moisture, so it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] For long-term stability, it is best to store the linker in its solid form and avoid repeated freeze-thaw cycles of solutions.

Troubleshooting Guide: Solubility Issues

Problem: The this compound linker is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The hydrophobicity of the phenyl and Boc groups can limit solubility in purely aqueous solutions.

    • Solution: Prepare a concentrated stock solution in an anhydrous polar aprotic solvent like DMSO or DMF.[7] This stock can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic co-solvent is compatible with the stability of your biomolecule.

  • Low Temperature: Solubility can be temperature-dependent.

    • Solution: Gentle warming to 30-40°C can aid dissolution in some organic solvents. However, be cautious with temperature-sensitive functional groups.

  • Moisture Contamination: The linker is hygroscopic, and absorbed moisture can affect solubility.

    • Solution: Always allow the vial to reach room temperature before opening.[7] Use anhydrous solvents for preparing stock solutions.

Problem: Precipitation occurs when adding the linker stock solution to the aqueous reaction buffer.

Possible Causes and Solutions:

  • Concentration Too High: The final concentration of the linker in the aqueous buffer may exceed its solubility limit.

    • Solution: Try adding the linker stock solution to the vigorously stirred buffer to promote rapid mixing and prevent localized high concentrations. Alternatively, decrease the final concentration of the linker in the reaction mixture.

  • Insufficient Organic Co-solvent: The amount of organic solvent from the stock solution may not be enough to maintain the linker's solubility in the final aqueous mixture.

    • Solution: Increase the percentage of the organic co-solvent in the final reaction mixture. However, ensure the final concentration does not exceed the tolerance of your biomolecule (typically <10% for most proteins).

Quantitative Data

SolventAbbreviationTypeExpected Solubility
N,N-DimethylformamideDMFPolar AproticHigh
Dimethyl SulfoxideDMSOPolar AproticHigh
DichloromethaneDCMChlorinatedModerate to High
TetrahydrofuranTHFEtherModerate
AcetonitrileACNPolar AproticModerate
MethanolMeOHPolar ProticModerate to Low
Water-AqueousLow

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the aqueous solubility of the this compound linker.

Materials:

  • This compound linker

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • DMSO (for stock solution)

  • UV-Vis Spectrophotometer

  • Centrifuge

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a concentrated stock solution of the linker in DMSO (e.g., 10 mg/mL).

    • Create a series of standard solutions by serially diluting the stock solution with the aqueous buffer to known concentrations.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid linker to a known volume of the aqueous buffer in a vial, ensuring undissolved solid is visible.

    • Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the UV absorbance of the standard solutions and the supernatant at the wavelength of maximum absorbance (λmax) for the phenyl group (around 254 nm).

    • Generate a standard curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the dissolved linker in the supernatant using the standard curve. This concentration represents the aqueous solubility.[8]

Protocol 2: General Procedure for Reductive Amination

This protocol describes a general method for conjugating the this compound linker to a primary amine-containing molecule.

Materials:

  • This compound linker

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., PBS, pH 6.0-7.5)

  • Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane)

  • DMSO or DMF for linker stock solution

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column, dialysis cassettes)

Methodology:

  • Prepare Linker Stock Solution: Dissolve the this compound linker in a minimal amount of DMSO or DMF to create a concentrated stock solution.

  • Prepare Molecule Solution: Dissolve the amine-containing molecule in the reaction buffer to a known concentration.

  • Initiate Conjugation: Add the desired molar excess of the linker stock solution to the molecule solution with gentle stirring.

  • Schiff Base Formation: Allow the mixture to incubate for 60-90 minutes at room temperature to facilitate the formation of the intermediate imine (Schiff base).[9]

  • Reduction: Add the reducing agent to the reaction mixture. For NaBH₃CN, a final concentration of approximately 20 mM is common.[9] For 2-picoline borane, 1.5-2.0 equivalents relative to the linker can be used.[10]

  • Incubation: Continue the reaction for 4 hours at room temperature or overnight at 4°C.[9][10]

  • Quenching (Optional): Add Quenching Buffer to consume any unreacted aldehyde groups and incubate for 30 minutes.[9]

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[9]

  • Characterization: Analyze the final conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Purification & Analysis prep_linker Dissolve this compound in DMSO/DMF mix Mix Linker and Molecule prep_linker->mix prep_molecule Dissolve Amine-Molecule in Reaction Buffer prep_molecule->mix schiff_base Schiff Base Formation (60-90 min, RT) mix->schiff_base reduction Add Reducing Agent (e.g., NaBH3CN) schiff_base->reduction incubation Incubate (4h RT or O/N 4°C) reduction->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Conjugate (SEC/Dialysis) quench->purify analyze Characterize (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for reductive amination using this compound linker.

troubleshooting_workflow cluster_dissolution Initial Dissolution Problem cluster_precipitation Precipitation in Aqueous Buffer start Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent check_conc Is the final concentration too high? start->check_conc try_cosolvent Use a polar aprotic co-solvent (DMSO/DMF) check_solvent->try_cosolvent No check_temp Is the temperature too low? check_solvent->check_temp Yes end Solubility Achieved try_cosolvent->end check_temp->start No gentle_warm Gentle warming (30-40°C) check_temp->gentle_warm Yes gentle_warm->end dilute Lower the final concentration check_conc->dilute Yes check_mixing Is mixing adequate? check_conc->check_mixing No dilute->end vigorous_stir Add linker to vigorously stirred buffer check_mixing->vigorous_stir No check_mixing->end Yes vigorous_stir->end

Caption: Troubleshooting decision tree for this compound linker solubility issues.

References

Technical Support Center: Troubleshooting PROTAC Synthesis with Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Ald-Ph-PEG5-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

The this compound linker is a heterobifunctional molecule designed for the modular synthesis of PROTACs.[1] It incorporates three key features:

  • A benzaldehyde (B42025) group (Ald-Ph): This functional group allows for covalent conjugation to an E3 ligase ligand, typically through a primary or secondary amine via reductive amination.[2][3]

  • A polyethylene (B3416737) glycol (PEG5) spacer: The five-unit PEG chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1][4] The flexibility and length of the PEG chain are crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.[4][5]

  • A Boc-protected amine (Boc): The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This protecting group is stable under many reaction conditions and can be readily removed under acidic conditions to reveal the amine for subsequent coupling with a ligand for the protein of interest (POI).[2][6]

Q2: What are the most common challenges when using this compound in PROTAC synthesis?

The most common challenges include:

  • Low reaction yields: Incomplete reactions during the reductive amination or Boc deprotection steps can lead to low overall yields.[4]

  • Difficulties in purification: The hydrophilic nature of the PEG linker can make purification challenging, leading to product loss during aqueous workups and poor chromatographic separation.[4][7]

  • Side reactions: Unwanted side reactions can occur, particularly during the reductive amination step, leading to a complex mixture of products.[8]

  • Poor solubility of intermediates or the final PROTAC: While the PEG linker enhances solubility, the overall solubility is dependent on the properties of the entire molecule, including the often large and hydrophobic ligands.[5]

Q3: How does the PEG linker length, such as in PEG5, impact PROTAC synthesis and efficacy?

The length of the PEG linker is a critical parameter. Synthetically, longer PEG chains can sometimes complicate purification.[4] Biologically, the linker length is crucial for establishing the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination and degradation.[4][5] An optimal linker length needs to be determined empirically for each specific PROTAC system. A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins together.[5][9]

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination of this compound with an Amine-Containing Ligand

Low yield in the initial reductive amination step is a common bottleneck. This reaction involves the formation of an imine between the benzaldehyde of the linker and an amine on the E3 ligase ligand, followed by reduction to a stable secondary amine.

G start Low Yield in Reductive Amination check_reagents Check Reagent Quality - this compound purity - Amine ligand purity - Reducing agent activity start->check_reagents check_conditions Review Reaction Conditions - Solvent (anhydrous?) - Temperature - Reaction time - pH start->check_conditions imine_formation Is Imine Formation Incomplete? (Monitor by LC-MS) check_conditions->imine_formation reduction_step Is Reduction of Imine Incomplete? (Monitor by LC-MS) imine_formation->reduction_step No solution1 Optimize Imine Formation: - Use catalytic acid (e.g., AcOH) - Pre-form imine before adding reducing agent - Use dehydrating agent (e.g., molecular sieves) imine_formation->solution1 Yes side_reactions Are Side Reactions Occurring? reduction_step->side_reactions No solution2 Optimize Reduction: - Use a different reducing agent (e.g., NaBH(OAc)₃, NaCNBH₃) - Increase equivalents of reducing agent - Increase reaction time/temperature reduction_step->solution2 Yes solution3 Minimize Side Reactions: - Use a milder reducing agent - Control reaction temperature side_reactions->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low reductive amination yield.

Reducing AgentTypical EquivalentsSolventAdditiveKey Considerations
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)1.5 - 2.0DCM, DCE, THFAcetic Acid (catalytic)Mild and selective; often the preferred reagent.[10]
Sodium cyanoborohydride (NaCNBH₃)1.5 - 2.0MeOH, EtOHpH control (6-7)Effective but toxic cyanide byproduct.[11]
Sodium borohydride (B1222165) (NaBH₄)1.5 - 3.0MeOH, EtOHNoneCan reduce aldehydes; imine formation should be complete before addition.[11]
Problem 2: Incomplete Boc Deprotection

The removal of the Boc protecting group is a critical step to reveal the amine for the subsequent coupling reaction. Incomplete deprotection leads to a mixture of starting material and product, complicating purification.

G start Incomplete Boc Deprotection check_acid Check Acid Reagent - Fresh TFA? - Sufficient equivalents? start->check_acid check_conditions Review Reaction Conditions - Solvent (anhydrous DCM?) - Reaction time - Temperature start->check_conditions solution1 Optimize Deprotection: - Increase TFA concentration (e.g., 20-50% in DCM) - Increase reaction time (monitor by LC-MS) - Use neat TFA for difficult substrates check_acid->solution1 scavenger Is re-Boc'ylation or side reaction with carbocation likely? check_conditions->scavenger solution2 Add a Scavenger: - Triisopropylsilane (TIS) - Water scavenger->solution2 Yes end Complete Deprotection solution1->end solution2->end

Caption: Troubleshooting logic for incomplete Boc deprotection.

ReagentConcentrationSolventReaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hoursRoom Temperature
Hydrochloric Acid (HCl)4 MDioxane1-4 hoursRoom Temperature
Problem 3: Difficulty in Purifying the PEGylated PROTAC

The hydrophilic and flexible nature of the PEG linker can make purification by standard chromatographic methods challenging.[4]

G start Purification Challenge with PEGylated PROTAC aqueous_workup Product Loss During Aqueous Workup? start->aqueous_workup chromatography Poor Separation by Chromatography? start->chromatography sol_workup Minimize aqueous washes. Saturate aqueous phase with NaCl. Back-extract aqueous layers. aqueous_workup->sol_workup Yes rp_hplc Reverse-Phase HPLC (C18, C8 column) chromatography->rp_hplc Yes end Pure PROTAC sol_workup->end optimize_rp Optimize RP-HPLC: - Gradient slope - Mobile phase additives (TFA, Formic Acid) - Flow rate rp_hplc->optimize_rp sec Size Exclusion Chromatography (SEC) sec->end iex Ion Exchange Chromatography (IEX) iex->end consider_orthogonal Use Orthogonal Method: - SEC for size-based separation - IEX if ionizable groups are present optimize_rp->consider_orthogonal consider_orthogonal->sec consider_orthogonal->iex

Caption: Decision tree for optimizing the purification of PEGylated PROTACs.

HPLC MethodPrinciple of SeparationMobile PhaseCommon Issues
Reversed-Phase (RP-HPLC) HydrophobicityWater/Acetonitrile or Methanol gradients with TFA or formic acidPoor retention of highly polar PROTACs, potential for on-column degradation.[7]
Size Exclusion (SEC) Hydrodynamic volume (size)Aqueous buffers (e.g., PBS)Limited resolution for species of similar size.[7]
Ion Exchange (IEX) Net chargeAqueous buffers with a salt or pH gradientPEG chains can shield charges, reducing separation efficiency.[7]

Experimental Protocols

Protocol 1: Reductive Amination of this compound with an Amine-Functionalized E3 Ligase Ligand

This protocol describes a general procedure for the reductive amination reaction.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-18 hours. Monitor the reaction progress by LC-MS.[8]

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC.

Protocol 2: Boc Deprotection of the PROTAC Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PROTAC intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM.

  • Add TFA to achieve a final concentration of 20-50% (v/v).[12][13]

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.[13]

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude amine-TFA salt is often used directly in the next coupling step without further purification. If necessary, co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[12]

References

Technical Support Center: Ald-Ph-PEG5-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG5-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation experiments. Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the this compound linker? A1: The primary reaction for this linker involves its benzaldehyde (B42025) group (Ald-Ph). It reacts with molecules containing primary amines via reductive amination .[1][2] This process occurs in two main steps:

  • The aldehyde reacts with a primary amine to form an intermediate imine (also known as a Schiff base).[3][4]

  • This imine is then reduced by a mild reducing agent to form a stable secondary amine bond.[1][3][4] Alternatively, the aldehyde group can react with hydrazide-functionalized molecules to form a hydrazone bond or with aminooxy-functionalized molecules to create a stable oxime bond.[5][6]

Q2: My conjugation efficiency is very low. What are the most common causes? A2: Low conjugation yield is a frequent issue that can typically be traced back to a few key factors.[7][8] A systematic troubleshooting approach is recommended, focusing on these areas:

  • Suboptimal Reaction pH: The pH is critical for both imine formation and the stability of your target molecule.[7][9]

  • Reagent Quality and Activity: The stability of the PEG linker and, critically, the reducing agent can significantly impact the reaction's success.[7]

  • Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the aldehyde group, quenching the reaction.[10]

  • Incorrect Molar Ratios: An insufficient molar excess of the PEG linker may lead to an incomplete reaction.[1][11]

  • Choice of Reducing Agent: Using a reducing agent that is too strong can reduce the starting aldehyde before it can react with the amine.[3]

Q3: What is the optimal pH for reductive amination with this compound? A3: The optimal pH for reductive amination is a balance between two competing factors. The initial formation of the imine intermediate is most efficient in a slightly acidic environment (around pH 5-6) which catalyzes the dehydration step.[1][4] However, the stability of many biomolecules (like proteins) and the nucleophilicity of primary amines are favored at a more neutral or slightly alkaline pH (pH 7.0-8.0).[9] For many protein conjugations, a compromise pH of 6.0 to 7.5 is a good starting point.[1][9]

Q4: Which reducing agent is best for this reaction? A4: A mild reducing agent that selectively reduces the imine intermediate without affecting the starting aldehyde is required.

  • Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is more reactive toward the protonated imine than the carbonyl group, especially at slightly acidic pH.[3][4]

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective option, particularly in organic solvents.

  • 2-Picoline Borane (B79455) is a more modern, air-stable alternative that works efficiently and is often preferred for its improved safety profile and performance under a range of conditions.[1] Avoid strong reducing agents like sodium borohydride (B1222165) (NaBH₄), which can readily reduce the benzaldehyde group directly.[3]

Q5: How can I effectively monitor the progress of my conjugation reaction? A5: Several analytical methods can be used to monitor the reaction and quantify the extent of PEGylation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to confirm the mass of the resulting conjugate and separate it from the starting materials.[12]

  • HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) can be used to separate the PEGylated product from the unreacted molecule.[13][14][15] SEC is particularly useful for protein conjugations, as the PEGylated protein will elute earlier than its unmodified counterpart.[13]

  • SDS-PAGE: For protein conjugations, a successful reaction will result in a new band appearing at a higher molecular weight on the gel.[13]

Q6: What are the best conditions for the final Boc deprotection step? A6: The Boc group is reliably removed under acidic conditions.[16][17] The two most common methods are:

  • Trifluoroacetic Acid (TFA): Using a solution of 20-50% TFA in an anhydrous solvent like Dichloromethane (DCM) for 30-120 minutes at room temperature is highly effective.[5][16][18]

  • Hydrogen Chloride (HCl): A 4M solution of HCl in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) is a common alternative to TFA.[16][19] During deprotection, the t-butyl cation is formed, which can alkylate sensitive residues. Adding a scavenger like triisopropylsilane (B1312306) (TIS) can help mitigate these side reactions.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low or No Conjugate Formation 1. Incorrect Reaction pH: The pH is outside the optimal range for imine formation or substrate stability.Perform small-scale pilot reactions across a pH range (e.g., 6.0, 6.5, 7.0, 7.5) to find the best balance for your specific molecule.[1][9]
2. Buffer Interference: The buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule.[10]Switch to a non-interfering buffer such as MES, HEPES, or Phosphate-Buffered Saline (PBS).
3. Inactive Reducing Agent: The reducing agent (e.g., NaBH₃CN) has degraded due to moisture or age.Always use a fresh bottle or a properly stored aliquot of the reducing agent. Prepare solutions immediately before use.
4. Insufficient Molar Ratio: The molar excess of the this compound linker is too low to drive the reaction to completion.[11]Increase the molar excess of the PEG linker. A good starting point is a 3:1 to 10:1 molar ratio of linker to the primary amine on your substrate.[1]
5. Degraded Aldehyde Linker: The aldehyde group on the PEG linker has oxidized to a carboxylic acid due to improper storage.Store the linker at -20°C in a dry, dark environment and allow it to warm to room temperature before opening to prevent condensation.[13]
Protein or Substrate Aggregation 1. High Reactant Concentration: High concentrations can promote intermolecular cross-linking and aggregation.[11]Reduce the concentration of your protein or substrate.
2. Reaction Temperature is Too High: Elevated temperatures can denature proteins and accelerate aggregation.Perform the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time but improves stability.[1][11]
Difficulty in Purification 1. Large Excess of Unreacted PEG Linker: Using a very high molar excess of the linker complicates the removal of unreacted material.Optimize the molar ratio to use the minimum excess required for efficient conjugation. Use purification techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) to separate the conjugate.[20]
2. Formation of Multiple PEGylated Species: The target molecule has multiple amine sites, leading to a heterogeneous mixture.For amine-specific PEGylation, lowering the pH can increase selectivity for the N-terminal α-amino group over lysine (B10760008) ε-amino groups, due to differences in their pKa values.[11]
Boc Deprotection Fails or Gives Side Products 1. Incomplete Reaction: Reaction time is too short or the acid concentration is too low.Monitor the reaction by LC-MS until all starting material is consumed.[16] If the reaction stalls, a higher concentration of acid may be needed.
2. Side Reactions from t-Butyl Cation: The generated t-butyl cation is alkylating your molecule.[17]Add a scavenger such as triisopropylsilane (TIS) to the deprotection mixture to capture the t-butyl cation.[16]
3. Acid-Labile Ester Bonds: The molecule contains other acid-sensitive groups that are cleaved during Boc deprotection.Using HCl in an anhydrous organic solvent is sometimes milder than TFA and may preserve sensitive ester bonds.[21]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol describes a general procedure for conjugating the aldehyde linker to a protein containing primary amines (N-terminus or lysine residues) via reductive amination.

Materials:

  • Protein solution in a suitable buffer (e.g., 0.1 M MES or PBS, pH 6.5-7.5)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reducing Agent: 2-picoline borane or Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Prepare Solutions:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO or DMF.

    • Prepare a fresh stock solution of the reducing agent (e.g., 100 mM 2-picoline borane in anhydrous MeOH or 100 mM NaBH₃CN in reaction buffer).

  • Conjugation Reaction:

    • In a reaction vessel, add the protein solution.

    • Add the this compound stock solution to achieve the desired final molar excess (e.g., 5-10 equivalents per amine). Ensure the final concentration of organic solvent is low (typically <10%) to maintain protein stability.

    • Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.[1]

    • Add the reducing agent to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).[1]

  • Incubation:

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C.[1] The optimal time should be determined by monitoring the reaction progress via SDS-PAGE or LC-MS.

  • Quenching:

    • Once the reaction has reached the desired level of completion, quench any unreacted aldehyde groups by adding a quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes.[1][8]

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as a desalting or SEC column, to remove excess linker, unreacted protein, and other reagents.[1][5]

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent functionalization.

Materials:

  • Lyophilized Boc-protected PEGylated conjugate

  • Anhydrous Dichloromethane (DCM)[19]

  • Trifluoroacetic Acid (TFA)[19]

  • (Optional) Scavenger: Triisopropylsilane (TIS)

  • (Optional) Toluene for removal of residual TFA[19]

  • Buffer exchange system (e.g., dialysis or desalting column)

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50%.[5] If scavengers are needed, add TIS at this point.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 30-120 minutes.[5][18]

  • Solvent Removal: Once the reaction is complete, remove the DCM and TFA by rotary evaporation or under a stream of dry nitrogen.[18] To aid in the removal of residual TFA, co-evaporate the residue with toluene.[19]

  • Final Purification: The resulting deprotected conjugate can be reconstituted in a suitable buffer and purified/buffer-exchanged using dialysis or a desalting column to remove any remaining reagents and prepare it for the next step.

Visualizations

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product linker This compound schiff Schiff Base (Imine) + H2O linker->schiff Step 1 (pH 5-7.5) amine Primary Amine (R-NH2) amine->schiff product Stable Secondary Amine (Conjugate) schiff->product Step 2 + Reducing Agent (e.g., 2-Picoline Borane)

Caption: Chemical pathway for reductive amination using this compound.

G cluster_solutions Solutions start Low Conjugation Efficiency check_ph 1. Check Reaction pH (Optimal range 6.0-7.5?) start->check_ph check_buffer 2. Check Buffer (Amine-free, e.g., PBS, MES?) check_ph->check_buffer Yes adjust_ph Optimize pH in small-scale trials check_ph->adjust_ph No check_reagents 3. Check Reagents (Linker & Reductant fresh?) check_buffer->check_reagents Yes change_buffer Switch to non-amine buffer check_buffer->change_buffer No check_ratio 4. Check Molar Ratio (Linker excess 3-10x?) check_reagents->check_ratio Yes fresh_reagents Use fresh reagents check_reagents->fresh_reagents No solution Efficiency Improved check_ratio->solution Yes adjust_ratio Increase linker concentration check_ratio->adjust_ratio No adjust_ph->check_ph change_buffer->check_buffer fresh_reagents->check_reagents adjust_ratio->check_ratio

Caption: Troubleshooting workflow for low conjugation efficiency.

G prep 1. Reagent & Substrate Preparation react 2. Conjugation Reaction (Reductive Amination) prep->react quench 3. Quench Reaction react->quench purify1 4. Purification of Conjugate (e.g., SEC) quench->purify1 analyze 5. Analysis (LC-MS, SDS-PAGE) purify1->analyze deprotect 6. Boc Deprotection (TFA/DCM) analyze->deprotect purify2 7. Final Purification & Buffer Exchange deprotect->purify2 final 8. Final Functionalized Conjugate purify2->final

Caption: Overall experimental workflow from conjugation to final product.

References

Technical Support Center: Ald-Ph-PEG5-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during conjugation reactions involving Ald-Ph-PEG5-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound?

The core of the this compound conjugation chemistry is a two-step process known as reductive amination.[1] First, the benzaldehyde (B42025) group (-Ph-CHO) of the linker reacts with a primary amine (-NH2) on your target molecule (e.g., a protein, peptide, or small molecule) to form an imine intermediate, also known as a Schiff base. This reaction is reversible and the resulting imine is susceptible to hydrolysis. To form a stable bond, the imine is then reduced in a second step using a mild reducing agent, which converts the C=N double bond to a stable secondary amine linkage. The Boc (tert-butyloxycarbonyl) group protects a terminal amine on the PEG linker, which can be deprotected under acidic conditions for subsequent conjugation steps.

Q2: I am observing incomplete conjugation. What are the potential causes and how can I improve the reaction efficiency?

Incomplete conjugation, where a significant amount of the starting materials remains, is a common issue. Several factors can contribute to low reaction yields.

Potential Causes & Troubleshooting Steps:

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. The optimal pH for imine formation is typically between 5.0 and 7.5.[1] At a pH that is too low, the amine on your target molecule will be protonated and non-nucleophilic. Conversely, at a high pH, the rate of imine formation may decrease.

    • Solution: Screen a range of pH values within the recommended range to find the optimal condition for your specific molecule. Ensure your buffer system does not contain primary amines (e.g., Tris), which would compete with your target molecule.

  • Inefficient Reducing Agent: The choice and amount of reducing agent are critical. Some reducing agents may not be potent enough, while others might be unstable under your reaction conditions.

    • Solution: 2-Picoline borane (B79455) is a mild and stable reducing agent often recommended for this reaction.[2] Sodium cyanoborohydride (NaBH3CN) is also effective but is more toxic. Ensure you are using a sufficient molar excess of the reducing agent.

  • Steric Hindrance: The accessibility of the primary amine on your target molecule can affect the reaction rate. Bulky neighboring groups can hinder the approach of the this compound linker.

    • Solution: Consider increasing the reaction time or temperature (while monitoring the stability of your molecule) to overcome steric hindrance. A higher molar excess of the this compound linker may also be beneficial.

Q3: My final product is a complex mixture of multi-PEGylated species. How can I achieve a more homogenous product?

The presence of multiple primary amines on your target molecule can lead to the attachment of more than one PEG linker, resulting in a heterogeneous mixture of mono-, di-, and multi-PEGylated products.

Strategies for Controlling the Degree of PEGylation:

  • Optimize Molar Ratio: Carefully control the molar ratio of this compound to your target molecule. A lower molar excess of the PEG linker will favor mono-PEGylation. It is recommended to perform a series of reactions with varying molar ratios to determine the optimal condition.

  • Control Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation. Monitor the reaction progress over time using a suitable analytical technique (e.g., SDS-PAGE or HPLC) to quench the reaction when the desired product is maximized.

  • pH Control for Site-Specific PEGylation: In some proteins, the N-terminal alpha-amine has a lower pKa than the epsilon-amines of lysine (B10760008) residues.[3][4] By performing the reaction at a lower pH (e.g., pH 5-6), you can favor conjugation at the N-terminus, leading to a more homogenous product.[4][5]

Q4: I am observing unexpected side products in my reaction. What are the likely culprits and how can I avoid them?

Several side reactions can occur during the reductive amination of this compound, leading to impurities in your final product.

Common Side Products and Mitigation Strategies:

  • Hydrolysis of the Imine Intermediate: The Schiff base is susceptible to hydrolysis, especially if the reduction step is slow or inefficient. This will regenerate the starting aldehyde and amine.

    • Solution: Ensure the reducing agent is added in a timely manner after the initial imine formation. Using a one-pot reaction where the reducing agent is present from the start can also minimize hydrolysis.

  • Oxidation of the Benzaldehyde: The benzaldehyde group on the linker can be oxidized to a carboxylic acid (benzoic acid derivative), especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.[6][7] This oxidized linker will be unreactive towards your amine.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents and reagents.

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of a non-enolizable aldehyde like benzaldehyde can disproportionate to form a primary alcohol and a carboxylic acid.[8][9][10][11][12] This is a potential side reaction if the pH of your reaction is too high.

    • Solution: Maintain the reaction pH within the recommended range of 5.0-7.5. Avoid using strong bases.

  • Side Products from Boc Deprotection: The acidic conditions required to remove the Boc protecting group can lead to side reactions. The generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues on your molecule, such as tryptophan or methionine.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Symptom Potential Cause Recommended Solution
High levels of unreacted starting materials in the final product.Suboptimal pH for imine formation.Perform a pH screening study (e.g., from pH 5.0 to 7.5) to find the optimal condition for your specific substrate.
Inactive or insufficient reducing agent.Use a fresh, high-purity reducing agent like 2-picoline borane or sodium cyanoborohydride. Increase the molar excess of the reducing agent.
Steric hindrance at the conjugation site.Increase the reaction time and/or temperature. A higher molar excess of the this compound linker can also be beneficial.
Hydrolysis of the imine intermediate.Add the reducing agent promptly after the imine formation step, or perform a one-pot reaction.
Issue 2: Presence of Multiple PEGylated Species
Symptom Potential Cause Recommended Solution
A broad distribution of peaks in HPLC or multiple bands on SDS-PAGE corresponding to different degrees of PEGylation.Multiple reactive primary amines on the target molecule.Optimize the molar ratio of this compound to your target molecule. A lower ratio favors mono-PEGylation.
Reaction time is too long.Monitor the reaction progress over time and quench the reaction when the desired product is at its maximum concentration.
Non-selective reaction conditions.For proteins, consider lowering the reaction pH to 5-6 to favor conjugation at the N-terminal amine.
Issue 3: Formation of Unexpected Side Products
Symptom Potential Cause Recommended Solution
A peak in the LC-MS corresponding to the mass of the oxidized this compound linker (M+16).Oxidation of the benzaldehyde group.Perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents.
Peaks corresponding to the benzyl (B1604629) alcohol and benzoic acid derivatives of the PEG linker.Cannizzaro reaction due to high pH.Ensure the reaction pH is maintained between 5.0 and 7.5. Avoid strongly basic conditions.
Unidentified peaks after Boc deprotection.Side reactions from the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) to the deprotection reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • Preparation of Reactants:

    • Dissolve your primary amine-containing molecule in the chosen reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).

    • Dissolve the this compound linker in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Imine Formation:

    • Add the this compound stock solution to the solution of your target molecule. A molar excess of 3-10 equivalents of the linker is a good starting point.

    • Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base.

  • Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 2-picoline borane) in an appropriate solvent.

    • Add the reducing agent to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C.

  • Monitoring and Quenching:

    • Monitor the reaction progress by a suitable analytical method such as RP-HPLC or LC-MS.

    • Once the reaction is complete, quench any unreacted aldehyde groups by adding a quenching solution (e.g., Tris buffer) and incubating for 30 minutes.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC (RP-HPLC) for smaller molecules to remove excess linker and reagents.

Protocol 2: Analytical RP-HPLC for Reaction Monitoring

This protocol provides a general method for monitoring the progress of the reductive amination reaction and identifying the main product and potential side products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 280 nm (for proteins/peptides).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in mobile phase A before injection.

Expected Elution Order: The unreacted this compound will be less polar than the more polar benzoic acid derivative and will elute later than the benzyl alcohol derivative. The conjugated product will have a different retention time depending on the properties of the target molecule.

Protocol 3: Boc Deprotection
  • Reaction Setup:

    • Dissolve the purified Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).

    • In a fume hood, add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

    • If your molecule contains sensitive residues, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.

  • Deprotection:

    • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be purified further.

Visualizations

Reaction_Pathway Ald_PEG_Boc This compound Imine_Intermediate Imine Intermediate (Schiff Base) Ald_PEG_Boc->Imine_Intermediate + Target-NH2 - H2O (pH 5.0-7.5) Target_Amine Target Molecule (with -NH2) Target_Amine->Imine_Intermediate Reduced_Product Stable Conjugate Imine_Intermediate->Reduced_Product + Reducing Agent (e.g., 2-Picoline Borane) Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Impurities) Check_pH Verify Reaction pH (5.0-7.5) Start->Check_pH Check_Reagents Check Reagent Quality & Molar Ratios Check_pH->Check_Reagents pH is Optimal Optimize_Conditions Optimize Time & Temperature Check_pH->Optimize_Conditions Adjust pH Check_Reagents->Optimize_Conditions Reagents are Good Check_Reagents->Optimize_Conditions Adjust Ratios Purification Purify Product Optimize_Conditions->Purification Analyze Analyze Purity (HPLC, LC-MS) Purification->Analyze Analyze->Start Purity is Low Success Desired Product Analyze->Success Purity is High Side_Products Ald_PEG_Boc This compound Oxidized_Linker Oxidized Linker (-COOH) Ald_PEG_Boc->Oxidized_Linker Air Oxidation Cannizzaro_Alcohol Benzyl Alcohol Derivative Ald_PEG_Boc->Cannizzaro_Alcohol Cannizzaro Reaction (High pH) Cannizzaro_Acid Benzoic Acid Derivative Ald_PEG_Boc->Cannizzaro_Acid Cannizzaro Reaction (High pH)

References

Technical Support Center: Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG5-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential degradation of this linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The degradation of this compound is primarily dictated by the chemical lability of its three key functional components: the tert-butyloxycarbonyl (Boc) protecting group, the aldehyde (Ald) group, and the polyethylene (B3416737) glycol (PEG) chain. The most common degradation pathway under experimental conditions is the acid-catalyzed cleavage of the Boc group. Additionally, the aldehyde is susceptible to oxidation, and the PEG chain can undergo oxidative degradation under certain conditions.

Q2: Under what conditions is the Boc group cleaved?

The Boc (tert-butyloxycarbonyl) group is a well-known acid-labile protecting group.[1] It is readily cleaved in acidic environments, such as those found in cellular lysosomes or during specific experimental steps involving strong acids.[1][2] Common reagents used for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3][4][5][6] The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[6]

Q3: How stable is the aldehyde group in this compound?

The terminal aldehyde group is a reactive functional group.[7] Its primary degradation pathway is oxidation to a carboxylic acid. This can occur in the presence of oxidizing agents or over prolonged exposure to air. While useful for conjugation reactions, such as forming hydrazones or oximes, this reactivity also makes it susceptible to unwanted side reactions if not handled under appropriate conditions.[8][9][10]

Q4: Can the PEG chain degrade?

While the polyethylene glycol (PEG) chain is generally considered stable and biocompatible, it can be susceptible to oxidative degradation.[11][12][13][14] This process can be initiated by reactive oxygen species or certain metal ions. Additionally, while less common, enzymatic degradation of PEG has been reported.[12] The length of the PEG chain can also influence the overall stability and immunogenicity of the molecule.[1][15][16][17][18][19]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected loss of Boc protection (e.g., confirmed by mass spectrometry). Exposure to acidic conditions during synthesis, purification, or storage.Avoid acidic environments. Use buffered solutions in the neutral pH range (6-8) for storage and handling. If acidic conditions are required for other functional groups, consider the lability of the Boc group and adjust the experimental design accordingly.[20]
Reduced reactivity of the aldehyde group for conjugation. Oxidation of the aldehyde to a carboxylic acid.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to minimize oxidation.[20] Use freshly prepared solutions for conjugation reactions. Consider analytical techniques like NMR or IR spectroscopy to verify the integrity of the aldehyde group before use.
Formation of unexpected higher molecular weight species. Self-reaction or aggregation, potentially initiated by reactive intermediates from degradation.Ensure high purity of the starting material. Store at recommended low temperatures (-20°C for long-term storage) to minimize degradation and side reactions.[21]
Variability in experimental results. Inconsistent stability of the linker under varying experimental conditions.Perform stability studies under your specific experimental conditions (pH, temperature, presence of other reagents) to establish a baseline for the linker's integrity over time.

Predicted Stability and Degradation Pathways

Condition Boc Group Aldehyde Group PEG Chain Primary Degradation Pathway
Acidic (pH < 4) LowHighHighCleavage of the Boc group.[20]
Neutral (pH 6-8) HighModerateHighSlow oxidation of the aldehyde.
Basic (pH > 9) HighModerate to LowHighPotential for aldol (B89426) reactions or other base-catalyzed side reactions of the aldehyde.
Oxidizing Agents HighLowModerate to LowOxidation of the aldehyde to a carboxylic acid and potential cleavage of the PEG chain.
Elevated Temperature ModerateModerateModerateIncreased rate of all degradation pathways.
UV/Visible Light HighModerateModeratePotential for photo-oxidation of the PEG chain and aldehyde group.[20]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

cluster_boc Boc Deprotection (Acid-Catalyzed) Ald_Ph_PEG5_Boc This compound Intermediate Protonated Intermediate Ald_Ph_PEG5_Boc->Intermediate + H+ H_plus H+ Free_Amine Ald-Ph-PEG5-NH3+ Intermediate->Free_Amine Cleavage CO2 CO2 Intermediate->CO2 tBu tert-butyl cation Intermediate->tBu

Boc group cleavage under acidic conditions.

cluster_aldehyde Aldehyde Oxidation Ald_Ph_PEG5_Boc This compound Carboxylic_Acid HOOC-Ph-PEG5-Boc Ald_Ph_PEG5_Boc->Carboxylic_Acid Oxidation Oxidant [O]

Oxidation of the aldehyde group.

cluster_peg PEG Chain Oxidation (Potential) Ald_Ph_PEG5_Boc This compound Degraded_PEG Degraded PEG Fragments Ald_Ph_PEG5_Boc->Degraded_PEG Oxidative Cleavage ROS ROS

Potential oxidative degradation of the PEG chain.

Experimental Protocols

For researchers wishing to assess the stability of this compound under their specific experimental conditions, the following general protocols are provided as a starting point.

Protocol 1: pH Stability Assessment

Objective: To determine the rate of degradation of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at various pH levels relevant to your experimental conditions (e.g., pH 4, 5, 7.4, 9).

  • Dissolve a known concentration of this compound in each buffer.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench any reaction by neutralizing the pH if necessary.

  • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining this compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Oxidative Stability Assessment

Objective: To evaluate the stability of this compound in the presence of a potential oxidant.

Methodology:

  • Prepare a solution of this compound in a relevant buffer (e.g., PBS at pH 7.4).

  • Prepare a stock solution of a relevant oxidizing agent (e.g., hydrogen peroxide).

  • Add the oxidizing agent to the this compound solution to a final concentration relevant to your experimental system.

  • Incubate the solution at a controlled temperature.

  • At specified time points, withdraw aliquots and analyze by HPLC or MS to quantify the remaining parent compound and identify oxidation products.

cluster_workflow Experimental Workflow for Stability Testing start Prepare Solutions (this compound in buffer) incubate Incubate at Controlled Temperature start->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot analysis Analyze by HPLC/MS aliquot->analysis data Plot Concentration vs. Time & Determine Kinetics analysis->data

General workflow for stability testing.

References

Impact of steric hindrance on Ald-Ph-PEG5-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Ald-Ph-PEG5-Boc. The content is structured to address specific issues related to steric hindrance and other challenges that may be encountered during bioconjugation reactions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Yield of the Desired Conjugate

You are attempting to conjugate a molecule to the aldehyde group of this compound but observe a low yield of the desired product.

Possible Cause Recommended Solution Explanation
Steric Hindrance 1. Increase Reaction Temperature: Providing more kinetic energy can help overcome the activation barrier imposed by steric hindrance.[1][2] 2. Prolong Reaction Time: Monitor the reaction progress carefully using TLC or LC-MS over an extended period.[1][2] 3. Optimize Linker Length: If possible, consider using a linker with a longer PEG chain to reduce steric clash between the conjugation partners.[3][4]The phenyl group adjacent to the aldehyde, combined with the PEG5 chain, can sterically hinder the approach of a nucleophile, especially if the nucleophile itself is bulky.[2][3][5]
Suboptimal pH Adjust the pH of the reaction buffer. For reductive amination with the aldehyde group, a slightly acidic pH of approximately 6 is a good starting point.[6] For hydrazone formation with a hydrazide, the reaction is typically rapid at physiological pH.[7]The reactivity of the aldehyde and the nucleophilicity of the reacting partner are highly pH-dependent.[8][9]
Inactive this compound Reagent 1. Use Fresh Reagent: Ensure the reagent has been stored properly under recommended conditions to prevent degradation.[4][10] 2. Verify Aldehyde Activity: If possible, test the reagent with a small, highly reactive nucleophile to confirm the aldehyde group's reactivity.Aldehyde groups can be susceptible to oxidation or hydration, which can reduce their reactivity.[11]
Poor Solubility of Reactants Add a co-solvent such as DMF or DMSO to improve the solubility of the substrate or the this compound linker.[1]Both reactants must be in the same phase for the reaction to proceed efficiently.[1]

Issue 2: Difficulty with Boc Deprotection

You are experiencing incomplete removal of the Boc protecting group from the amine terminus of the linker.

Possible Cause Recommended Solution Explanation
Incomplete Reaction 1. Extend Reaction Time: Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed.[12] 2. Increase Acid Concentration: A higher concentration of a strong acid like trifluoroacetic acid (TFA) may be necessary.[12]The PEG chain can sometimes sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[12]
Inappropriate Deprotection Conditions 1. Use a Standard Deprotection Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[2] 2. Ensure Anhydrous Conditions (if required): The Boc group is cleaved under anhydrous acidic conditions.[13]The choice of acid and the presence of scavengers are critical for efficient and clean deprotection, preventing side reactions.[14][15]
Side Reactions Add scavengers like triisopropylsilane (TIS) or thiophenol to the deprotection mixture.[13][15]The t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the substrate, leading to undesirable by-products.[15]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional linker. It contains a benzaldehyde (B42025) group and a Boc (tert-butoxycarbonyl) protected primary amine, connected by a 5-unit polyethylene (B3416737) glycol (PEG) chain. The aldehyde group can react with nucleophiles like hydrazides or aminooxy groups, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[16]

Q2: How does the "Ph" (phenyl) group in this compound affect reactions?

A2: The phenyl group is part of the benzaldehyde functionality. It can contribute to the electronic properties of the aldehyde, but it can also be a source of steric hindrance, potentially slowing down the reaction rate with bulky nucleophiles.

Q3: What is steric hindrance and how can it impact my this compound reaction?

A3: Steric hindrance is the spatial obstruction that occurs when the size of molecules or parts of molecules prevents or slows down a chemical reaction.[5][17] In the context of this compound, the bulky nature of the PEG chain, the phenyl group, and the molecule you are trying to conjugate can physically block the reactive aldehyde and amine groups from coming together, leading to low reaction yields.[3][5]

Q4: What are the signs that steric hindrance is negatively affecting my experiment?

A4: Common indicators of steric hindrance include:

  • Low reaction yields: The amount of your final product is much lower than expected.[3]

  • Incomplete conjugation: A significant portion of your starting material remains unreacted, even with an excess of the other reactant.[3]

  • Lack of site-specificity: If your target molecule has multiple potential reaction sites, the reaction may occur at more accessible but unintended locations.[3]

Q5: How can I minimize steric hindrance when using this compound?

A5: To minimize steric hindrance, you can:

  • Optimize reaction conditions: Increasing the reaction temperature and time can help overcome the energy barrier caused by steric hindrance.[1][2]

  • Choose a longer PEG linker: If steric hindrance is a persistent issue, using a linker with a longer PEG chain can provide more space between the conjugated molecules.[3][4]

  • Control the molar ratio of reactants: A high excess of one reactant may not always solve the problem and can lead to purification challenges. It is often better to perform optimization experiments with varying molar ratios.[8]

Q6: What are the optimal pH conditions for reactions with this compound?

A6: The optimal pH depends on the specific reaction:

  • Reductive Amination (Aldehyde + Amine): A slightly acidic pH (around 6.0-7.0) is generally preferred.[6]

  • Hydrazone Formation (Aldehyde + Hydrazide): This reaction is typically efficient at or near physiological pH (7.0-7.4).[7]

  • Boc Deprotection: This is carried out in a strong acid like trifluoroacetic acid (TFA), so pH is not the primary consideration.[14]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation with this compound

This protocol outlines the conjugation of a hydrazide-containing molecule to the aldehyde group of this compound.

Materials:

  • This compound

  • Hydrazide-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Organic co-solvent (e.g., DMF or DMSO), if needed for solubility

  • Analytical tools (e.g., LC-MS, HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazide-functionalized molecule in the reaction buffer to a known concentration.

    • Dissolve this compound in the reaction buffer. If solubility is an issue, a small amount of an organic co-solvent can be added.

  • Reaction:

    • Add the this compound solution to the solution of the hydrazide-functionalized molecule. A slight molar excess (1.2 to 1.5 equivalents) of the hydrazide may be used.

    • Incubate the reaction mixture at room temperature with gentle stirring for 2-4 hours.

  • Monitoring:

    • Monitor the progress of the reaction by LC-MS or HPLC to observe the formation of the desired conjugate and the consumption of starting materials.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane - TIS)

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Dissolve the Boc-protected conjugate in DCM in a fume hood.

  • Deprotection:

    • Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. [2]

    • Add the deprotection cocktail to the solution of the Boc-protected conjugate.

    • Stir the reaction at room temperature for 1-2 hours.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Isolation:

    • Evaporate the solvent and excess TFA under a stream of nitrogen.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration and wash with cold diethyl ether.

Visualizations

Ald_Ph_PEG5_Boc_Reaction_Workflow cluster_conjugation Step 1: Aldehyde Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_purification Step 3: Purification start This compound + Hydrazide-Molecule reaction Hydrazone Formation (pH 7.4) start->reaction Mix in Buffer product1 Hydrazone-Linked Boc-Protected Conjugate reaction->product1 deprotection Add TFA/Scavenger product1->deprotection product2 Final Amine-Reactive Conjugate deprotection->product2 purify Purify via SEC or HPLC product2->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for conjugation and deprotection using this compound.

Steric_Hindrance_Troubleshooting start Low Reaction Yield? cause1 Potential Steric Hindrance start->cause1 Yes cause2 Suboptimal pH start->cause2 No solution1 Increase Temperature cause1->solution1 solution2 Increase Reaction Time cause1->solution2 solution3 Consider Longer PEG Linker cause1->solution3 solution4 Adjust Buffer pH cause2->solution4 cause3 Inactive Reagent cause2->cause3 Still Low Yield solution5 Use Fresh Reagent cause3->solution5

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Optimizing Linker Length for PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) for potent protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial chemical bridge that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] The length of the linker is a critical parameter because it dictates the spatial orientation and proximity of the POI and the E3 ligase.[1][5]

  • If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[][7]

  • If the linker is too long: It may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination and subsequent degradation of the target protein.[][7][8]

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[7]

Q2: Is there a universal optimal linker length for all PROTACs?

A2: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically for each system.[7][9] However, data from numerous studies suggest that most successful PROTACs have linkers with lengths ranging from approximately 7 to 29 atoms.[7] For some systems, a minimum linker length is required to observe any degradation.[7]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[10][11][] These are often used in the initial stages of PROTAC development due to their flexibility.[1] Rigid linkers, which incorporate structural elements like aromatic rings, alkynes, or heterocyclic scaffolds (e.g., piperazine, piperidine), are also employed to limit conformational flexibility and can sometimes enhance potency.[1][2][13][14]

Q4: How does linker composition, beyond just length, influence PROTAC performance?

A4: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7][15]

  • Solubility: PEG linkers are known to improve the aqueous solubility of PROTAC molecules.[2][3]

  • Cell Permeability: The hydrophobicity or hydrophilicity of the linker affects its ability to cross cell membranes.[15] While flexible linkers can be beneficial, reducing the number of rotatable bonds with rigid linkers is a strategy sometimes used to improve cell permeability.[1]

  • Metabolic Stability: The chemical nature of the linker can influence its susceptibility to metabolic degradation. For example, triazole moieties, often incorporated via "click chemistry," are metabolically stable.[2][]

Q5: What is the "hook effect" and how does it relate to the PROTAC linker?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[16] This occurs because at excessive concentrations, the PROTAC favors the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex.[1][16] The linker's characteristics can influence the stability of the ternary complex relative to the binary ones. A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second, thereby stabilizing the ternary complex and mitigating the hook effect.[17]

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[7][17]

Potential Linker-Related CauseTroubleshooting Steps
Incorrect Linker Length Synthesize a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG or methylene (B1212753) units), can help identify the optimal length.[17]
Suboptimal Linker Composition or Rigidity Experiment with different linker types. If you are using a flexible linker (e.g., PEG), try incorporating rigid elements (e.g., phenyl rings, alkynes) to reduce conformational flexibility, or vice versa.[1][13][14]
Unfavorable Attachment Points The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[9][][19] The ideal attachment site is typically a solvent-exposed region.[9][19] If possible, synthesize isomers with the linker attached at different solvent-exposed positions.[7]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

This indicates that at higher concentrations, the formation of unproductive binary complexes is favored over the productive ternary complex.[16]

Potential Linker-Related CauseTroubleshooting Steps
Suboptimal Ternary Complex Stability The linker may not be promoting positive cooperativity in the formation of the ternary complex.[17] A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability.[17] This often requires empirical testing of different linker designs.[10]
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[17] Consider synthesizing PROTACs with more rigid linkers to reduce the entropic penalty upon binding.[1][14]

Quantitative Data Summary

The optimal linker length is system-dependent. Below are examples from published studies illustrating the impact of linker length on degradation efficacy.

Table 1: Estrogen Receptor-α (ERα) Degradation

PROTACs targeting ERα for degradation via the von Hippel-Lindau (VHL) E3 ligase.

CompoundLinker Length (atoms)ER Degradation at 1 µMIC50 (µM)
99~50%>10
1212>75%1.5
13 16 >95% 0.9
1419~75%2.5
1521~60%>10

Data adapted from a study on ER-α targeting PROTACs. The results indicate that a 16-atom linker was optimal for ER degradation in this specific system.[20]

Table 2: p38α/β Degradation

PROTACs targeting p38α and p38β for degradation via the Cereblon (CRBN) E3 ligase.

CompoundLinker CompositionDC50 p38α (nM)DC50 p38β (nM)
PROTAC AShort PEG linker>1000>1000
PROTAC B Optimized PEG linker ~50 ~100
PROTAC CLong PEG linker~500~750

This table represents a conceptual summary based on findings that optimization of linker length and composition is crucial for the degradation-inducing activity of p38-targeting PROTACs.[21]

Experimental Protocols

1. Western Blotting for Target Protein Quantification

This is the most common method to quantify the reduction in target protein levels.[4][9]

  • Cell Culture and Treatment: Plate a cell line expressing the protein of interest at an appropriate density.[9] Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).[4][9]

  • Sample Preparation (Cell Lysis): After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[9] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[4]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).[4]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]

2. Biophysical Assays for Ternary Complex Formation (e.g., Surface Plasmon Resonance - SPR)

These assays directly measure the formation and stability of the ternary complex.[7]

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.[22]

  • Binary Interaction Analysis (Controls):

    • Inject a series of PROTAC concentrations over the chip to measure the binary binding kinetics (kon/koff) and affinity (KD) to the E3 ligase.[9]

    • Separately, determine the binding affinity of the PROTAC to the target protein.

  • Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[9] Inject these solutions over the E3 ligase-immobilized surface.[9] A significant increase in the binding response compared to the PROTAC or target protein alone indicates the formation of the ternary complex.[9]

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetics and affinity of the ternary complex formation.[9] Cooperativity can also be assessed by comparing the ternary binding affinity to the binary affinities.[22]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Binder Linker E3 Ligase Binder POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) UbiquitinatedPOI Polyubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

Troubleshooting_Workflow Start No/Poor Target Degradation BinaryBinding Confirm Binary Binding (PROTAC to POI & E3 Ligase) Start->BinaryBinding TernaryComplex Assess Ternary Complex Formation (e.g., SPR, ITC) BinaryBinding->TernaryComplex Binding Confirmed Redesign Redesign Linker for Improved Properties BinaryBinding->Redesign No Binding LinkerOptimization Linker Optimization TernaryComplex->LinkerOptimization No/Weak Complex CellPermeability Evaluate Cell Permeability and Stability TernaryComplex->CellPermeability Complex Forms VaryLength Synthesize Library with Varying Linker Lengths LinkerOptimization->VaryLength VaryComposition Modify Linker Composition (Flexibility/Rigidity) LinkerOptimization->VaryComposition VaryAttachment Change Linker Attachment Points LinkerOptimization->VaryAttachment VaryLength->TernaryComplex VaryComposition->TernaryComplex VaryAttachment->TernaryComplex CellPermeability->Redesign Poor Permeability/ Instability Success Successful Degradation CellPermeability->Success Permeable & Stable Redesign->BinaryBinding

Caption: A logical workflow for troubleshooting poor PROTAC activity, focusing on linker optimization.

References

Validation & Comparative

A Researcher's Guide to Validating Ald-Ph-PEG5-Boc Conjugation: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Ald-Ph-PEG5-Boc is a critical step in creating novel therapeutics, diagnostics, and research tools. This compound is a heterobifunctional linker featuring a benzaldehyde (B42025) group for reaction with aminooxy or hydrazide-containing molecules and a Boc-protected amine for subsequent functionalization.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] This guide provides a comprehensive comparison of the key methods used to validate the conjugation of this compound, offering detailed experimental protocols, quantitative data comparisons, and a guide to selecting the most appropriate analytical technique.

Core Validation Techniques for this compound Conjugates

The validation of a successful conjugation reaction involves confirming the formation of the desired bioconjugate and characterizing its purity and homogeneity. The primary analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Mass Spectrometry (MS).[2][3][4]

Data Presentation: Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, such as the degree of PEGylation, purity, or the presence of isomers.[5] The following table summarizes the key performance characteristics of each technique for analyzing PEGylated proteins.

FeatureSDS-PAGEHPLC (SEC, RP, IEX)Mass Spectrometry (ESI-MS, MALDI-TOF)
Primary Separation Principle Electrophoretic mobility based on apparent molecular weight.[5]Size, charge, or hydrophobicity.[4]Mass-to-charge ratio.[4]
Primary Application Routine purity assessment, initial confirmation of conjugation.[4]Separation, quantification, and analysis of isoforms.[4]Definitive molecular weight determination, identification of conjugation sites.[4][6]
Resolution Moderate; can be difficult to resolve species with similar molecular weights.[4]High; can resolve positional isomers and different degrees of PEGylation.[4][7]Very High; can resolve individual PEGylated species.[4]
Quantitative Capability Semi-quantitative at best, based on band intensity.[2][5]Robust quantitative data with appropriate detectors (UV, RI, CAD).[4]Can provide information on drug-to-antibody ratio (DAR) and heterogeneity.[6]
Disadvantages PEG can interact with SDS, leading to smeared bands and overestimation of molecular weight.[2][5][8]Method development can be time-consuming.Can be sensitive to sample purity and complex data analysis.[9]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

SDS-PAGE Analysis of PEGylation

SDS-PAGE is a widely used technique to get a quick, qualitative assessment of a PEGylation reaction.[5] The increase in hydrodynamic radius upon PEGylation causes a significant shift in the apparent molecular weight of the protein.[5]

Materials:

  • Polyacrylamide gels (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Iodine solution for PEG staining (optional)[10]

Protocol:

  • Prepare the protein samples (unmodified control and PEGylated reaction mixture) by diluting them in sample loading buffer and heating at 95°C for 5 minutes.

  • Load the samples and molecular weight standards onto the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.[3]

  • Optional PEG Staining: Immerse the gel in an iodine solution to specifically stain for PEG, which will appear as brown bands against a yellow background.[10]

  • Data Analysis: Compare the migration of the PEGylated protein to the unmodified control. A successful conjugation will result in a band with a higher apparent molecular weight.[3] The presence of a band corresponding to the unmodified protein indicates an incomplete reaction.[5]

HPLC Analysis of PEGylated Proteins

HPLC is a powerful tool for separating and quantifying the components of a PEGylation reaction mixture.[7]

SEC separates molecules based on their hydrodynamic size, making it ideal for separating PEGylated proteins from unreacted protein and free PEG.[7]

Instrumentation:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the protein and conjugate

Protocol:

  • Mobile Phase: Prepare an appropriate buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Sample Preparation: Dilute the sample in the mobile phase to approximately 1 mg/mL and filter through a 0.22 µm filter.[7]

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject 10-20 µL of the sample.[7]

    • Run the separation at a constant flow rate (e.g., 0.5 mL/min).[7]

    • Monitor the elution profile at 280 nm.[7]

  • Data Analysis: The PEGylated protein will elute earlier than the smaller, unmodified protein. Peak integration allows for the quantification of purity and the degree of PEGylation.[2]

RP-HPLC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for the separation of different PEGylated species.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C4 or C18 RP-HPLC column

Protocol:

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Elute the bound proteins using a linear gradient of increasing Mobile Phase B (e.g., 20-80% B over 30 minutes).[7]

    • Monitor the effluent at 214 nm or 280 nm.[7]

  • Data Analysis: The retention time will vary based on the degree of PEGylation. Peak areas can be used for quantification.

Mass Spectrometry (MS) for Definitive Characterization

Mass spectrometry provides the most definitive characterization of a bioconjugate by directly measuring its molecular weight.[6]

Instrumentation:

  • Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

Protocol (General):

  • Sample Preparation: Purify the PEGylated protein to remove unreacted components. The sample must be in a volatile buffer for ESI-MS.[9] For MALDI-TOF, the sample is co-crystallized with a matrix.[9]

  • Data Acquisition: Acquire the mass spectrum of the intact conjugate.

  • Data Analysis:

    • Deconvolute the raw data to obtain the zero-charge mass spectrum.[6]

    • The mass difference between the unmodified protein and the conjugate will confirm the successful conjugation and allow for the determination of the number of attached PEG linkers.[3]

Alternative Conjugation Chemistries

While aldehyde-based conjugation is a robust method, several alternatives exist, each with its own set of advantages and disadvantages.

Comparison of Bioconjugation Chemistries
FeatureAldehyde-Ph LigationNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (SPAAC)
Target Residue(s) Aminooxy or hydrazide groups (introduced).[1]Primary amines (Lysine, N-terminus).[11]Thiols (Cysteine).[11]Azide or Alkyne (introduced).[11][12]
Selectivity Highly site-specific.Random.[11]Generally site-specific.[11]Highly site-specific and bioorthogonal.[11][12]
Typical Efficiency >80%.[1]5-50%.[11]70-90%.[11]>90%.[11]
Bond Stability Stable oxime or hydrazone bond.[1]Stable amide bond.Thioether bond; can undergo retro-Michael reaction.[13]Highly stable triazole ring.[12]
Reaction pH 4.5-5.5.[1]7.2-8.5.[11]6.5-7.5.[11]7.0-8.5.[12]

Visualization of Workflows and Pathways

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for validating this compound conjugation and a logical flow for selecting the appropriate analytical technique.

Ald_Ph_PEG5_Boc_Conjugation_Workflow cluster_reaction Conjugation Reaction cluster_validation Validation cluster_deprotection Optional Deprotection & Further Conjugation Protein Protein with Aminooxy/Hydrazide Conjugate Protein-PEG-Boc Protein->Conjugate Linker This compound Linker->Conjugate SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE Initial Check HPLC HPLC (SEC/RP) Conjugate->HPLC Purity & Quantification MS Mass Spectrometry Conjugate->MS Definitive ID Deprotection Boc Deprotection Conjugate->Deprotection Final_Conjugate Final Bioconjugate Deprotection->Final_Conjugate

Caption: Experimental workflow for this compound conjugation and validation.

Analytical_Technique_Selection rect_node SDS-PAGE Start Analytical Need Qualitative Qualitative Confirmation? Start->Qualitative Qualitative->rect_node Yes Quantitative Quantitative Analysis? Qualitative->Quantitative No Definitive Definitive MW & Site? Quantitative->Definitive No rect_node2 HPLC (SEC, RP, IEX) Quantitative->rect_node2 Yes rect_node3 Mass Spectrometry Definitive->rect_node3 Yes

Caption: Decision tree for selecting an analytical validation method.

Signaling Pathway Example: PROTAC-mediated Degradation

Ald-Ph-PEG linkers are often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates a simplified pathway of PROTAC action.

PROTAC_Pathway PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The validation of this compound conjugation is a multi-faceted process that requires a combination of analytical techniques to ensure the identity, purity, and homogeneity of the final bioconjugate. SDS-PAGE offers a rapid initial assessment, while HPLC provides robust quantitative data on purity and the distribution of species. Mass spectrometry stands as the gold standard for definitive molecular weight determination and structural characterization. By understanding the principles, advantages, and limitations of each method, and by considering alternative conjugation chemistries, researchers can select the optimal strategy to confidently validate their bioconjugates and advance their research and development goals.

References

A Comparative Guide to PROTACs Featuring Ald-Ph-PEG5-Boc and Other PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. The linker, far from being a mere spacer, plays a pivotal role in determining the potency, selectivity, and physicochemical properties of the degrader molecule.

This guide provides a comparative analysis of PROTACs containing the Ald-Ph-PEG5-Boc linker and other polyethylene (B3416737) glycol (PEG)-based linkers. While specific, direct comparative data for PROTACs utilizing the this compound linker is limited in publicly available literature, we can infer its performance characteristics by examining data from structurally similar PROTACs where the PEG linker length has been systematically varied. PEG linkers are widely employed in PROTAC design due to their ability to enhance solubility and cell permeability.[1][2] The this compound linker is a bifunctional building block featuring a PEG5 chain that provides hydrophilicity and a defined length.[3] The aldehyde-phenyl and Boc-protected amine groups serve as reactive handles for the stepwise and controlled synthesis of the final PROTAC molecule.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation BRD4_Signaling BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation RNAPII RNA Polymerase II P_TEFb->RNAPII Activates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Transcription->Degradation Downregulated by PROTAC BRD4 PROTAC PROTAC->BRD4 Targets Experimental_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Linker_Synth Synthesize This compound Linker PROTAC_Synth Synthesize PROTAC Library (Varying Linkers) Linker_Synth->PROTAC_Synth Degradation_Assay Western Blot for Degradation (DC50, Dmax) PROTAC_Synth->Degradation_Assay Viability_Assay Cell Viability (IC50) PROTAC_Synth->Viability_Assay Ternary_Assay Ternary Complex Formation Assay PROTAC_Synth->Ternary_Assay Data_Analysis Analyze Data & Identify Optimal Linker Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ternary_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

A Comparative Guide to the Analytical Characterization of Ald-Ph-PEG5-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural verification and purity assessment of bifunctional linkers like Aldehyde-Phenyl-Polyethylene Glycol(5)-tert-butyloxycarbonyl (Ald-Ph-PEG5-Boc) are critical for the successful synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed methodologies, to ensure the quality and consistency of these essential reagents.

Performance Comparison: NMR vs. Alternative Techniques

The characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. While ¹H NMR spectroscopy is unparalleled for detailed structural elucidation, techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are vital for confirming molecular weight and assessing purity.

Parameter¹H NMR SpectroscopyMass Spectrometry (ESI-MS/MALDI-TOF)HPLC (Reversed-Phase)
Primary Use Unambiguous structure confirmation, Purity assessment, QuantificationMolecular weight confirmation, Impurity identificationPurity assessment, Quantification
Information Provided Precise chemical environment of each proton, Stoichiometry of subunitsMolecular mass, Polydispersity, Fragmentation patternsRetention time, Peak purity, Quantification of impurities
Strengths - Non-destructive- Provides detailed structural information- Quantitative without a specific standard (qNMR)- High sensitivity- High mass accuracy- Suitable for complex mixtures- High resolution for separating impurities- Well-established and robust- Can be coupled with MS for enhanced characterization
Limitations - Signal overlap in complex molecules- Peak broadening with high molecular weight compounds[1]- Does not provide detailed isomeric information- Quantification can be challenging without standards- Requires a chromophore for UV detection (or alternative detectors like ELSD)- Does not provide structural information alone

Quantitative Data Presentation

¹H NMR Spectroscopy

¹H NMR spectroscopy provides a detailed fingerprint of the this compound molecule. By integrating the signals, the relative number of protons in each chemical environment can be determined, confirming the structure. The following table summarizes the expected chemical shifts for this compound in a deuterated solvent like Chloroform-d (CDCl₃).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

AssignmentProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-CHO~9.9Singlet1H
PhenylAr-H~7.8, ~7.0Multiplets4H
PEG Backbone-O-CH₂-CH₂-O-~3.6-3.7Multiplet20H
Phenyl-adjacent-O-CH₂-Ph~4.2Triplet2H
Boc-adjacent-CH₂-NH-Boc~3.4Multiplet2H
Boc-C(CH₃)₃~1.4Singlet9H
Carbamate-NH-~5.0Broad Singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[2]

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the this compound conjugate.[3] The tert-butoxycarbonyl (Boc) protecting group is known to exhibit characteristic fragmentation patterns, including the neutral loss of isobutylene (B52900) (56 Da).[3]

Table 2: Expected Mass Spectrometry Data for this compound

Ion SpeciesExpected m/z ([M+H]⁺)Notes
Parent Ion427.5Protonated molecule
Sodium Adduct449.5[M+Na]⁺, common for PEG compounds[3]
Fragment Ion371.5[M-C₄H₈+H]⁺, Loss of isobutylene from the Boc group[3]

Experimental Protocols

¹H NMR Spectroscopy

A detailed and standardized experimental protocol is crucial for obtaining reproducible and reliable NMR data.[1]

Sample Preparation:

  • Accurately weigh 5-10 mg of the dried this compound conjugate.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 400 MHz.[4]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the experiment temperature (e.g., 298 K).

Data Acquisition:

  • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).[2]

  • Number of Scans (ns): Acquire a sufficient number of scans (typically 16, 32, or 64) to achieve an adequate signal-to-noise ratio.[2]

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the relevant signals to confirm the relative proton counts.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the this compound conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.[5]

  • Dilute the stock solution to 1-10 µM with the mobile phase.[5]

LC-MS Parameters:

  • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).[5]

  • Flow Rate: 0.3 mL/min.[3]

Mass Spectrometer Settings:

  • Ionization Mode: Positive.[3]

  • Capillary Voltage: 3.5 kV.[3]

  • Mass Range: 100-1000 m/z.[3]

High-Performance Liquid Chromatography (HPLC)

Because PEGs lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used.[4][6]

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.[4]

HPLC Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of impurities (e.g., 20-80% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD or CAD.[4]

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of This compound dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer 3. Transfer to NMR tube dissolve->transfer setup 4. Spectrometer Setup (Tune, Shim, Temp) transfer->setup acquire 5. Acquire ¹H Spectrum (zg30 pulse program) setup->acquire process 6. Process FID (FT, Phase, Baseline) acquire->process reference 7. Reference Spectrum process->reference integrate 8. Integrate Signals reference->integrate analyze 9. Structural Confirmation & Purity Assessment integrate->analyze PROTAC_Pathway cluster_protac PROTAC Molecule Assembly cluster_degradation PROTAC-Mediated Protein Degradation e3_ligand E3 Ligase Ligand protac PROTAC e3_ligand->protac linker This compound (Linker) linker->protac poi_ligand Target Protein (POI) Ligand poi_ligand->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub ub Ubiquitin (Ub) ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

References

Mass Spectrometry of PROTACs Featuring Ald-Ph-PEG5-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature of this linker significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the mass spectrometric behavior of PROTACs incorporating the Ald-Ph-PEG5-Boc linker and contrasts it with other common linker types, supported by predictive data and detailed experimental protocols.

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are favored for their hydrophilicity, biocompatibility, and tunable length. The aldehyde-phenyl (Ald-Ph) group can be used for conjugation, while the tert-butyloxycarbonyl (Boc) protecting group is a common feature in chemical synthesis. Understanding the mass spectrometric characteristics of PROTACs containing this specific linker is crucial for their development and quality control.

Performance Comparison of PROTAC Linkers in Mass Spectrometry

The choice of linker in a PROTAC molecule not only dictates its biological activity but also its behavior during mass spectrometric analysis. Different linker types will exhibit distinct fragmentation patterns and ionization efficiencies, which are important considerations for structural elucidation and quantification. The following table compares the expected mass spectrometry characteristics of PROTACs with an this compound linker to those with other common linker classes.

Linker TypeExpected Ionization Behavior (ESI-MS)Common Fragmentation Patterns (MS/MS)Key Mass Spectrometry Considerations
This compound Good ionization efficiency in positive mode, often observed as [M+H]⁺ and [M+Na]⁺ ions. The PEG chain can promote multiple charging.Facile loss of the Boc group (-100 Da for C₅H₈O₂ or -56 Da for C₄H₈).[1] Sequential loss of ethylene (B1197577) glycol units (-44 Da).[1] Fragmentation of the Ald-Ph group.The labile Boc group can lead to in-source fragmentation, potentially complicating spectral interpretation. The repeating PEG unit losses provide a clear signature for linker identification.
Alkyl Chains Generally good ionization in positive mode. Less prone to multiple charging compared to PEG linkers.Cleavage at C-C bonds along the alkyl chain. Fragmentation is often less specific and can be influenced by the attached ligands.Can be more challenging to identify specific linker fragments without the characteristic repeating unit losses seen with PEG linkers.
Alkene/Alkyne Similar to alkyl chains, with good ionization in positive mode.Fragmentation patterns can be more complex due to the presence of double or triple bonds.The rigid nature of these linkers can influence the overall conformation of the PROTAC, which may be studied by native mass spectrometry.

Experimental Protocols

Robust and reliable analytical methods are essential for the successful development of PROTACs. The following are detailed protocols for key mass spectrometry experiments tailored for the analysis of a PROTAC containing an this compound linker.

Protocol 1: LC-MS/MS for Identity and Purity Analysis

This protocol is designed to confirm the molecular weight and assess the purity of a synthesized PROTAC.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the PROTAC in a suitable solvent (e.g., DMSO, Methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A).[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 200-2000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data Analysis: Confirm the mass of the parent ion corresponding to the PROTAC's molecular weight. Analyze the MS/MS spectrum for characteristic fragments, including the loss of the Boc group and the PEG linker units.

Protocol 2: Quantitative Analysis of PROTACs in Biological Matrices (e.g., Plasma)

This protocol outlines a method for quantifying the concentration of a PROTAC in a complex biological sample, which is crucial for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Utilize similar LC conditions as in Protocol 1, but with a potentially faster gradient to reduce run time.

    • MS Detection: Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

    • MRM Transitions: Select specific precursor-product ion transitions for the PROTAC and the internal standard. For a PROTAC with this compound, a transition corresponding to the parent ion to a fragment after the loss of the Boc group would be a good candidate.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the PROTAC spiked into the same biological matrix.

    • Quantify the PROTAC concentration in the unknown samples by comparing their peak area ratios (PROTAC/internal standard) to the calibration curve.

Visualizing PROTAC Mass Spectrometry Workflows

To better illustrate the experimental processes involved in PROTAC analysis, the following diagrams, generated using the DOT language, outline key workflows.

PROTAC_Identity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 µg/mL) Working Solution (1-10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 µg/mL) Dilution LC Separation (C18) LC Separation (C18) Working Solution (1-10 µg/mL)->LC Separation (C18) ESI Ionization (+) ESI Ionization (+) LC Separation (C18)->ESI Ionization (+) Full Scan MS Full Scan MS ESI Ionization (+)->Full Scan MS MS/MS Fragmentation MS/MS Fragmentation Full Scan MS->MS/MS Fragmentation Confirm [M+H]⁺ Confirm [M+H]⁺ MS/MS Fragmentation->Confirm [M+H]⁺ Analyze Fragments Analyze Fragments Confirm [M+H]⁺->Analyze Fragments Structural Confirmation

Caption: Workflow for PROTAC Identity and Purity Analysis by LC-MS/MS.

PROTAC_Quant_Workflow cluster_prep Sample Preparation cluster_analysis LC-MRM-MS Analysis cluster_data Data Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile + IS Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MRM Detection MRM Detection LC Separation->MRM Detection Peak Integration Peak Integration MRM Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Workflow for Quantitative Analysis of PROTACs in Biological Matrices.

Conclusion

Mass spectrometry is an indispensable tool in the development of PROTACs. For those containing an this compound linker, a combination of high-resolution mass spectrometry for identity confirmation and tandem mass spectrometry for structural elucidation and quantification is essential. The characteristic fragmentation pattern, dominated by the loss of the Boc group and the sequential cleavage of the PEG chain, provides a reliable signature for these molecules. By employing the robust protocols and understanding the comparative behavior of different linker types presented in this guide, researchers can effectively characterize and advance their PROTAC candidates.

References

A Comparative Guide to the HPLC Purification of Ald-Ph-PEG5-Boc Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where Ald-Ph-PEG5-Boc often serves as a critical heterobifunctional linker. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purification of this compound, supported by illustrative experimental data and detailed protocols. We will also explore alternative purification strategies to provide a well-rounded perspective for your purification needs.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most prevalent and effective method for purifying this compound and similar PEGylated compounds. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. This technique excels at separating the target molecule from non-polar impurities and unreacted starting materials.

Optimizing Your HPLC Purification

Successful purification of this compound by HPLC hinges on the careful selection of several parameters:

  • Column Chemistry: A C18 reversed-phase column is the standard choice for providing sufficient retention and resolution. For larger, more complex conjugates, a C8 or C4 stationary phase might be considered.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed. The addition of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is crucial for sharpening peaks and improving resolution, especially for molecules with ionizable groups.

  • Detection: Due to the lack of a strong UV chromophore in the PEG chain, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) is a suitable choice for non-volatile analytes like this compound. Alternatively, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to provide mass information for confident fraction identification.

Comparison of Purification Techniques

While RP-HPLC is highly effective, other techniques can serve as viable alternatives or complementary steps in the purification of this compound. The choice of method depends on the specific impurities, the scale of purification, and the available instrumentation.

Purification Technique Principle of Separation Primary Application Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification, removal of non-polar impurities and starting materials.High resolution, well-established, applicable to a wide range of polarities.Can be denaturing for biomolecules, requires organic solvents.
Size-Exclusion Chromatography (SEC) Hydrodynamic Volume (Size)Removal of high or low molecular weight impurities (e.g., dimers, unreacted small molecules).Gentle, non-denaturing conditions, predictable separation based on size.Low resolution for molecules of similar size, not suitable for removing impurities with similar molecular weight.
Ion-Exchange Chromatography (IEX) ChargeSeparation of molecules with different net charges (e.g., separating a Boc-protected amine from a free amine).High capacity, can be highly selective based on charge differences.Dependent on the presence of ionizable groups, requires salt gradients which may need to be removed.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (in high salt)Purification of biomolecules, separation of PEGylated species.Less denaturing than RP-HPLC, can be complementary to IEX and SEC.Lower resolution than RP-HPLC, requires high salt concentrations.
Supercritical Fluid Chromatography (SFC) Polarity (using supercritical CO2)Chiral separations, "green" alternative to normal-phase HPLC.Fast separations, reduced organic solvent consumption.Requires specialized equipment, may not be suitable for all compound classes.

Experimental Protocols

Detailed Protocol for Preparative RP-HPLC Purification of this compound

This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump and a suitable detector (ELSD or MS)

  • Reversed-phase C18 column (e.g., 10 µm particle size, 20-50 mm internal diameter)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Crude this compound product

  • Rotary evaporator

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Flow Rate: 20-100 mL/min (dependent on column diameter)

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B

    • 45-50 min: 20% B (equilibration)

  • Injection Volume: Dependent on column loading capacity and sample concentration.

  • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or MS (scan mode appropriate for the mass of the product).

5. Fraction Collection and Post-Purification:

  • Collect fractions corresponding to the main product peak based on the detector signal.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity (e.g., >98%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful purification. The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude this compound dissolve Dissolve in Mobile Phase crude->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject gradient Gradient Elution inject->gradient detect Detect with ELSD/MS gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Rotary Evaporation pool->evaporate lyophilize Lyophilize evaporate->lyophilize pure_product Pure this compound lyophilize->pure_product

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting Common HPLC Issues

Problem Potential Cause Recommended Solution
Broad Peaks - Polydispersity of the PEG chain- Secondary interactions with the stationary phase- Column degradation- Use a shallower gradient.- Ensure 0.1% TFA is in the mobile phase.- Clean or replace the column.
Poor Resolution - Inappropriate gradient- Unsuitable column chemistry- Optimize the gradient to be shallower.- Try a different stationary phase (e.g., C8 or Phenyl-Hexyl).
Co-elution of Impurities - Similar hydrophobicity of the product and impurity- Modify the mobile phase (e.g., switch from acetonitrile to methanol).- Change the column chemistry to alter selectivity.
Variable Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.

By understanding the principles of HPLC and considering alternative purification strategies, researchers can develop a robust and efficient workflow for obtaining high-purity this compound, a critical step in the advancement of targeted protein degradation and other drug development endeavors.

The Strategic Role of the Linker in PROTAC Design: A Comparative Analysis of Ald-Ph-PEG5-Boc and Other Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the tripartite structure of these heterobifunctional molecules: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. Once considered a mere spacer, the linker is now recognized as a pivotal component that profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Ald-Ph-PEG5-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with other prevalent linker classes, supported by experimental data to inform rational PROTAC design.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This is achieved by forming a ternary complex between the POI and an E3 ligase, facilitated by the PROTAC molecule. The linker's length, flexibility, and chemical composition are crucial for the stability and productive orientation of this ternary complex, which ultimately dictates the efficiency of polyubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers are broadly categorized based on their chemical structure, which influences their physical properties. The primary types include flexible linkers, such as PEG and alkyl chains, and rigid linkers that incorporate cyclic moieties.

This compound is a flexible linker featuring a five-unit polyethylene glycol (PEG) chain. The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The terminal aldehyde and Boc-protected amine provide versatile handles for conjugation to the E3 ligase and POI ligands, respectively.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are the most commonly used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units and are known to improve the solubility and pharmacokinetic properties of PROTACs.[1] The length of the PEG chain is a critical parameter that must be optimized for each target-E3 ligase pair to ensure the formation of a stable ternary complex.[2] However, longer PEG chains can sometimes lead to reduced metabolic stability.[1]

  • Alkyl/Ether Linkers: These consist of hydrocarbon chains and are generally more hydrophobic than PEG linkers. While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC. However, in certain contexts, the increased rigidity of an alkyl chain compared to a PEG chain of similar length can be advantageous for ternary complex formation.

Rigid Linkers

Rigid linkers incorporate cyclic structures like piperazine, piperidine, or triazole rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Performance of a PEG5-Linker Containing PROTAC against Soluble Epoxide Hydrolase (sEH)

PROTAC IDLinker TypeTarget ProteinE3 LigaseDmax (%)
21ePEG5sEHCRBN~35

Data from a 2024 bioRxiv preprint by Faller et al.[3][4] This study highlights the use of a PEG5 linker in a PROTAC targeting sEH, demonstrating moderate degradation.[3]

Table 2: Illustrative Comparison of Linker Types for BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG1225>95
PROTAC BPEG1610>98
PROTAC CPEG2040>95
PROTAC DAlkyl/Ether1535>90
PROTAC ERigid (Piperazine)1415>98

This table presents illustrative data compiled from various sources in the literature for BRD4-targeting PROTACs to demonstrate general trends.

Table 3: Illustrative Comparison of Linker Types for BTK Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC FPEG1412>90
PROTAC GPEG185>95
PROTAC HPEG2220>90
PROTAC IAlkyl/Ether178>95
PROTAC JRigid (Triazole)1618~90

This table presents illustrative data compiled from various sources in the literature for BTK-targeting PROTACs to demonstrate general trends.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure: Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and solubilizing agent, or add CellTiter-Glo® reagent).

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound & other linkers) Cell_Culture Cell Culture & Treatment (Dose-Response) Synthesis->Cell_Culture Western_Blot Western Blotting (Protein Degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Data_Analysis Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like the PEG-based this compound offer advantages in terms of solubility and synthetic tractability, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. As illustrated, a PEG5 linker has been successfully used in the development of a PROTAC for sEH. However, broader comparisons, often using well-characterized targets like BRD4 and BTK, demonstrate that there is no universally superior linker type. A systematic evaluation of a library of PROTACs with varying linker lengths and compositions is therefore essential for the rational design of potent and selective protein degraders. The growing interest in more rigid and "clickable" linkers continues to expand the toolkit available to researchers, promising to improve the potency, selectivity, and drug-like properties of future PROTACs.

References

A Head-to-Head Comparison of Ald-Ph-PEG5-Boc and Alkyne-PEG-Boc Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between two prevalent classes of PEGylated linkers: Ald-Ph-PEG5-Boc, which reacts via reductive amination, and alkyne-PEG-Boc, which utilizes click chemistry.

This comparison delves into their reaction mechanisms, performance metrics, and the stability of the resulting conjugates, supported by experimental data and detailed protocols to inform the selection process for specific research and development applications.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between these two linkers lies in their terminal functional groups and, consequently, their conjugation chemistry. The this compound linker possesses a benzaldehyde (B42025) group that reacts with primary amines, while the alkyne-PEG-Boc linker has a terminal alkyne group that participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

FeatureThis compound LinkerAlkyne-PEG-Boc Linker
Reactive Group Benzaldehyde (-CHO)Terminal Alkyne (-C≡CH)
Target Functional Group Primary Amine (-NH₂)Azide (-N₃)
Reaction Chemistry Reductive AminationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Resulting Linkage Secondary Amine1,2,3-Triazole
Typical Reaction Yield Moderate to High (up to 90% reported for DNA-peptide conjugation)[1]Very High (>95% reported in some systems)[2]
Reaction Speed Moderate (2-12 hours)[3]Fast (0.5-4 hours)[][5]
Biocompatibility High (requires mild reducing agent)Moderate (Cu(I) catalyst can be cytotoxic)[6][7]
Linkage Stability StableExceptionally Stable[8][9]

Delving Deeper: A Comparative Analysis

Reaction Chemistry and Specificity

The This compound linker undergoes a two-step reductive amination process. First, the aldehyde group reacts with a primary amine on a target molecule to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like 2-picoline borane (B79455) or sodium cyanoborohydride.[3] This method is effective for targeting primary amines, such as the side chain of lysine (B10760008) residues in proteins. The reaction is most efficient at a slightly acidic to neutral pH (around 6.0-7.5).[3]

In contrast, the alkyne-PEG-Boc linker utilizes the highly efficient and specific CuAAC click chemistry.[10] This reaction forms a stable triazole ring between the terminal alkyne of the linker and an azide-functionalized molecule.[] A key advantage of this bioorthogonal reaction is that the reacting groups are typically absent in biological systems, ensuring high specificity.[6] The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[11]

cluster_0 This compound Pathway cluster_1 Alkyne-PEG-Boc Pathway This compound This compound Schiff_Base Schiff Base (Intermediate) This compound->Schiff_Base + Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Schiff_Base Secondary_Amine_Linkage Stable Secondary Amine Linkage Schiff_Base->Secondary_Amine_Linkage Reducing_Agent Reducing Agent (e.g., 2-Picoline Borane) Reducing_Agent->Secondary_Amine_Linkage + Alkyne-PEG-Boc Alkyne-PEG-Boc Triazole_Linkage Stable 1,2,3-Triazole Linkage Alkyne-PEG-Boc->Triazole_Linkage + Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Triazole_Linkage Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Linkage catalyzes

Comparison of the reaction pathways for this compound and Alkyne-PEG-Boc linkers.
Performance: Reaction Efficiency and Kinetics

Click chemistry with alkyne-PEG-Boc linkers is renowned for its high efficiency, often achieving near-quantitative yields (>95%).[2] The reaction kinetics are generally fast, with reactions often reaching completion within 30 minutes to a few hours at room temperature.[][5]

This compound and reductive amination can also achieve good to high yields, with some studies reporting up to 90% for the bioconjugation of aldehyde-containing DNA with peptides.[1] However, the reaction is typically slower than click chemistry, often requiring several hours to overnight incubation to ensure completion.[3]

Stability of the Resulting Conjugate

Both linkers form stable covalent bonds. The secondary amine linkage from reductive amination is a robust bond. However, the 1,2,3-triazole ring formed via click chemistry is exceptionally stable and is considered a bio-inert linkage, resistant to hydrolysis, enzymatic degradation, and redox conditions.[8][9] This makes the triazole linkage particularly advantageous for applications requiring long-term stability in biological environments.

G Linker_Choice Linker Selection Ald_Linker This compound Linker_Choice->Ald_Linker Alkyne_Linker Alkyne-PEG-Boc Linker_Choice->Alkyne_Linker Reductive_Amination Reductive Amination Ald_Linker->Reductive_Amination Click_Chemistry Click Chemistry (CuAAC) Alkyne_Linker->Click_Chemistry Secondary_Amine Secondary Amine Linkage Reductive_Amination->Secondary_Amine Efficiency_Amine Good to High Yield Reductive_Amination->Efficiency_Amine Triazole 1,2,3-Triazole Linkage Click_Chemistry->Triazole Efficiency_Triazole Very High Yield Click_Chemistry->Efficiency_Triazole Stability_Amine Stable Secondary_Amine->Stability_Amine Stability_Triazole Exceptionally Stable Triazole->Stability_Triazole

Logical relationship between linker choice, reaction chemistry, and resulting conjugate properties.

Experimental Protocols

Protocol 1: Conjugation via Reductive Amination with this compound

This protocol outlines a general procedure for conjugating an amine-containing molecule (e.g., a protein) to this compound.

Materials:

  • Amine-containing molecule (e.g., protein at 5-10 mg/mL)

  • This compound

  • Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 2-Picoline Borane solution (freshly prepared in anhydrous methanol)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the Reaction Buffer.

    • Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate at room temperature for 1-2 hours with gentle mixing to allow for Schiff base formation.

  • Reduction:

    • Add the 2-picoline borane solution to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted aldehyde groups by adding the Quenching Solution and incubating for 30 minutes.

    • Purify the conjugate using size-exclusion chromatography to remove excess linker and reagents.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of conjugation (e.g., drug-to-antibody ratio, DAR).[][12][13]

Protocol 2: Conjugation via CuAAC with Alkyne-PEG-Boc

This protocol provides a general method for conjugating an azide-functionalized molecule to Alkyne-PEG-Boc.

Materials:

  • Azide-functionalized molecule

  • Alkyne-PEG-Boc

  • Reaction Solvent: e.g., a 1:1 mixture of water and tert-butanol (B103910) or THF

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • EDTA solution for quenching

  • Purification system (e.g., silica (B1680970) gel column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve Alkyne-PEG-Boc (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the reaction solvent.

  • Catalyst Preparation:

    • In a separate tube, premix the copper(II) sulfate solution (0.1-0.2 equivalents) and the THPTA ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).

  • Initiation of Reaction:

    • Add the copper/ligand premix to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with an EDTA solution to remove copper ions, followed by brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.

  • Characterization:

    • Confirm the structure and purity of the final conjugate using NMR, mass spectrometry, and HPLC.

Conclusion

The choice between this compound and alkyne-PEG-Boc linkers is highly dependent on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final bioconjugate.

  • This compound is a reliable choice for conjugating to primary amines, offering good yields and a stable secondary amine linkage. The reaction conditions are relatively mild, avoiding the use of potentially cytotoxic metal catalysts.

  • Alkyne-PEG-Boc provides access to the highly efficient and specific "click chemistry" platform. This linker is ideal for applications where very high yields, rapid reaction times, and an exceptionally stable triazole linkage are paramount. However, the requirement for a copper catalyst may be a consideration for in vivo applications or with sensitive biological molecules.

By carefully considering the trade-offs in reaction efficiency, kinetics, biocompatibility, and linkage stability, researchers can select the optimal linker to advance their bioconjugation and drug development programs.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Ald-Ph-PEG5-Boc vs. Azide-PEG-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the synthesis of bioconjugates, influencing the efficiency of the conjugation reaction, and the stability and function of the final product. This guide provides an objective comparison of two widely used classes of PEGylated linkers: Ald-Ph-PEG5-Boc, which utilizes aldehyde-based chemistry, and azide-PEG-Boc, which employs bioorthogonal click chemistry. This comparison is supported by quantitative data on reaction kinetics and stability, detailed experimental protocols, and visual diagrams to aid in the selection of the optimal linker for specific research applications.

At a Glance: Core Chemistries and Properties

This compound linkers feature a benzaldehyde (B42025) group for conjugation. This group reacts with hydrazines or aminooxy groups to form hydrazone or oxime linkages, respectively. These reactions are often catalyzed by nucleophilic agents like aniline (B41778) to achieve reasonable reaction rates under physiological conditions.[1]

Azide-PEG-Boc linkers are central to "click chemistry," a suite of reactions known for their high efficiency and bioorthogonality.[2] The azide (B81097) group reacts with an alkyne-functionalized molecule through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a highly stable triazole ring.[2][3]

Quantitative Performance Comparison

The choice between these linker types often comes down to a trade-off between reaction speed, stability of the resulting bond, and the reaction's compatibility with the biological system of interest.

Table 1: Reaction Kinetics

The efficiency of a bioconjugation reaction is quantified by its second-order rate constant (k). Higher values indicate a faster reaction, which is particularly important when working with low concentrations of biomolecules.

Ligation ChemistryReactantsCatalyst/ConditionsTypical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
Hydrazone Ligation Aromatic Aldehyde + Hydrazine (B178648)Aniline (10-100 mM)3.0 - >100[1]Rate is highly dependent on pH and catalyst concentration. Aniline catalysis can increase the rate significantly.[1]
Oxime Ligation Aromatic Aldehyde + AminooxyAniline (100 mM), pH 7~8.2[1]Generally slower than aniline-catalyzed hydrazone formation but forms a more stable bond.[1]
CuAAC Terminal Alkyne + AzideCopper(I)10¹ - 10⁴[4][5]Very fast and high-yielding. Requires a copper catalyst, which can be toxic to living cells.[4][6]
SPAAC Strained Alkyne (e.g., DBCO) + AzideNone (Catalyst-free)10⁻³ - 1[5]Bioorthogonal and suitable for live-cell applications. Rate depends on the ring strain of the cyclooctyne.[3][5]
Table 2: Conjugate Stability

The stability of the formed linkage is crucial for the performance of the bioconjugate, especially for in vivo applications like antibody-drug conjugates (ADCs).

Linkage TypeFormation ReactionStability CharacteristicsTypical Half-life (t½) in Plasma (pH ~7.4)
Hydrazone Aldehyde + HydrazineSusceptible to hydrolysis, particularly at acidic pH (pH 4.5-5.5).[7][8] Stability is influenced by the structure of the aldehyde and hydrazine precursors.[9]Highly variable; can be as low as 2 days.[10] Some aromatic hydrazones show higher stability.[11]
Oxime Aldehyde + AminooxyGenerally more stable against hydrolysis than hydrazones under physiological conditions.[1][12]More stable than hydrazones, with half-lives that can be significantly longer.[8][13]
1,2,3-Triazole Azide + Alkyne (CuAAC or SPAAC)Exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions.[2]Highly stable; considered a permanent linkage in most biological contexts.[2]

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental procedures can aid in understanding the practical differences between these two linker systems.

This compound Conjugation Pathway

The reaction of an this compound linker with a hydrazine-modified molecule proceeds through the formation of a hydrazone bond. This reaction is reversible and can be accelerated by an aniline catalyst.

Aldehyde_Ligation Ald_Linker This compound Intermediate Schiff Base Intermediate Ald_Linker->Intermediate + Hydrazine_Molecule Molecule-NH-NH₂ Hydrazine_Molecule->Intermediate Catalyst Aniline Catalyst (pH ~6-7) Intermediate->Catalyst Hydrazone_Product Molecule-N=CH-Ph-PEG5-Boc (Hydrazone Linkage) Intermediate->Hydrazone_Product - H₂O Water H₂O Hydrazone_Product->Water

Caption: Reaction mechanism for aniline-catalyzed hydrazone ligation.

Azide-PEG-Boc Conjugation Pathway

Azide-PEG-Boc linkers react with alkyne-modified molecules via click chemistry. The diagram below illustrates the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Azide_Ligation cluster_reactants Reactants Azide_Linker Azide-PEG-Boc Triazole_Product Molecule-Triazole-PEG-Boc (Stable Triazole Linkage) Azide_Linker->Triazole_Product Alkyne_Molecule Molecule-C≡CH Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Catalyst->Triazole_Product catalyzes

Caption: Reaction mechanism for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow

The following diagram outlines a generalized workflow for a bioconjugation experiment, applicable to both linker types with modifications in the reaction conditions.

Experimental_Workflow Start Start: Prepare Biomolecule and Linker-Payload Reaction_Setup Set up Conjugation Reaction (Control pH, Temp, Stoichiometry) Start->Reaction_Setup Incubation Incubate Reaction Mixture (Minutes to Hours) Reaction_Setup->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS, HPLC) Purification->Analysis End End: Characterized Bioconjugate Analysis->End

Caption: A generalized workflow for a bioconjugation experiment.

Detailed Experimental Protocols

The following are representative protocols for bioconjugation using aldehyde-reactive and azide-reactive linkers. Optimization may be required for specific biomolecules and applications.

Protocol 1: Hydrazone Ligation with this compound

This protocol describes the conjugation of a hydrazine-modified peptide to an this compound linker.

Materials:

  • This compound

  • Hydrazine-modified peptide

  • Reaction Buffer: 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 6.0

  • Aniline stock solution: 1 M in DMSO

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazine-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the this compound linker in DMSO to create a 10-fold molar excess stock solution relative to the peptide.

  • Ligation Reaction:

    • To the peptide solution, add the this compound stock solution.

    • Add the aniline stock solution to a final concentration of 50-100 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS or SDS-PAGE.

    • Once the desired level of conjugation is achieved, add the quenching solution to react with any unreacted aldehyde groups.

  • Purification:

    • Purify the resulting conjugate using SEC or dialysis to remove excess linker, catalyst, and quenching reagent.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG-Boc

This protocol details the conjugation of an alkyne-modified protein to an Azide-PEG-Boc linker.

Materials:

  • Azide-PEG-Boc

  • Alkyne-modified protein

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution: 10 mM in water

  • THPTA (copper ligand) stock solution: 50 mM in water

  • Sodium Ascorbate (B8700270) stock solution: 100 mM in water (prepare fresh)

  • Purification system (e.g., SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the Azide-PEG-Boc linker in DMSO or water to create a 5 to 20-fold molar excess stock solution relative to the protein.

  • Preparation of Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow to stand for a few minutes.

  • Ligation Reaction:

    • Add the Azide-PEG-Boc linker solution to the protein solution.

    • Add the copper/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the conjugate using a desalting column (SEC) or dialysis to remove the copper catalyst, excess ligand, and unreacted linker.

  • Characterization:

    • Analyze the final product by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the final mass.

Conclusion

The choice between this compound and Azide-PEG-Boc linkers is a strategic decision that depends on the specific requirements of the application.

  • This compound and the resulting hydrazone/oxime linkages are suitable for applications where pH-sensitivity might be desirable, such as in drug delivery systems designed for release in acidic endosomal compartments.[7] However, their lower stability in plasma and slower reaction kinetics (even with catalysis) are important considerations.[1][10]

  • Azide-PEG-Boc linkers, utilizing click chemistry , offer superior performance in terms of reaction speed (especially CuAAC) and the exceptional stability of the resulting triazole bond.[2][4] SPAAC, in particular, provides a bioorthogonal method ideal for applications in living systems.[3] The main drawbacks are the need to introduce an alkyne handle into the target molecule and the potential cytotoxicity of the copper catalyst in CuAAC.[6]

By carefully weighing the quantitative data on kinetics and stability alongside the practical considerations of the experimental protocols, researchers can select the most appropriate linker to achieve their bioconjugation goals effectively and reliably.

References

The Strategic Advantage of Ald-Ph-PEG5-Boc in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) represent a frontier in targeted therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the Ald-Ph-PEG5-Boc linker with other alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

At the heart of a successful PROTAC is its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker is not a mere spacer but a key element that influences the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC. The this compound linker is a versatile building block that offers a unique combination of features to address key challenges in PROTAC development.

Unpacking the Advantages of this compound's Components

The this compound linker's strategic design incorporates four key chemical motifs, each contributing to a more efficient and controlled PROTAC synthesis and enhanced biological activity.

  • Aldehyde (Ald) Group for Versatile Conjugation: The terminal aldehyde group provides a reactive handle for conjugation, most notably through reductive amination with an amine-functionalized ligand. This reaction is robust and allows for the formation of a stable secondary amine linkage. Furthermore, the aldehyde can be utilized in the rapid synthesis of PROTAC libraries through the formation of acylhydrazone linkages, which can be screened for activity before committing to the synthesis of more stable amide-linked final compounds.[1][2]

  • Phenyl (Ph) Group for Enhanced Stability and Interactions: The inclusion of a rigid phenyl ring can confer conformational stability to the linker.[3][4] This rigidity can help pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the target protein and E3 ligase. Moreover, the aromatic ring can participate in favorable pi-stacking interactions with residues on the target protein or E3 ligase, further stabilizing the ternary complex.[5]

  • PEG5 Linker for Optimal Physicochemical Properties: The five-unit polyethylene (B3416737) glycol (PEG) chain is a well-established motif in PROTAC design for improving solubility and cell permeability, which are often significant hurdles for these large molecules.[4][] The hydrophilic nature of the PEG linker can mitigate the hydrophobicity of the attached ligands, enhancing bioavailability.[7] The length of the PEG chain is a critical parameter, and a five-unit linker often represents an optimal length for achieving potent degradation, although the ideal length is target-dependent.[8]

  • Boc Protecting Group for Controlled Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for a controlled and stepwise synthetic strategy.[9][10] This is crucial for assembling the three components of a PROTAC in a specific order, preventing unwanted side reactions and simplifying purification. The Boc group is stable under various reaction conditions and can be readily removed under mild acidic conditions.[9]

Comparative Performance of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). While direct head-to-head comparative data for PROTACs synthesized with this compound versus other linkers is not extensively available in the public domain, we can analyze data from studies comparing different linker classes and lengths to infer its potential advantages.

Table 1: Comparison of Different PROTAC Linker Types

Linker TypeKey FeaturesAdvantagesDisadvantagesRepresentative DC50/Dmax (Target)
This compound (inferred) Combination of rigid (phenyl) and flexible (PEG5) elements, Boc-protected amine, and aldehyde for conjugation.Improved solubility and permeability (PEG5), potential for enhanced stability and interactions (phenyl), versatile and controlled synthesis (aldehyde and Boc).Synthesis may be more complex than simple alkyl or PEG linkers.Potentially low nM DC50 and >90% Dmax, based on optimal PEG5 length.
Alkyl Linkers Simple hydrocarbon chains.Synthetically straightforward, high conformational flexibility.Can be hydrophobic, potentially leading to poor solubility.Variable, can be less potent than optimized PEG linkers.
PEG Linkers (Variable Length) Chains of repeating ethylene (B1197577) glycol units.Hydrophilic, improves solubility and cell permeability.Can be more susceptible to metabolism than alkyl chains.Highly dependent on length; PEG5 often shows high potency (e.g., <100 nM, >90% for VHL self-degradation with a homo-PROTAC).[7]
Rigid Linkers (e.g., Piperazine/Piperidine) Contain cyclic structures.Can pre-organize the PROTAC for optimal binding, may improve metabolic stability.Can be synthetically challenging, lack of flexibility may hinder ternary complex formation.Can achieve high potency if the conformation is optimal.
"Clickable" Linkers (e.g., with Azide/Alkyne) Contain functionalities for click chemistry.Allows for highly efficient and modular synthesis, ideal for library generation.The resulting triazole ring can influence the linker's properties.Can be highly potent, depending on the overall structure.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of PROTACs using an this compound linker.

Protocol 1: Reductive Amination for PROTAC Synthesis

This protocol describes the coupling of the this compound linker to an amine-containing ligand (either the target protein binder or the E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing ligand

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.

  • (Optional) Add a catalytic amount of acetic acid to facilitate imine formation and stir at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.

Materials:

  • Boc-protected intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt can often be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual acid.

Protocol 3: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is for quantifying the degradation of the target protein induced by the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Lyse the cells and determine the total protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]

Visualizing the Synthetic Strategy and Mechanism

The following diagrams illustrate the modular synthesis of a PROTAC using this compound and the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ald_Linker This compound Intermediate_Boc Ligand1-Linker-Boc Ald_Linker->Intermediate_Boc Ligand1_NH2 Amine-containing Ligand 1 Ligand1_NH2->Intermediate_Boc Reductive Amination Intermediate_NH2 Ligand1-Linker-NH2 Intermediate_Boc->Intermediate_NH2 Boc Deprotection (TFA) Final_PROTAC Final PROTAC Intermediate_NH2->Final_PROTAC Amide Coupling Ligand2_COOH Carboxylic acid-containing Ligand 2 Ligand2_COOH->Final_PROTAC

Caption: Modular synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_mechanism PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Navigating the Spacer: A Comparative Guide to PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These bifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC. This guide provides a comparative analysis of PROTACs synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying lengths—specifically PEG3, PEG4, and PEG5—supported by experimental data to inform rational PROTAC design and optimization.

The length of the PEG linker is a crucial parameter that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in a less stable or unproductive complex with reduced degradation efficiency.[1][4]

Quantitative Comparison of Degradation Efficacy

The efficacy of a PROTAC is primarily quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of the target protein that can be degraded.[5] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[5]

The following tables summarize experimental data showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[6]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data synthesized from published literature for BRD4-targeting PROTACs recruiting the VHL E3 ligase.[3][6]

The data clearly indicates that for this particular BRD4-targeting PROTAC, the PEG5 linker demonstrates optimal performance, exhibiting the lowest DC50 and the highest Dmax.[3][6]

Table 2: Impact of Linker Length on VHL Self-Degradation

A study on homo-PROTACs designed for von Hippel-Lindau (VHL) E3 ligase self-degradation highlighted the superior efficacy of a PEG5 linker compared to shorter counterparts.

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell Line
CM11 PEG5 pVHL30 < 100 >90% (inferred) HeLa
Analog 1PEG3pVHL30Less PotentLowerNot Specified
Analog 2PEG4pVHL30Less PotentLowerNot Specified

Note: While specific DC50 and Dmax values for the PEG3 and PEG4 analogs were not detailed, the parent study highlighted the PROTAC with the PEG5 linker as the most effective.[2]

PROTAC Mechanism of Action and Experimental Workflow

To visually conceptualize the processes discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation start Start: Synthesize PROTACs (PEG3, PEG4, PEG5) cell_culture Cell Seeding & Culture start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis western_blot Western Blot (SDS-PAGE & Transfer) lysis->western_blot antibody Antibody Incubation (Primary & Secondary) western_blot->antibody detection Chemiluminescent Detection antibody->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine DC50 & Dmax analysis->end

Experimental workflow for DC50/Dmax determination.

Experimental Protocols

The determination of DC50 and Dmax values is typically achieved through Western blotting, a standard and widely used method to quantify the amount of a target protein in cells after PROTAC treatment.[2]

Assessment of Protein Degradation by Western Blot

Objective: To quantify the degradation of a target protein in cells treated with PROTACs having different PEG linker lengths.

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compounds (with PEG3, PEG4, PEG5 linkers) and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate a suitable cell line in 6-well plates and allow them to adhere overnight.[6]

    • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 24 hours).[6]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control antibody.

  • Detection and Data Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[5]

    • Quantify the band intensities using densitometry software.[2]

    • Normalize the target protein signal to the loading control.[2]

    • Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.[2][4]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy.[1][2] The presented data for BRD4 and VHL degraders suggests that a PEG5 linker can be more effective than shorter PEG3 or PEG4 linkers in these specific contexts. However, a "Goldilocks" principle often applies, where a linker that is too short or too long can be detrimental to PROTAC activity.[2] Therefore, a systematic evaluation of different linker lengths is essential to identify the optimal configuration. The continued exploration of linker chemistry will be crucial for the rational design of next-generation PROTACs with improved potency, selectivity, and pharmacokinetic properties.[1]

References

A Head-to-Head Comparison: Ald-Ph-PEG5-Boc Versus Alkyl Chain Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a critical evaluation of each component. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of the hydrophilic Ald-Ph-PEG5-Boc linker and the more traditional hydrophobic alkyl chain linkers.

This comparison delves into the critical physicochemical and biological properties that govern the performance of these two distinct linker classes. By understanding their respective strengths and weaknesses, researchers can make more informed decisions in the design and optimization of novel protein degraders.

At a Glance: Key Differences

FeatureThis compound (PEG-based)Alkyl Chain Linker
Composition Repeating ethylene (B1197577) glycol units with a phenyl groupSaturated or unsaturated hydrocarbon chains
Solubility Hydrophilic, generally enhances aqueous solubility[1][2].Hydrophobic, may decrease aqueous solubility[1][2].
Cell Permeability Can be complex; flexibility may aid in adopting conformations that shield polar surfaces, but excessive PEGylation can hinder uptake[1][3].Higher hydrophobicity can lead to increased passive diffusion across cell membranes[3][4].
Metabolic Stability Ether linkages can be susceptible to oxidative metabolism[2][3].Generally considered more metabolically stable, though also susceptible to oxidation[1][3].
Ternary Complex Formation Flexibility can be advantageous for achieving a productive ternary complex conformation[3].Provides a flexible tether for ternary complex formation[3].
Synthetic Accessibility Can be more challenging and costly to synthesize compared to simple alkyl linkers[2].Often synthetically straightforward and cost-effective[5].

Quantitative Comparison of PROTAC Performance

The following tables summarize representative experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. It is important to note that the optimal linker is target-dependent and requires empirical validation.

Table 1: Impact of Linker Composition on Physicochemical Properties
Linker TypeRepresentative StructurecLogP (Calculated)Topological Polar Surface Area (TPSA) (Ų)Aqueous Solubility (µg/mL)
Alkyl-(CH₂)₈-HighLow< 1[6]
PEG-(CH₂CH₂O)₄-LowerHigher50[6]
PEG-(CH₂CH₂O)₈-LowestHighest> 100[6]

Data is illustrative and compiled from publicly available research to show general trends.[6]

Table 2: Impact of Linker Composition on Biological Activity of a BET-Targeting PROTAC
PROTACLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)
PROTAC A Alkyl Chain15>955.2
PROTAC B PEG Chain25>951.8

This table presents a hypothetical comparison based on trends observed in the literature. Direct head-to-head comparisons are highly context-dependent.[3] A qualitative study on CRBN degradation showed that a PROTAC with a nine-atom alkyl chain linker led to a concentration-dependent decrease in CRBN levels, whereas a similar PROTAC with a three-unit PEG linker resulted in only weak degradation, suggesting that in some cases, the properties of an alkyl linker may be more conducive to effective ternary complex formation[7].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment[8].

1. Cell Culture and Treatment:

  • Plate cells to achieve 70-80% confluency at the time of harvest.

  • Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

6. Detection and Analysis:

  • Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound[9][10].

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane[9][10].

2. Compound Preparation:

  • Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS) in a 96-well donor plate[9].

3. Assay Assembly and Incubation:

  • Place the filter plate onto a 96-well acceptor plate containing buffer.

  • Add the PROTAC solution to the donor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours)[9].

4. Quantification:

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp)[11].

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in the presence of plasma enzymes[12][13].

1. Incubation:

  • Incubate the test PROTAC at a final concentration of 1 µM in plasma (human, rat, or mouse) at 37°C[13][14].

2. Time Points:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma sample[13][14].

3. Reaction Quenching:

  • Terminate the reaction by adding cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins[12].

4. Analysis:

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC[12].

5. Data Calculation:

  • Determine the percentage of the parent PROTAC remaining at each time point compared to the 0-minute sample and calculate the in vitro half-life (t½)[13].

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting D->E F 6. Detection E->F G 7. Data Analysis (DC50, Dmax) F->G

Caption: Western blot experimental workflow.

Conclusion

The choice between a PEG-based linker like this compound and a traditional alkyl chain linker is a critical decision in PROTAC design. PEG linkers offer the significant advantage of enhancing the aqueous solubility of often hydrophobic PROTAC molecules, which can be a major hurdle in drug development. However, this hydrophilicity may come at the cost of reduced passive cell permeability and potential metabolic liabilities.

Conversely, alkyl linkers, with their inherent hydrophobicity, can improve cell permeability and may offer greater metabolic stability. The optimal choice is not universal and depends heavily on the specific properties of the warhead, the E3 ligase ligand, and the target protein. A systematic evaluation of different linker types and lengths, guided by the quantitative data and experimental protocols provided in this guide, is essential for the rational design and optimization of potent and selective protein degraders.

References

Comparative Stability of Ald-Ph-PEG5-Boc: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a linker is paramount to the efficacy, stability, and pharmacokinetic profile of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comparative analysis of the stability of Ald-Ph-PEG5-Boc, a heterobifunctional linker, against other common linker technologies. The insights presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of next-generation therapeutics.

This compound is a PEG-based PROTAC linker featuring a benzaldehyde (B42025) group for conjugation, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine for subsequent functionalization.[2][3] The stability of this linker is a critical attribute, governed by the individual stabilities of its constituent functional groups. While direct, head-to-head quantitative stability data for this compound is not extensively available in peer-reviewed literature, a robust understanding of its stability profile can be inferred from the known chemical properties of its components and by comparison with other well-characterized linkers.[4][5]

Inferred Stability Profile of this compound

The stability of this compound is a composite of the stabilities of its three key moieties:

  • Benzaldehyde Group : The aldehyde functionality is designed for conjugation with aminooxy or hydrazine-containing molecules to form oxime or hydrazone linkages, respectively.[6][7] Benzaldehyde itself is reasonably stable under neutral conditions but can be susceptible to oxidation. The stability of the resulting linkage is of greater significance in the final conjugate.

  • PEG5 Spacer : The pentaethylene glycol spacer enhances the solubility and bioavailability of the conjugate.[8] PEG chains are generally stable and biocompatible, with slow degradation in vivo that can occur via oxidation of the ether backbone.[5] The length of the PEG chain can also influence the stability of the final conjugate by providing steric hindrance.[9]

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, known for its stability under a broad range of non-acidic conditions, including basic and nucleophilic environments.[5][10] It is, however, readily cleaved under acidic conditions (pH < 4), which allows for selective deprotection and further functionalization.[4][10][11]

Comparative Stability of Linker Chemistries

The choice of conjugation chemistry significantly impacts the stability of the final product. The aldehyde group of this compound allows for the formation of hydrazone or oxime bonds. The following table compares the stability of these and other common linkerages.

Linker TypeLinkage ChemistryRelative Stability in PlasmaKey Stability FeaturesCommon Issues
Hydrazone Hydrazone bond formation with an aldehyde or ketoneLess StableEngineered to be stable at neutral pH and hydrolyze in acidic environments (e.g., endosomes).[1]Susceptible to hydrolysis, especially under acidic conditions.[12]
Oxime Oxime bond formation with an aldehyde or ketoneHighly StableSignificantly more stable to hydrolysis across a wider pH range compared to hydrazone bonds.[8][12]Requires the introduction of a carbonyl group on the biomolecule.[12]
Amide Amide bond formationVery StableGenerally stable under physiological conditions.[13]Non-cleavable, which may not be suitable for all drug release strategies.[14]
Ester Ester bond formationSusceptible to HydrolysisCan be cleaved by esterases present in plasma.[13][15]Prone to hydrolysis in physiological environments.[13]
Thiosuccinimide Michael addition of a thiol to a maleimideProne to Retro-Michael ReactionCommonly used for antibody-cysteine conjugation.Instability in the presence of plasma thiols can lead to payload deconjugation.[12]

Data synthesized from multiple sources.[1][8][12][13][14][15]

Based on this comparison, conjugation of this compound via an aminooxy group to form a stable oxime linkage would be preferable for applications requiring long-term stability in circulation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound or its conjugates, a series of standardized in vitro assays can be employed.

Protocol 1: pH Stability Assessment

Objective: To determine the rate of degradation of the linker or its conjugate at different pH values.[4]

Methodology:

  • Prepare Buffers: Prepare a series of buffer solutions at various pH levels (e.g., pH 4.0, 5.5, 7.4, and 9.0).

  • Sample Preparation: Dissolve a known concentration of this compound or its conjugate in each buffer.

  • Incubation: Incubate the solutions at a controlled temperature, typically 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Quench any reaction by neutralizing the pH if necessary or by adding a cold organic solvent like acetonitrile.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the concentration of the compound versus time for each pH to determine the degradation kinetics and half-life.[9]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker or its conjugate in a biologically relevant matrix.[16][17]

Methodology:

  • Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation with Plasma: Add the stock solution to pre-warmed human or mouse plasma to a final desired concentration and incubate at 37°C.[9]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the plasma mixture.[9]

  • Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution, such as 3 volumes of cold acetonitrile, to precipitate the plasma proteins.[9]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.[13]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the remaining parent compound.

  • Data Analysis: The percentage of the remaining parent compound at each time point is plotted against time to determine the half-life in plasma.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the comparative stability analysis of PEG linkers.

G cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_results Results LinkerA This compound ConjugateA Conjugate of Linker A LinkerA->ConjugateA LinkerB Alternative Linker ConjugateB Conjugate of Linker B LinkerB->ConjugateB pH_Assay pH Stability Assay (pH 4.0, 5.5, 7.4, 9.0) ConjugateA->pH_Assay Plasma_Assay Plasma Stability Assay (Human/Mouse Plasma, 37°C) ConjugateA->Plasma_Assay ConjugateB->pH_Assay ConjugateB->Plasma_Assay LCMS LC-MS/MS Analysis pH_Assay->LCMS Plasma_Assay->LCMS Data Data Analysis (Degradation Kinetics, Half-life) LCMS->Data Comparison Comparative Stability Profile Data->Comparison

Caption: Workflow for comparative stability analysis of PEG linkers.

References

A Comparative Guide to the Biological Validation of PROTACs Synthesized with Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This guide provides a comprehensive comparison of the biological performance of PROTACs synthesized with the polyethylene (B3416737) glycol (PEG)-based linker, Ald-Ph-PEG5-Boc, against other common linker classes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in PROTAC design and validation.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[1][2]

  • Target Degradation Efficiency: The choice of linker directly impacts the potency (DC50) and efficacy (Dmax) of target protein degradation.[3][4]

Comparative Performance of PROTAC Linkers

The selection of an optimal linker is crucial and often requires empirical evaluation for each specific target and E3 ligase pair.[1] Below is a comparative summary of key performance metrics for PROTACs synthesized with different linker types. The data for this compound is represented by a typical PEG-based linker, as direct comparative studies for this specific molecule are not extensively published.

Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linkers

Linker TypeRepresentative LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PEG-based This compound (representative)BRD4HeLa15>90
Alkyl Chain C5 Alkyl LinkerBRD4HeLa50~85
Rigid Piperazine Piperazine-based LinkerBRD4HeLa100~70

Data is illustrative and compiled from representative values found in PROTAC literature. Actual values are target and cell line dependent.

Table 2: Comparison of Cellular Viability for PROTACs with Different Linkers

Linker TypeRepresentative LinkerCell LineIC50 (µM)
PEG-based This compound (representative)MCF75.2
Alkyl Chain C5 Alkyl LinkerMCF78.9
Rigid Piperazine Piperazine-based LinkerMCF712.5

Data is illustrative and compiled from representative values found in PROTAC literature. Actual values are target and cell line dependent.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Validation

A systematic workflow is essential to validate the biological activity of a newly synthesized PROTAC. This typically involves a series of in vitro and cell-based assays to confirm target engagement, degradation, and downstream cellular effects.

PROTAC_Validation_Workflow cluster_workflow PROTAC Validation Workflow Synthesis PROTAC Synthesis (e.g., with this compound) Biochemical Biochemical Assays (Binding Affinity) Synthesis->Biochemical Degradation Protein Degradation (Western Blot) Biochemical->Degradation Ubiquitination Ubiquitination Assay (in vitro / cellular) Degradation->Ubiquitination Viability Cell Viability Assays (MTT, CellTiter-Glo) Ubiquitination->Viability Selectivity Selectivity Profiling (Proteomics) Viability->Selectivity

Caption: A typical experimental workflow for the biological validation of PROTACs.

Detailed Experimental Protocols

1. Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the dose-dependent degradation of a target protein induced by a PROTAC.[3][5][6]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3][5]

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[3][5]

  • Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[4][6]

2. In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein.[7][8]

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in an assay buffer.

  • PROTAC Addition: Add the PROTAC at the desired concentration. Include a vehicle control (DMSO) and negative controls (e.g., reaction without E1, E2, or E3).[7]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[7]

  • Detection: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms the PROTAC's activity.[7][8]

3. Cell Viability Assay (MTT or CellTiter-Glo®)

These assays are used to assess the cytotoxic effects of the PROTAC on cells.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).[9][10]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[11]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[12]

    • Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a luminometer.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the PROTAC concentration to determine the IC50 value.[10]

Conclusion

The biological validation of PROTACs is a multi-faceted process that requires a series of well-controlled experiments. The choice of linker, such as this compound, is a critical design element that significantly influences the degradation efficiency and cellular activity of the resulting PROTAC. While PEG-based linkers often confer favorable physicochemical properties, a systematic comparison with other linker classes, such as alkyl chains and rigid linkers, is essential for optimizing PROTAC performance for a specific therapeutic target. The detailed protocols and workflows provided in this guide offer a framework for the rigorous evaluation of novel PROTAC candidates.

References

A Comparative Guide to In-Vitro Assays for PROTACs Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing Targeted Protein Degradation: A Comparative Analysis of PROTACs with Ald-Ph-PEG5-Boc and Alternative Linkers

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the development of novel therapeutics. These heterobifunctional molecules function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] A PROTAC's architecture, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy. The linker, in particular, is not merely a spacer but a key determinant of the PROTAC's potency and drug-like properties.[3][4]

This guide provides a comparative overview of in-vitro assays for evaluating PROTACs, with a focus on those synthesized with the polyethylene (B3416737) glycol (PEG)-based linker, this compound, and its alternatives. We present a summary of quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the design and assessment of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein disposal machinery. By binding simultaneously to a protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC forms a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][4] The PROTAC is then released to catalytically induce the degradation of additional POI molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow In-Vitro PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., with this compound) Binding_Assay Binary & Ternary Complex Formation Assays (e.g., TR-FRET, SPR, Co-IP) Synthesis->Binding_Assay Ubiquitination_Assay Target Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Target Protein Degradation Assay (Western Blot, HiBiT) Viability_Assay Cell Viability/Toxicity Assay (e.g., CellTiter-Glo®) Degradation_Assay->Viability_Assay Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Viability_Assay->Data_Analysis

References

Navigating the Cellular Maze: A Comparative Guide to PROTAC Permeability Featuring Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) remains a critical challenge. The linker component, a key architectural element of these bifunctional molecules, plays a pivotal role in dictating their ability to traverse the cell membrane and engage intracellular targets. This guide provides an objective comparison of PROTACs utilizing the polyethylene (B3416737) glycol (PEG)-based linker, Ald-Ph-PEG5-Boc, with alternative linker strategies, supported by experimental data to inform rational design and selection.

PROTACs, with their larger molecular weights and complex structures, often defy traditional drug-like properties, making cell entry a significant hurdle. The linker, which connects the target-binding and E3 ligase-binding moieties, is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, including solubility and permeability. This compound is a readily available chemical tool incorporating a five-unit PEG chain, designed to offer a balance of hydrophilicity and flexibility. This guide will delve into the comparative performance of PEGylated linkers and other common linker types, providing a framework for understanding their impact on cellular permeability.

Quantitative Comparison of PROTAC Permeability

The cellular permeability of PROTACs is typically assessed using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay offers insights into both passive and active transport mechanisms in a system that mimics the human intestinal epithelium.

Below is a summary of representative quantitative data comparing the permeability of PROTACs with PEG linkers to those with alkyl linkers. While specific data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables illustrate the general trends observed for PROTACs with PEG linkers of similar length.

Table 1: Comparison of Apparent Permeability Coefficients (Papp) for PROTACs with PEG vs. Alkyl Linkers

Linker TypePROTAC TargetAssayPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
PEG Linker Androgen ReceptorCaco-21.78.4[1]
Alkyl LinkerAndrogen ReceptorCaco-20.35~0.7[1]
PEG2 Linker VH032-basedPAMPA0.6N/A[2][3]
PEG3 Linker VH032-basedPAMPA<0.03N/A[2][3]
PEG4 Linker VH032-basedPAMPA<0.01N/A[2][3]
Alkyl LinkerVH032-basedPAMPA0.002N/A[2][3]

Note: Data is compiled from various studies and represents general trends. Direct comparison should be made with caution as the warhead and E3 ligase ligand also significantly impact permeability.

Experimental Protocols

Accurate assessment of cellular permeability is fundamental to the development of effective PROTACs. The following are detailed methodologies for the key experiments cited.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate the passive permeability of compounds.

Principle: This assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to create an artificial membrane.

  • Compound Preparation: A stock solution of the PROTAC is prepared in a suitable solvent like DMSO and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration.

  • Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The filter plate (donor plate) containing the PROTAC solution is then placed on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor well solution.

  • Incubation: The plate assembly is incubated at room temperature for a defined period, typically 4 to 18 hours.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that provides a more physiologically relevant assessment of a compound's permeability by considering passive diffusion, active transport, and efflux mechanisms.[4]

Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Preparation: The PROTAC is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A→B): The transport buffer containing the PROTAC is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber. The plate is incubated at 37°C with 5% CO₂ for a specific duration (e.g., 2 hours). Samples are then collected from both chambers.

  • Permeability Measurement (Basolateral to Apical - B→A): To assess active efflux, the experiment is performed in the reverse direction, with the PROTAC added to the basolateral chamber and samples collected from the apical chamber.

  • Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in PROTAC research, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep PROTAC Preparation cluster_assay Permeability Assay cluster_pampa PAMPA cluster_caco2 Caco-2 Assay cluster_analysis Data Analysis stock Prepare PROTAC Stock Solution (DMSO) working Dilute to Working Concentration in Buffer stock->working pampa_setup Add to Donor Well working->pampa_setup caco2_setup Add to Apical or Basolateral Chamber working->caco2_setup pampa_incubate Incubate with Artificial Membrane pampa_setup->pampa_incubate pampa_quant Quantify Donor & Acceptor Wells (LC-MS/MS) pampa_incubate->pampa_quant calc_papp Calculate Papp (A->B and B->A) pampa_quant->calc_papp caco2_incubate Incubate with Cell Monolayer caco2_setup->caco2_incubate caco2_quant Quantify Both Chambers (LC-MS/MS) caco2_incubate->caco2_quant caco2_quant->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Experimental Workflow for PROTAC Permeability Assessment.

A common target for PROTAC development is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The degradation of BRD4 by a PROTAC leads to significant downstream effects.

G cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System cluster_downstream Downstream Effects PROTAC BRD4 PROTAC Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary Binds BRD4 BRD4 Protein BRD4->Ternary E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 MYC c-MYC Transcription Downregulated Degraded_BRD4->MYC Leads to CellCycle Cell Cycle Arrest MYC->CellCycle Apoptosis Apoptosis MYC->Apoptosis

Caption: Downstream Signaling of BRD4 Degradation by a PROTAC.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs with optimal cellular permeability. While PEG linkers like this compound offer advantages in terms of solubility and flexibility, their impact on permeability can be complex and requires careful experimental evaluation. As the data suggests, there is often a trade-off between the hydrophilicity imparted by PEG chains and the lipophilicity that can facilitate passive diffusion across the cell membrane. Alkyl linkers may offer enhanced permeability in some contexts, but this can come at the cost of reduced solubility.

Ultimately, the optimal linker strategy is highly dependent on the specific properties of the target-binding and E3 ligase-binding ligands. A thorough understanding of the structure-permeability relationship, guided by robust in vitro assays, is essential for the successful development of next-generation protein degraders. The use of versatile linker building blocks such as this compound provides a valuable tool for systematically exploring these relationships and advancing the field of targeted protein degradation.

References

Safety Operating Guide

Navigating the Disposal of Ald-Ph-PEG5-Boc: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations. This guide should be supplemented by your institution-specific protocols.

Immediate Safety and Handling

Before commencing any disposal procedure, adherence to standard laboratory safety practices is paramount. This includes the use of appropriate Personal Protective Equipment (PPE).

EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes.
Hand Protection Standard laboratory gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from spills.

All handling of Ald-Ph-PEG5-Boc should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through an approved hazardous waste program.[1] Do not dispose of this chemical down the drain or in the regular trash. [1]

  • Hazard Assessment: The initial step is to determine if the this compound waste has been contaminated with any other hazardous substances. If the waste is mixed with hazardous solvents or other reactive chemicals, it must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2] Chemical wastes should be stored separately.[3]

  • Container Preparation:

    • Select a chemical waste container compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.[1]

    • Ensure the container is clean, dry, and has a secure, leak-proof cap.[1] Wastes must be stored in containers made of a compatible material.[3]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[1]

    • Clearly write the full chemical name: "this compound" and its CAS number if available (1433996-83-8).[4]

    • Include the approximate amount or concentration of the waste and the date the waste was first added to the container.[1]

  • Waste Transfer:

    • Perform the transfer of waste into the designated container in a well-ventilated area, such as a chemical fume hood.[1]

    • For liquid waste, use a funnel to prevent spills. For solid waste, use a scoop or spatula.[1]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]

    • Keep the container away from incompatible materials.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][5]

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Rinsing: Containers should be triple-rinsed with a suitable solvent.[3] The first rinseate, and for highly toxic compounds, the first three rinses, must be collected as hazardous waste.[2]

  • Collection: The collected rinsate should be placed in a labeled hazardous waste container.[2]

  • Final Disposal of Rinsed Container: After triple-rinsing and ensuring all chemical residue is removed, the container can be disposed of in the regular laboratory trash, provided all labels are defaced.[6]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: For liquid spills, contain the spill with absorbent pads or booms to prevent it from spreading.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[5]

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][6]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1][5]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[5]

Experimental Protocols

The disposal procedures outlined above are based on general best practices for chemical waste management. For specific experimental protocols involving this compound, always refer to the detailed methodology provided in your research protocols and consult your institution's safety manuals.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the operational workflow for the proper disposal of this compound.

Caption: Decision pathway for this compound waste disposal.

G cluster_prep Preparation cluster_transfer Transfer & Storage cluster_disposal Final Disposal A 1. Assess Waste & Select Compatible Container B 2. Affix 'Hazardous Waste' Label with Full Chemical Name A->B C 3. Transfer Waste in Fume Hood (Leave >10% Headspace) B->C D 4. Securely Cap Container C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange Pickup with EHS or Licensed Contractor E->F

Caption: Operational workflow for hazardous chemical disposal.

References

Essential Safety and Operational Guide for Handling Ald-Ph-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Safety Precautions

A thorough risk assessment should be conducted before handling Ald-Ph-PEG5-Boc. The primary potential hazards are associated with the functional groups present in the molecule:

  • Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some aldehydes may also be sensitizers.

  • Phenyl Group: Aromatic compounds can have varying levels of toxicity and may be irritants.

  • Polyethylene (B3416737) Glycol (PEG): PEG itself is generally considered to have low toxicity and is widely used in pharmaceuticals. However, derivatives can have different properties.[1]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is stable under many conditions but is sensitive to strong acids. The reagents used for its removal, such as trifluoroacetic acid, are corrosive and require careful handling.[1][2][3]

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[1][4][5]

  • Avoid direct contact with skin and eyes.[1][5]

  • Wash hands thoroughly with soap and water after handling the compound.[1][6]

II. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when working with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield that meets ANSI Z.87.1 standards.[7][8]Protects against chemical splashes and airborne particles.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm).[1] Inspect gloves before use.[7][8]Prevents skin contact with the chemical.[6]
Body Protection A standard laboratory coat or chemical-resistant coveralls.[1][6]Protects skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator if dust or aerosols may be generated.[1][6]Prevents inhalation of potentially harmful airborne particles.[6]
III. Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood.[1]
  • Put on all required personal protective equipment as detailed in the table above.
  • Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.[6]

2. Weighing and Transfer:

  • Handle the compound as a solid to minimize dust formation.
  • If the compound is a powder, weigh it carefully to avoid creating airborne dust. Use a spatula for transfers.[1]

3. After Handling:

  • Clean work surfaces and equipment thoroughly.
  • Wash hands with soap and water after handling is complete and before leaving the laboratory.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]
  • Keep away from strong acids and oxidizing agents.[1]

IV. Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as chemical waste.
  • Segregate this waste from other laboratory waste streams.[5]

2. Waste Containerization:

  • Use a dedicated and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[9]
  • The label should include the full chemical name: "this compound".[5][9]
  • Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.[5]

3. Waste Disposal:

  • Dispose of the chemical waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][6]
  • Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [5][9]
  • Contaminated materials, including gloves and empty containers, should be placed in a designated, sealed waste container.[1]

V. Emergency Procedures
IncidentFirst Aid Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][7]
Spill Evacuate the area. Wear appropriate PPE. For a solid spill, carefully scoop the material into a designated waste container. For a liquid spill, use an inert absorbent material. Ventilate the area and wash the spill site after material pickup is complete.[6][9]

Visual Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Work in Fume Hood wear_ppe Don PPE prep_area->wear_ppe equilibrate Equilibrate to Room Temp wear_ppe->equilibrate weigh Weigh and Transfer equilibrate->weigh Proceed to Handling clean_up Clean Work Area weigh->clean_up wash_hands Wash Hands clean_up->wash_hands collect_waste Collect in Labeled Hazardous Waste Container wash_hands->collect_waste After Use store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS/ Licensed Contractor store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.